Boc-L-phenylalaninamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-11(12(15)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H2,15,17)(H,16,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUPSFPAFRFQRO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427249 | |
| Record name | Boc-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35150-06-2 | |
| Record name | Boc-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Synthesis of Boc-L-phenylalaninamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, properties, and synthesis of N-tert-butoxycarbonyl-L-phenylalaninamide (Boc-L-phenylalaninamide). As a crucial building block in the synthesis of peptidomimetics and other pharmaceutically relevant molecules, a thorough understanding of its preparation and characterization is paramount. This document details a robust synthetic protocol, including the rationale behind reagent selection and reaction conditions, methods for purification, and a complete analysis of its spectroscopic and physical properties. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development, enabling the efficient and reliable production of this key synthetic intermediate.
Introduction: The Significance of this compound
N-tert-butoxycarbonyl-L-phenylalaninamide is a derivative of the essential amino acid L-phenylalanine. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the α-amino group renders the molecule stable to a variety of reaction conditions, particularly those involving nucleophiles and bases, while allowing for facile deprotection under mild acidic conditions. The primary amide at the C-terminus is a common feature in many biologically active peptides and small molecule drugs.
The strategic importance of this compound lies in its utility as a versatile building block in the synthesis of more complex molecules. Its structure allows for further modification at the amide nitrogen or, after deprotection of the Boc group, elongation of the peptide chain from the N-terminus. This makes it a valuable precursor for the synthesis of peptide analogs, enzyme inhibitors, and other therapeutic agents. A reliable and well-characterized source of this compound is therefore essential for advancing research and development in these areas.
Molecular Structure and Physicochemical Properties
The structural integrity and purity of this compound are critical for its successful application in synthesis.
Chemical Structure
The structure of this compound consists of an L-phenylalanine core, with the amino group protected by a tert-butoxycarbonyl (Boc) group and the carboxyl group converted to a primary amide.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These values are critical for reaction setup, purification, and characterization.
| Property | Value | Source |
| CAS Number | 65864-23-5 | [cite: ] |
| Molecular Formula | C₁₄H₂₀N₂O₃ | [cite: ] |
| Molecular Weight | 264.32 g/mol | [cite: ] |
| Appearance | White to off-white solid | [cite: ] |
| Melting Point | 141-143 °C | [cite: ] |
| Optical Rotation | [α]²⁰D = -6.5° (c=1, MeOH) | [cite: ] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the coupling of Boc-L-phenylalanine with an ammonia source. The choice of coupling agent and reaction conditions is crucial to ensure high yield and purity, while minimizing side reactions such as racemization.
Synthetic Strategy Overview
The most common and efficient method for the synthesis of this compound involves the activation of the carboxylic acid of Boc-L-phenylalanine followed by nucleophilic attack by ammonia. This can be achieved through several methods, with the mixed anhydride and carbodiimide-mediated coupling being the most prevalent.
Figure 2: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Mixed Anhydride Method
This protocol describes a reliable and scalable synthesis of this compound from Boc-L-phenylalanine using the mixed anhydride method with isobutyl chloroformate (IBCF). This method is often preferred due to the clean formation of the product and the ease of removal of byproducts.
Materials:
-
Boc-L-phenylalanine
-
N-Methylmorpholine (NMM)
-
Isobutyl chloroformate (IBCF)
-
Ammonium hydroxide solution (28-30%)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-phenylalanine (1.0 eq) in anhydrous THF.
-
Formation of the Mixed Anhydride: Cool the solution to -15 °C in a salt-ice bath. Add N-Methylmorpholine (NMM) (1.0 eq) dropwise, ensuring the temperature remains below -10 °C. After stirring for 10 minutes, add isobutyl chloroformate (IBCF) (1.0 eq) dropwise. The formation of a white precipitate (NMM·HCl) is typically observed. Allow the reaction to stir at -15 °C for 15-20 minutes.
-
Ammonolysis: To the cold suspension, add pre-chilled aqueous ammonium hydroxide (excess, ~5-10 eq) dropwise, maintaining the temperature below 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.
-
Work-up: Remove the THF under reduced pressure. To the remaining aqueous residue, add ethyl acetate to extract the product. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white crystalline solid.
Causality Behind Experimental Choices:
-
Low Temperature (-15 °C): The formation of the mixed anhydride is performed at low temperatures to minimize side reactions, such as the formation of urethane byproducts and racemization of the chiral center.
-
N-Methylmorpholine (NMM): NMM is a sterically hindered tertiary amine base that efficiently neutralizes the generated HCl without competing as a nucleophile.
-
Isobutyl Chloroformate (IBCF): IBCF is a common and effective reagent for forming mixed anhydrides, which are highly reactive towards nucleophiles like ammonia.
-
Excess Ammonium Hydroxide: A large excess of ammonia is used to ensure complete conversion of the mixed anhydride to the desired primary amide and to minimize potential side reactions with any remaining activated species.
Alternative Synthetic Route: Carbodiimide Coupling
An alternative and widely used method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).
Figure 3: Simplified mechanism of carbodiimide-mediated amide synthesis with HOBt.
This method is particularly useful in solid-phase peptide synthesis but is also effective in solution-phase. The addition of HOBt is crucial as it suppresses racemization and prevents the formation of N-acylurea byproducts.[1]
Characterization and Quality Control
Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and stereochemical integrity.
Spectroscopic Analysis
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the α- and β-protons of the phenylalanine backbone, the aromatic protons of the phenyl ring, and the amide protons (broad singlets). |
| ¹³C NMR | Resonances for the carbonyl carbons of the Boc and amide groups, the carbons of the tert-butyl group, the aromatic carbons, and the α- and β-carbons of the phenylalanine backbone. |
| FT-IR | Characteristic absorption bands for N-H stretching (amide and carbamate), C=O stretching (amide I and carbamate), and N-H bending (amide II). |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of this compound, along with characteristic fragmentation patterns. |
Purity Assessment
The purity of the synthesized compound should be assessed by High-Performance Liquid Chromatography (HPLC), preferably on a chiral column to confirm enantiomeric purity. Thin-Layer Chromatography (TLC) can be used for rapid monitoring of the reaction progress and for preliminary purity checks.
Applications in Drug Development and Research
This compound serves as a key starting material in the synthesis of a wide range of biologically active molecules. Its protected N-terminus and reactive C-terminal amide allow for diverse chemical modifications.
-
Peptidomimetics: It is a fundamental building block for the synthesis of peptide analogs with improved stability, bioavailability, and therapeutic efficacy.
-
Enzyme Inhibitors: The phenylalanine scaffold is present in the active site of many enzymes, making its derivatives, including this compound, valuable starting points for the design of enzyme inhibitors.
-
Chiral Ligands: The inherent chirality of this compound makes it a useful precursor for the synthesis of chiral ligands for asymmetric catalysis.
Conclusion
This technical guide has provided a comprehensive overview of the structure, synthesis, and characterization of this compound. The detailed experimental protocol for its synthesis via the mixed anhydride method, along with the rationale for the chosen conditions, offers a reliable and scalable route to this important synthetic intermediate. The provided physicochemical and spectroscopic data serve as a benchmark for quality control. By understanding the principles and techniques outlined in this guide, researchers can confidently prepare and utilize high-purity this compound in their synthetic endeavors, accelerating the discovery and development of new therapeutic agents.
References
Chemical characteristics of N-Boc-L-phenylalaninamide
An In-depth Technical Guide to the Chemical Characteristics of N-Boc-L-phenylalaninamide
Introduction
N-tert-butoxycarbonyl-L-phenylalaninamide, commonly referred to as N-Boc-L-phenylalaninamide, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. As a derivative of the essential amino acid L-phenylalanine, its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function. This feature renders the amine nucleophilicity inert under a wide range of reaction conditions, particularly those involving base- and nucleophile-mediated transformations. The Boc group's stability and its facile, orthogonal removal under acidic conditions make N-Boc-L-phenylalaninamide an indispensable intermediate in the multi-step synthesis of complex molecules, most notably in solid-phase peptide synthesis (SPPS) and the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Section 1: Physicochemical Properties
The fundamental physical and chemical properties of N-Boc-L-phenylalaninamide dictate its behavior in solvent systems, its reactivity, and its appropriate handling and storage conditions. These characteristics are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 264.32 g/mol |
| Appearance | White to off-white crystalline powder or solid[1] |
| Melting Point | Typically in the range of 92-98°C; varies with purity[2][3] |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents.[4] Insoluble in water.[1] |
| Optical Rotation | [α]²⁰/D ~ -27° (c=1 in methanol), confirming its L-configuration[2] |
| CAS Number | 66605-57-0 (for the related N-Boc-L-phenylalaninol) - Note: A specific CAS for the amide may vary by supplier. The parent acid is 13734-34-4.[1][5] |
The structure features a chiral center at the alpha-carbon, inherited from the L-phenylalanine precursor, which is crucial for its application in asymmetric synthesis. The Boc group introduces a bulky, lipophilic character, influencing the molecule's solubility and crystalline nature.
Section 2: Synthesis and Purification
The synthesis of N-Boc-L-phenylalaninamide is most commonly achieved via the amidation of its corresponding carboxylic acid, N-Boc-L-phenylalanine. This transformation requires the activation of the carboxyl group to facilitate nucleophilic attack by an ammonia equivalent.
Synthesis Pathway: Amide Bond Formation
The core of the synthesis is the coupling of the carboxylic acid with an amine source. The causality behind this choice is the need for a robust and high-yielding reaction that minimizes side products and, critically, preserves the stereochemical integrity of the chiral center.[6] Common coupling reagents like dicyclohexylcarbodiimide (DCC) or phosphonic acid anhydrides (e.g., T3P) are employed to form a highly reactive intermediate that is readily attacked by ammonia.
Caption: General workflow for the synthesis of N-Boc-L-phenylalaninamide.
Experimental Protocol: Synthesis
This protocol describes a representative laboratory-scale synthesis. The choice of an in-situ neutralization coupling agent like HATU or HBTU is common in modern peptide synthesis to maintain efficiency and suppress racemization.[7]
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-L-phenylalanine (1 equivalent) in a suitable anhydrous solvent like dimethylformamide (DMF).
-
Activation: Add a coupling agent such as HBTU (1.1 equivalents) and an amine base like N,N-diisopropylethylamine (DIPEA, 2 equivalents) to the solution. Stir for 15-20 minutes at room temperature to allow for the formation of the activated ester intermediate.
-
Amination: Add ammonium chloride (NH₄Cl, 1.5 equivalents) to the reaction mixture. The DIPEA present will neutralize the HCl, liberating ammonia in situ for the coupling reaction.
-
Reaction: Allow the mixture to stir at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. This sequence removes unreacted starting materials, the base, and water-soluble byproducts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product often contains residual coupling agents and byproducts. Purification is essential to achieve the high purity required for subsequent synthetic steps.
-
Recrystallization: This is the preferred method if a suitable solvent system can be identified (e.g., ethyl acetate/hexane). The crude solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly, promoting the formation of pure crystals. This method is self-validating as the formation of a sharp-melting crystalline solid is a strong indicator of high purity.[8]
-
Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is employed. A solvent system of intermediate polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to separate the desired amide from more polar or non-polar impurities.
Section 3: Analytical Characterization
Unambiguous characterization of N-Boc-L-phenylalaninamide is critical to confirm its identity and purity. A combination of spectroscopic techniques is used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure. The expected chemical shifts are based on known spectra of similar compounds like N-Boc-L-phenylalanine.[9][10]
| ¹H NMR (Proton) | Approximate Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Amide Protons | 5.5 - 7.0 | two broad singlets | -CONH₂ |
| Phenyl Protons | 7.1 - 7.4 | multiplet | Ar-H |
| Carbamate Proton | ~5.0 | doublet | -NH-Boc |
| Alpha Proton | ~4.3 | multiplet | α-CH |
| Beta Protons | 2.9 - 3.2 | multiplet | β-CH₂ |
| Boc Protons | ~1.4 | singlet | -C(CH₃)₃ |
| ¹³C NMR (Carbon) | Approximate Chemical Shift (δ, ppm) | Assignment |
| Amide Carbonyl | ~175 | -CONH₂ |
| Carbamate Carbonyl | ~155 | -NH-C(O)O- |
| Phenyl Carbons | 126 - 137 | Aromatic C |
| Boc Quaternary Carbon | ~80 | -C(CH₃)₃ |
| Alpha Carbon | ~56 | α-CH |
| Beta Carbon | ~38 | β-CH₂ |
| Boc Methyl Carbons | ~28 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[11][12]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amide) | 3400 - 3200 | Primary amide N-H stretching |
| N-H Stretch (Carbamate) | ~3300 | Secondary amide (urethane) N-H stretching |
| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic C-H stretching |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Aliphatic C-H stretching |
| C=O Stretch (Amide I) | ~1680 | Amide carbonyl stretching |
| C=O Stretch (Carbamate) | ~1690 | Urethane carbonyl stretching |
| N-H Bend (Amide II) | ~1620 | Primary amide N-H bending |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. The Boc group is thermally labile and dictates the primary fragmentation pathways.[13]
-
Expected Molecular Ions: In positive-ion electrospray ionization (ESI+), the primary ions observed are the protonated molecule [M+H]⁺ (m/z ≈ 265.15) and the sodium adduct [M+Na]⁺ (m/z ≈ 287.13).
-
Characteristic Fragmentation: Tandem MS (MS/MS) reveals characteristic neutral losses from the parent ion. The lability of the Boc group is a key diagnostic feature. In-source fragmentation can sometimes lead to the observation of these fragments even without MS/MS.[13][14]
Caption: Key fragmentation pathways of N-Boc-L-phenylalaninamide in MS/MS.
Section 4: Applications in Research and Development
N-Boc-L-phenylalaninamide serves as a versatile intermediate in several areas:
-
Peptide Synthesis: It is a fundamental building block for introducing a C-terminal phenylalaninamide residue in peptides. The amide terminus is often required to mimic the structure of natural peptide hormones and neuropeptides, enhancing biological activity and metabolic stability.[7][15]
-
Drug Discovery: The phenylalaninamide scaffold is present in numerous pharmacologically active compounds. N-Boc-L-phenylalaninamide provides a stereochemically pure starting point for the synthesis of enzyme inhibitors, receptor antagonists, and other potential drug candidates. For example, derivatives of phenylalaninamides have been investigated as potent antimycobacterial agents.[6]
-
Asymmetric Synthesis: After modification of the primary amide, the Boc-protected chiral amine can be deprotected and used as a chiral auxiliary or a key fragment in the total synthesis of complex natural products. The deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA), which cleanly removes the Boc group without affecting other acid-stable functionalities.[7][16]
Section 5: Handling, Storage, and Safety
While not classified as a hazardous substance under most regulations, proper laboratory practices are essential when handling N-Boc-L-phenylalaninamide.[17][18]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[19] Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[1][19] Recommended storage is often at room temperature.[5]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Surplus and non-recyclable solutions should be handled by a licensed disposal company.[18]
Conclusion
N-Boc-L-phenylalaninamide is a high-value chemical intermediate whose utility is grounded in its well-defined chemical characteristics. The strategic placement of the Boc protecting group on the L-phenylalaninamide core provides a stable, yet readily deprotectable, building block essential for the precise, stereocontrolled synthesis of peptides and complex organic molecules. A thorough understanding of its physicochemical properties, synthetic routes, and analytical signatures, as detailed in this guide, is fundamental for its effective application in research and development settings.
References
- 1. fishersci.com [fishersci.com]
- 2. N-Boc-L-phenylalaninol, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 66605-57-0 CAS MSDS (N-Boc-L-Phenylalaninol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 5. N-Boc-L-phenylalanine | 13734-34-4 | FB18956 | Biosynth [biosynth.com]
- 6. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) IR Spectrum [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. globechemie.com [globechemie.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. peptide.com [peptide.com]
A Technical Guide to the Stability and Storage of Boc-L-phenylalaninamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Synthetic Integrity
N-tert-Butoxycarbonyl-L-phenylalaninamide (Boc-L-phenylalaninamide) is a fundamental building block in the synthesis of peptidomimetics and other complex pharmaceutical intermediates. Its structure combines a chiral center, a terminal primary amide, and the ubiquitous acid-labile Boc protecting group. The integrity of this molecule is paramount for the successful outcome of multi-step synthetic campaigns, ensuring the chemical purity and stereochemical fidelity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the chemical stability of this compound, detailing its potential degradation pathways and establishing a framework for optimal storage and handling. By understanding the underlying chemical principles, researchers can proactively mitigate risks of degradation, ensuring reproducibility and quality in their work.
Chemical Profile and Intrinsic Stability
This compound's stability is primarily dictated by the interplay of its three key functional groups: the tert-butoxycarbonyl (Boc) protected amine, the primary amide, and the chiral center at the alpha-carbon.
-
The Boc Protecting Group : The tert-butoxycarbonyl group is renowned for its robustness under basic, nucleophilic, and reductive conditions, making it an orthogonal and highly versatile protecting group in peptide synthesis.[][2] However, its defining characteristic is its lability under acidic conditions.[3][4] The deprotection mechanism proceeds via protonation of the carbamate carbonyl, followed by the formation of a stable tert-butyl cation, which then collapses to release carbon dioxide and the free amine.[4][5] This inherent acid sensitivity is the most significant factor governing the handling and storage of this compound.
-
The Primary Amide : The C-terminal primary amide is generally more stable than an ester linkage. However, it is susceptible to hydrolysis under both strong acidic and strong basic conditions, which would yield Boc-L-phenylalanine. The rate of hydrolysis is typically slow under neutral or near-neutral pH conditions at ambient temperature.[6]
-
The Chiral Center : The stereocenter at the alpha-carbon is susceptible to racemization. This can be promoted by strong bases through the deprotonation of the alpha-proton, forming a planar enolate intermediate. While the Boc group's electron-withdrawing nature slightly increases the acidity of this proton compared to an unprotected amino acid, racemization is generally not a significant concern under recommended storage conditions but can be a risk during certain synthetic manipulations, especially in the presence of strong bases.[7]
Potential Degradation Pathways
Understanding the potential routes of degradation is crucial for designing effective stability-indicating analytical methods and storage protocols. For this compound, the primary risks are hydrolysis and thermal decomposition.
Caption: Primary degradation pathways for this compound under chemical and thermal stress.
-
Acid-Catalyzed Hydrolysis (Boc Deprotection) : This is the most probable degradation pathway. Trace acidic impurities in solvents or on storage container surfaces, or exposure to an acidic atmosphere, can lead to the cleavage of the Boc group, yielding L-phenylalaninamide and gaseous byproducts (isobutylene and CO2).[][5]
-
Amide Hydrolysis : Under significantly acidic or basic conditions, the terminal amide can hydrolyze to the corresponding carboxylic acid, Boc-L-phenylalanine. This is generally a slower process than Boc deprotection under acidic conditions.
-
Thermal Decomposition : Elevated temperatures can promote the thermal cleavage of the Boc group.[3] While relatively stable at room temperature, prolonged exposure to temperatures above 85-90°C can initiate deprotection.[3]
Recommended Storage and Handling Conditions
To maintain the purity, integrity, and chiral correctness of this compound, a multi-faceted approach to storage is required. The following conditions are derived from best practices for sensitive, Boc-protected amino derivatives.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C | Minimizes thermal degradation and slows the kinetics of potential hydrolytic pathways.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and acidic gases (e.g., CO2, NOx) that could initiate degradation.[3] |
| Moisture | Tightly sealed containers in a desiccated environment | Minimizes the risk of acid-catalyzed or direct hydrolysis of the carbamate and amide groups.[3] |
| Light | Protection from light (e.g., amber vials) | Prevents potential photolytic degradation, a general precaution for complex organic molecules.[3] |
Handling Best Practices:
-
Use clean, dry spatulas and glassware to avoid introducing acidic or basic contaminants.
-
When weighing and transferring the material, work efficiently to minimize exposure to the ambient atmosphere.
-
For creating stock solutions, use anhydrous, high-purity solvents.
Framework for a Forced Degradation Study
To rigorously establish the stability profile of this compound, a forced degradation (stress testing) study is essential.[8][9] Such studies are a regulatory requirement in drug development and provide invaluable insights into the intrinsic stability of a molecule.[10] They help identify likely degradation products and develop stability-indicating analytical methods.[11]
Caption: Experimental workflow for a forced degradation study of this compound.
Experimental Protocol: Forced Degradation
-
Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.[12]
-
Stress Conditions : Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the parent compound.[12]
-
Acid Hydrolysis : Add an equal volume of 0.1 N HCl. Incubate at room temperature or slightly elevated (e.g., 60°C) if no degradation is observed.[10]
-
Base Hydrolysis : Add an equal volume of 0.1 N NaOH. Incubate at room temperature.
-
Oxidative Degradation : Add an equal volume of 3% hydrogen peroxide. Incubate at room temperature.
-
Thermal Degradation : Incubate a solution at 60°C. For solid-state thermal stress, store the powder at an elevated temperature.
-
Photostability : Expose the solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9]
-
-
Time Points and Analysis : Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24 hours). If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS) to aid in the identification of degradation products.
Analytical Methodologies for Stability Assessment
A validated, stability-indicating analytical method is one that can accurately quantify the decrease of the active substance and the increase of degradation products without interference.
-
High-Performance Liquid Chromatography (HPLC) : This is the primary technique for stability testing. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like 0.1% TFA or formic acid) is a typical starting point. A UV detector set to monitor the phenyl group's absorbance (e.g., ~210-220 nm and 254 nm) would be appropriate.
-
Mass Spectrometry (MS) : Coupling HPLC to a mass spectrometer is invaluable for identifying the molecular weights of any degradation products formed during stress testing, allowing for structural elucidation.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used to confirm the structure of the starting material and to characterize major degradation products after isolation.[13]
Conclusion
This compound is a robust compound under neutral and basic conditions but is intrinsically sensitive to acid and, to a lesser extent, elevated temperatures. Its long-term stability is contingent upon strict adherence to proper storage conditions, primarily refrigeration (2–8°C) under an inert, dry atmosphere and protected from light. The primary degradation pathway of concern is the acid-catalyzed cleavage of the Boc protecting group. By implementing the storage and handling protocols outlined in this guide and by employing robust analytical methods, researchers and drug development professionals can ensure the chemical and stereochemical integrity of this compound, thereby safeguarding the quality and success of their synthetic endeavors.
References
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of hydrolysis of amide and anilide substrates of p-guanidino-L-phenylalanine by bovine and porcine trypsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. scispace.com [scispace.com]
- 10. ijrpp.com [ijrpp.com]
- 11. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. benchchem.com [benchchem.com]
Solubility Characteristics of Boc-L-Phenylalaninamide in Organic Solvents: A Method-Driven Approach for Process Development
An In-depth Technical Guide
This guide provides a comprehensive framework for understanding, determining, and applying the solubility of N-tert-Butoxycarbonyl-L-phenylalaninamide (Boc-L-phenylalaninamide) in organic solvents. Recognizing the scarcity of consolidated public data, this document emphasizes the theoretical principles and experimental methodologies required for researchers, chemists, and drug development professionals to generate reliable solubility data in-house. This approach ensures that process decisions are based on robust, application-specific evidence.
Foundational Principles: Linking Molecular Structure to Solubility Behavior
The solubility of a compound is not an arbitrary property but a direct consequence of its molecular structure and its interaction with the solvent. A thorough analysis of this compound's structure is paramount to predicting its behavior.
1.1 Molecular Structure Analysis
This compound possesses three key functional regions that dictate its solubility:
-
The Boc (tert-Butoxycarbonyl) Group: This is a bulky, non-polar (lipophilic) protecting group. Its hydrocarbon-rich structure contributes to solubility in less polar organic solvents.
-
The Phenyl Group: The benzyl side chain is also large and non-polar, further enhancing its affinity for solvents that can engage in van der Waals forces and accommodate aromatic structures.
-
The Amide Backbone: The primary amide (-CONH₂) and the carbamate linkage (-OCONH-) are polar and capable of acting as both hydrogen bond donors and acceptors. This region is the primary driver for solubility in polar, protic solvents.
The molecule's overall solubility is a delicate balance between the non-polar character of the Boc and phenyl groups and the polar, hydrogen-bonding nature of the amide backbone.
1.2 The Solvent's Role: A Spectrum of Interactions
Solvents are broadly classified based on their polarity and hydrogen bonding capability. Understanding these classifications allows for a rational selection of candidates for solubility screening.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate and accept hydrogen bonds. They will primarily interact with the amide backbone of this compound. High solubility is generally expected in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents have significant dipole moments but lack O-H or N-H bonds, making them poor hydrogen bond donors. They effectively solvate polar molecules through dipole-dipole interactions. Good solubility is anticipated, particularly in solvents like DMSO and DMF which can accept hydrogen bonds from the amide N-H.
-
Non-Polar Solvents (e.g., Toluene, Hexanes, Dichloromethane): These solvents lack a significant dipole moment and cannot form hydrogen bonds. Solubility is expected to be driven by the non-polar Boc and phenyl groups. While dichloromethane may show moderate solubility due to its ability to interact with polar functional groups to some extent, solubility in highly non-polar alkanes like hexanes is predicted to be very low.
A Validated Protocol for Experimental Solubility Determination
The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility. It is a robust and reliable method that ensures the system has reached equilibrium, providing data that accurately reflects the thermodynamic limit of solubility under the specified conditions.
2.1 Essential Materials and Equipment
-
Analyte: High-purity this compound (≥98%).
-
Solvents: HPLC-grade or equivalent purity organic solvents.
-
Equipment:
-
Analytical balance (readable to ±0.01 mg).
-
Scintillation vials or sealed flasks.
-
Constant-temperature orbital shaker or water bath.
-
Syringe filters (0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent).
-
Volumetric flasks and pipettes.
-
Analytical instrument for quantification (e.g., HPLC-UV, UPLC-UV, or a calibrated gravimetric setup).
-
2.2 Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Solvent Addition: Accurately dispense a known volume or mass of the selected organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended, though a preliminary kinetic study can determine the minimum time required.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours. This allows the excess solid to settle, preventing contamination of the supernatant.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean, tared vial (for gravimetric analysis) or a volumetric flask for dilution (for chromatographic analysis). This filtration step is critical to remove any microscopic, undissolved particles.
-
Quantification: Determine the concentration of this compound in the filtered sample using a validated analytical method.
-
Gravimetric Method: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound. Weigh the vial again to determine the mass of the dissolved solid.
-
HPLC Method: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument. Calculate the concentration based on a pre-established calibration curve. This is the preferred method for accuracy and precision.
-
2.3 Workflow Visualization
The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.
Caption: A step-by-step workflow for the isothermal shake-flask solubility method.
Data Presentation and Practical Application
Systematic tabulation of solubility data is crucial for comparison and process modeling. The results from the experimental protocol should be organized clearly.
3.1 Data Summary Table
The following table provides a template for presenting experimentally determined solubility data. For illustrative purposes, it includes expected solubility ranges based on chemical principles. Researchers should replace these qualitative descriptors with their own quantitative data.
| Solvent Class | Solvent | Temperature (°C) | Expected Solubility (Qualitative) | Experimentally Determined Solubility (mg/mL or mol/L) |
| Polar Protic | Methanol | 25 | Very High | |
| Ethanol | 25 | High | ||
| Isopropanol | 25 | Moderate | ||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Very High | |
| Dimethylformamide (DMF) | 25 | Very High | ||
| Acetonitrile (ACN) | 25 | Moderate | ||
| Tetrahydrofuran (THF) | 25 | Moderate | ||
| Non-Polar | Dichloromethane (DCM) | 25 | Low to Moderate | |
| Toluene | 25 | Low | ||
| Heptane/Hexanes | 25 | Very Low |
3.2 Application in Drug Development and Process Chemistry
Accurate solubility data is not merely academic; it is a critical parameter that informs key development decisions:
-
Reaction Chemistry: For reactions where this compound is a starting material, choosing a solvent in which it is highly soluble can improve reaction kinetics and yield.
-
Crystallization and Purification: The selection of an appropriate solvent/anti-solvent system is fundamental to developing an effective crystallization process for purification. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is an ideal candidate.
-
Formulation Development: For preclinical studies, understanding the solubility in various pharmaceutically acceptable solvents is the first step in developing a suitable formulation for in vivo administration.
-
Chromatography: Solubility data helps in selecting the appropriate solvent for dissolving the sample before injection in preparative or analytical chromatography.
Conclusion
This guide establishes a comprehensive, method-driven framework for evaluating the solubility of this compound. By integrating theoretical molecular analysis with a robust experimental protocol, researchers and drug development professionals can generate the high-quality, reliable data necessary to drive informed decisions in process chemistry, purification, and formulation. This self-validating approach ensures that the generated data is directly applicable to the specific conditions and materials used in the laboratory, providing a trustworthy foundation for subsequent development activities.
Role of Boc protecting group in phenylalaninamide
An In-Depth Technical Guide on the Role and Application of the Boc Protecting Group in Phenylalaninamide Chemistry
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the tert-butyloxycarbonyl (Boc) protecting group's role in the chemistry of phenylalaninamide. It is intended for researchers, scientists, and professionals in drug development and peptide chemistry. The guide delves into the rationale for employing the Boc group, its application in synthesis, detailed experimental protocols for its introduction and cleavage, and its strategic importance in multi-step peptide synthesis. By integrating established chemical principles with practical, field-proven insights, this document aims to serve as an authoritative resource for the effective utilization of Boc-phenylalaninamide in complex synthetic workflows.
Introduction: The Strategic Imperative of Amine Protection in Peptide Synthesis
In the intricate field of peptide synthesis, the selective protection and deprotection of functional groups are paramount to achieving the desired primary structure of a peptide. The nucleophilic nature of the α-amino group of an amino acid necessitates its reversible blockage to prevent unwanted side reactions during the carboxyl group's activation and subsequent amide bond formation. The choice of a suitable protecting group is therefore a critical strategic decision, governed by factors such as stability to reaction conditions, ease of introduction, and, most importantly, the ability to be removed under conditions that do not compromise the integrity of the newly formed peptide bond or other sensitive functionalities within the molecule.
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amino acid protection strategy, particularly in solution-phase and solid-phase peptide synthesis. Its widespread adoption is attributable to its facile introduction and its lability under specific acidic conditions, which are orthogonal to the conditions used for peptide bond formation and the deprotection of many side-chain protecting groups. This guide will focus specifically on the application of the Boc group to phenylalaninamide, a derivative of the amino acid phenylalanine, which serves as a crucial building block in the synthesis of various peptides and peptidomimetics.
The Boc Group: A Profile of a Workhorse Protecting Group
The Boc group is an acid-labile carbamate protecting group. Its steric bulk, conferred by the tert-butyl group, effectively shields the amino group from participating in undesired reactions. The stability of the Boc group under a wide range of non-acidic conditions, including basic and nucleophilic environments, makes it an ideal choice for multi-step synthetic sequences.
The mechanism of its acid-catalyzed removal is a key feature of its utility. Protonation of the carbonyl oxygen is followed by a unimolecular decomposition (E1 mechanism) to release the free amine, carbon dioxide, and the stable tert-butyl cation, which is typically scavenged by a nucleophilic species in the reaction mixture to prevent side reactions.
Diagram: Chemical Structure of Boc-Phenylalaninamide
Caption: Structure of Boc-L-phenylalaninamide.
Synthesis of Boc-Phenylalaninamide: A Validated Protocol
The introduction of the Boc group onto phenylalaninamide is typically achieved through the reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The following protocol is a robust and widely used method.
Experimental Protocol: Synthesis of this compound
Objective: To protect the α-amino group of L-phenylalaninamide with a Boc group.
Materials:
-
L-Phenylalaninamide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Dissolution: Dissolve L-phenylalaninamide (1.0 eq) in a mixture of dioxane and water (e.g., a 1:1 or 2:1 ratio). The choice of solvent ratio may be optimized to ensure complete dissolution.
-
Basification: Cool the solution to 0 °C in an ice bath and add 1 M NaOH solution to adjust the pH to approximately 9-10. This deprotonates the ammonium group, rendering the amine nucleophilic.
-
Boc Anhydride Addition: While maintaining the temperature at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes. The slight excess of Boc₂O ensures complete reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer). The product will move into the organic phase.
-
Wash the combined organic layers with saturated NaCl solution (brine) to remove residual water and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of Boc-phenylalaninamide.
The Strategic Role of Boc-Phenylalaninamide in Peptide Synthesis
Boc-protected phenylalaninamide is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS).
-
In Solution-Phase Synthesis: It can be used as the C-terminal residue of a peptide segment. The amide group at the C-terminus is generally stable to the conditions of peptide coupling and deprotection.
-
In Solid-Phase Peptide Synthesis (SPPS): While less common than using resin-bound amino acids, Boc-phenylalaninamide can be employed in specific strategies, such as the synthesis of peptide amides where the C-terminal residue is phenylalanine.
The primary advantage of the Boc group in these contexts is its orthogonality with other protecting groups. For instance, in a complex peptide containing multiple functional groups, the Boc group can be selectively removed without affecting benzyl-based side-chain protecting groups (e.g., Bn for serine, threonine, or tyrosine) or the peptide bonds themselves.
Deprotection of the Boc Group: Releasing the Amine
The removal of the Boc group is typically achieved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA).
Experimental Protocol: Boc Deprotection of this compound
Objective: To remove the Boc protecting group from this compound to yield the trifluoroacetate salt of L-phenylalaninamide.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane (TIS) or anisole, if needed for larger peptides)
-
Diethyl ether (cold)
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of dichloromethane (DCM).
-
Acid Treatment: To the solution, add an excess of trifluoroacetic acid (TFA). A common ratio is 25-50% TFA in DCM (v/v). The reaction is typically performed at room temperature.
-
Reaction: Stir the mixture for 30-60 minutes. The reaction progress can be monitored by TLC or LC-MS. Effervescence (release of CO₂) may be observed.
-
Precipitation: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Add cold diethyl ether to the residue to precipitate the deprotected product as its trifluoroacetate salt.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Diagram: Boc Deprotection Mechanism
Caption: Acid-catalyzed deprotection of the Boc group.
Quantitative Data and Considerations
The following table summarizes typical data associated with the synthesis and deprotection of this compound.
| Parameter | Synthesis of Boc-Phe-NH₂ | Deprotection of Boc-Phe-NH₂ |
| Typical Yield | >90% | Quantitative (>95%) |
| Purity (post-purification) | >98% (by HPLC) | >98% (by HPLC) |
| Key Reagents | Boc₂O, NaOH | Trifluoroacetic Acid (TFA) |
| Solvent | Dioxane/Water | Dichloromethane (DCM) |
| Reaction Time | 12-18 hours | 30-60 minutes |
| Common Side Reactions | Di-acylation (rare) | Alkylation by t-butyl cation |
Conclusion and Future Perspectives
The Boc protecting group remains an indispensable tool in the synthesis of peptides and related molecules. Its application to phenylalaninamide exemplifies its utility, providing a stable, yet readily cleavable, protecting group that is orthogonal to many other functionalities. The protocols detailed in this guide represent well-established, reliable methods for the synthesis and deprotection of Boc-phenylalaninamide. As the demand for more complex and modified peptides in drug discovery continues to grow, a thorough understanding of the principles and practical applications of protecting group chemistry, as exemplified by the Boc group, will remain essential for the synthetic chemist.
The Alchemist's Guide to Amidation: A Technical Whitepaper on Boc-L-Phenylalaninamide in Peptide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of peptides with high fidelity is paramount. The choice of protecting group strategy is a critical decision that dictates the success and efficiency of peptide assembly. While the Fmoc/tBu strategy has become prevalent, the classic tert-butyloxycarbonyl (Boc) protection scheme remains a robust and often advantageous method, particularly for the synthesis of complex or hydrophobic peptides, and notably, for the generation of C-terminally amidated peptides.[1][2] This guide provides an in-depth exploration of the principles and practices governing the use of Boc-L-phenylalanine in the synthesis of peptide amides.
Part 1: Strategic Imperatives - Why Choose the Boc/Bzl Approach for Peptide Amides?
The decision to employ Boc chemistry over the more common Fmoc strategy is not arbitrary; it is a calculated choice based on the specific demands of the target peptide. The Boc/Bzl strategy utilizes the acid-labile Boc group for temporary α-amino protection and typically benzyl-based protecting groups for side chains, which require a much stronger acid for removal.[3][4] This system of graduated acid lability is the cornerstone of the Boc approach.[3]
For the synthesis of peptide amides, this strategy offers distinct advantages:
-
Reduced Aggregation: During the repetitive acid deprotection steps of the Boc group, the newly exposed N-terminal amine is protonated. This positive charge can disrupt inter-chain hydrogen bonding, a primary driver of peptide aggregation, which can be a significant challenge with hydrophobic sequences.[1][5]
-
Robustness for Complex Sequences: The Boc strategy has a long and successful history in the synthesis of long and challenging peptides.[3]
-
Direct Synthesis of Peptide Amides: The use of specific resins, such as 4-Methylbenzhydrylamine (MBHA) and Benzhydrylamine (BHA) resins, allows for the direct cleavage of the final peptide as a C-terminal amide.[6][7][8] This circumvents the need for post-synthesis solution-phase amidation, streamlining the workflow.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| α-Amino Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Moderately strong acid (e.g., TFA)[7] | Base (e.g., Piperidine)[9] |
| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[1][10] | Strong acid (e.g., TFA)[10] |
| Key Advantage for Amides | Direct cleavage from specialized resins (MBHA, BHA) to yield peptide amides.[7][9] | Requires specific amide-forming resins (e.g., Rink Amide). |
Part 2: The Chemistry of Control - Boc Protection and Deprotection
The success of Boc-based Solid-Phase Peptide Synthesis (SPPS) hinges on the precise and selective removal of the Boc protecting group at each cycle.
Boc Protection of Phenylalanine
The journey begins with the protection of the α-amino group of L-phenylalanine. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[7] The nucleophilic amino group attacks one of the carbonyl carbons of the anhydride, leading to the formation of the stable carbamate linkage.
Caption: Boc Protection of L-Phenylalanine.
The Deprotection Cycle: A Stepwise Liberation
The removal of the Boc group is the critical step that allows for the stepwise elongation of the peptide chain. This is accomplished by treatment with a moderately strong acid, most commonly Trifluoroacetic Acid (TFA), typically in a solution with Dichloromethane (DCM).[7]
The mechanism involves:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Cleavage: The tert-butyl-oxygen bond cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and readily decomposes, releasing carbon dioxide and liberating the free α-amino group as its trifluoroacetate salt.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Solid Phase Peptide Synthesis Resin - Sunresin [seplite.com]
- 3. ias.ac.in [ias.ac.in]
- 4. bachem.com [bachem.com]
- 5. chempep.com [chempep.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
The Cornerstone of C-Terminal Amides: A Technical Guide to Boc-L-phenylalaninamide
In the landscape of peptide chemistry and drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex and biologically active molecules. Among these, Boc-L-phenylalaninamide emerges as a pivotal reagent, particularly for the construction of peptides bearing a C-terminal amide—a common motif in many endogenous peptides and pharmaceutical agents that enhances stability and biological activity. This guide provides an in-depth exploration of this compound, from its fundamental properties to its practical application, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific integrity and field-proven insights.
Introduction: The Significance of the Amide Cap
The seemingly subtle modification of converting a C-terminal carboxylic acid to a primary amide has profound implications for a peptide's therapeutic potential. This amidation neutralizes the negative charge of the carboxylate, which can improve cell membrane permeability and increase resistance to degradation by carboxypeptidases. This compound serves as a direct and efficient precursor for incorporating this critical functionality. Its N-terminal tert-butoxycarbonyl (Boc) protecting group offers robust protection under various coupling conditions while being readily removable under mild acidic conditions, making it a cornerstone of the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS).
Physicochemical and Structural Characteristics
This compound is the N-α-Boc protected derivative of L-phenylalanine with a primary amide at the C-terminus. Understanding its key properties is essential for its effective use in synthesis.
| Property | Value | Source |
| Chemical Name | tert-Butyl (S)-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate | [1] |
| CAS Number | 35150-06-2 | [1][2][3] |
| Molecular Formula | C₁₄H₂₀N₂O₃ | [1][2] |
| Molecular Weight | 264.32 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | - |
| Storage | Room temperature |
The structure combines the hydrophobic benzyl side chain of phenylalanine with the sterically demanding but chemically stable Boc protecting group and a nucleophilically neutral C-terminal amide.
Caption: Structural components of this compound.
Synthesis of this compound: A Validated Protocol
The most direct route to this compound is through the amidation of its corresponding carboxylic acid, Boc-L-phenylalanine. This transformation requires the activation of the carboxyl group to facilitate nucleophilic attack by ammonia or an ammonia equivalent.
Causality in Reagent Selection:
The choice of coupling reagents is critical to ensure high yield and prevent racemization at the chiral center of the phenylalanine residue.
-
Carbodiimides (e.g., DCC, EDC): These are classic dehydrating agents that form a reactive O-acylisourea intermediate. Dicyclohexylcarbodiimide (DCC) is effective but produces a urea byproduct (DCU) that is often difficult to remove in solution-phase synthesis. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous as its urea byproduct is water-soluble, simplifying purification.
-
Additives (e.g., HOBt, HOAt): When used with carbodiimides, additives like 1-Hydroxybenzotriazole (HOBt) are essential. They act as "racemization suppressants" by forming an active ester intermediate that is less prone to epimerization and reacts efficiently with the amine.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient activators, often leading to faster reaction times and higher yields, especially for sterically hindered couplings. They are a preferred choice in modern peptide synthesis.
Experimental Protocol: Synthesis via EDC/HOBt Coupling
This protocol describes a reliable, solution-phase synthesis of this compound from Boc-L-phenylalanine.
Materials:
-
Boc-L-phenylalanine (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Boc-L-phenylalanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the stirred solution in one portion. Allow the activation to proceed for 30 minutes at 0 °C.
-
Amine Addition: In a separate flask, prepare a solution of ammonium chloride (1.5 eq) in DMF and add DIPEA (3.0 eq). This in situ generation of ammonia provides the nucleophile for the amidation.
-
Slowly add the ammonia/DIPEA solution to the activated Boc-L-phenylalanine mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.
Caption: Solution-phase synthesis workflow for this compound.
Applications in Peptide Synthesis
The primary application of this compound is as a building block in Boc-based solid-phase peptide synthesis (SPPS) to generate peptide amides.
Boc-SPPS Cycle for Peptide Amide Synthesis
In this strategy, a resin suitable for producing C-terminal amides, such as a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin, is used.[2] The synthesis proceeds through iterative cycles of deprotection, neutralization, and coupling.
-
Resin Preparation: The MBHA resin is swollen in a suitable solvent like dichloromethane (DCM).
-
Boc Deprotection: The N-terminal Boc group of the growing peptide chain is removed using a solution of trifluoroacetic acid (TFA) in DCM (typically 50% v/v).[2]
-
Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized with a hindered base, such as DIPEA, in DCM.
-
Coupling: The next Boc-protected amino acid (e.g., this compound for the first residue, or other Boc-amino acids for subsequent steps) is pre-activated with a coupling reagent (like HBTU/DIPEA in DMF) and added to the resin to form the new peptide bond.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.
This cycle is repeated until the desired peptide sequence is assembled.
Caption: Iterative cycle of Boc-Solid Phase Peptide Synthesis (SPPS).
Characterization and Quality Control
Ensuring the purity and structural integrity of this compound is crucial. Standard analytical techniques are employed for its characterization.
| Technique | Expected Observations |
| ¹H NMR | Characteristic signals include a singlet around 1.4 ppm (9H, Boc group), multiplets for the aromatic protons of the phenyl ring (approx. 7.2-7.4 ppm), and distinct signals for the α-CH, β-CH₂, and amide (NH₂) protons. The carbamate N-H proton often appears as a broad singlet. |
| ¹³C NMR | Key signals are expected for the carbonyl carbons of the Boc group and the amide, the quaternary carbon of the t-butyl group, and the carbons of the phenyl ring and the amino acid backbone. |
| FTIR | Expect characteristic absorption bands for N-H stretching (carbamate and amide, ~3200-3400 cm⁻¹), C=O stretching (carbamate and amide I band, ~1640-1680 cm⁻¹), and aromatic C=C stretching. |
| Mass Spec. | ESI-MS should show a prominent ion corresponding to [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 264.32 g/mol . |
| Chiral HPLC | Essential to confirm enantiomeric purity and ensure that no racemization has occurred during synthesis. |
Conclusion
This compound is more than just a protected amino acid; it is a specialized building block that directly enables the synthesis of C-terminally amidated peptides, which are of significant interest in pharmaceutical research. Its robust Boc protection scheme, coupled with the stability of the amide terminus, makes it an invaluable tool in the synthetic chemist's arsenal. A thorough understanding of its properties, synthesis, and application in established protocols like Boc-SPPS is fundamental to leveraging its full potential in the development of novel peptide-based therapeutics.
References
Methodological & Application
Introduction: The Role of Boc-L-phenylalaninamide in Peptide Chemistry
An Application Note for the Synthesis of Boc-L-phenylalaninamide
Topic: Synthesis Protocol for this compound Audience: Researchers, scientists, and drug development professionals.
N-(tert-Butoxycarbonyl)-L-phenylalaninamide (this compound) is a crucial intermediate in synthetic organic chemistry, particularly in the field of peptide synthesis and the development of peptidomimetic drugs. The Boc (tert-butoxycarbonyl) group serves as a reliable acid-labile protecting group for the α-amino function of phenylalanine, preventing unwanted side reactions during peptide chain elongation.[1][2] The terminal amide moiety is a common feature in many biologically active peptides, contributing to their stability against enzymatic degradation and influencing their binding affinity to biological targets.
This guide provides a comprehensive, two-part protocol for the synthesis of this compound, starting from L-phenylalanine. It delves into the mechanistic rationale behind the procedural steps, offers detailed experimental workflows, and outlines methods for characterization and troubleshooting. The protocols described herein are designed to ensure high yield, purity, and stereochemical integrity of the final product.
Part 1: Synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanine
The initial step involves the protection of the primary amine of L-phenylalanine. The method of choice utilizes di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), a reagent favored for its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[3] The reaction is typically performed in a mixed aqueous-organic solvent system under basic conditions, which facilitates the dissolution of the amino acid and activates the amine for nucleophilic attack.
Reaction Mechanism: Amine Protection
The synthesis proceeds via the nucleophilic attack of the deprotonated amino group of L-phenylalanine on one of the carbonyl carbons of the Boc anhydride. The resulting unstable intermediate then collapses, eliminating a tert-butoxide anion and carbon dioxide to form the stable carbamate product. The base (e.g., NaOH) is crucial as it deprotonates the amino group, enhancing its nucleophilicity.
Experimental Protocol: Boc-Protection of L-Phenylalanine
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity |
| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | 1.0 | 16.52 g |
| Sodium Hydroxide | NaOH | 40.00 | 1.1 | 4.4 g |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 1.0 | 22.3 g |
| Water (Deionized) | H₂O | 18.02 | - | 110 mL |
| tert-Butyl Alcohol | C₄H₁₀O | 74.12 | - | 75 mL |
| Potassium Hydrogen Sulfate | KHSO₄ | 136.17 | 1.65 | 22.4 g |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~400 mL |
| Hexane | C₆H₁₄ | 86.18 | - | ~500 mL |
Procedure:
-
Dissolution: In a 1 L four-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve sodium hydroxide (4.4 g, 1.1 mol) in water (110 mL). Add L-phenylalanine (16.52 g, 1.0 mol) and stir until a clear solution is obtained. Add tert-butyl alcohol (75 mL).[3]
-
Reaction: To the vigorously stirred solution, add di-tert-butyl dicarbonate (22.3 g, 1.0 mol) dropwise over 1 hour. An initial white precipitate may form. The reaction is exothermic, and the temperature may rise to 30–35°C. Continue stirring overnight at room temperature.[3]
-
Work-up (Aqueous Wash): Transfer the reaction mixture to a separatory funnel. Extract twice with 100 mL portions of pentane or hexane to remove unreacted (Boc)₂O and tert-butanol.
-
Acidification: Cool the aqueous layer in an ice bath. Carefully acidify to pH 2–3 by slowly adding a cold aqueous solution of potassium hydrogen sulfate (22.4 g in 150 mL water). Vigorous CO₂ evolution will occur. The product, Boc-L-phenylalanine, will precipitate as a white solid or oil.[3]
-
Extraction: Extract the acidified mixture with three 150 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a viscous oil or a semi-solid.[3]
-
Crystallization: Dissolve the residue in a minimal amount of hot ethyl acetate and add hexane until turbidity persists. Allow the solution to cool to room temperature and then place it in a refrigerator overnight to induce crystallization.[4][5] Collect the white crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum.[3]
A typical yield for this procedure is 78–87%.[3]
Part 2: Synthesis of this compound
The conversion of the carboxylic acid of Boc-L-phenylalanine to a primary amide requires the activation of the carboxyl group to facilitate nucleophilic attack by ammonia. A common and effective method involves the use of a coupling agent.
Mechanism: Amide Bond Formation
The synthesis of the amide bond is a cornerstone of peptide chemistry.[6] A direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures. Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group.
-
Activation: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble variants like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used.[7] The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Racemization Suppression: This intermediate is susceptible to racemization, especially for amino acids. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly reacts with the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization.[7][8]
-
Aminolysis: The amine nucleophile (ammonia) then attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate that collapses to yield the desired amide and releases HOBt.
Workflow for this compound Synthesis
Caption: Synthesis workflow for this compound.
Experimental Protocol: Amidation
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity |
| Boc-L-phenylalanine | C₁₄H₁₉NO₄ | 265.31 | 1.0 | 5.00 g |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | 1.2 | 3.04 g |
| EDC·HCl | C₈H₁₈N₃Cl | 191.70 | 1.2 | 4.33 g |
| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 1.5 | 1.51 g |
| DIPEA | C₈H₁₉N | 129.24 | 2.0 | 4.88 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL |
| 1 M HCl (aq) | HCl | 36.46 | - | As needed |
| Sat. NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | As needed |
| Brine (Sat. NaCl aq) | NaCl | 58.44 | - | As needed |
Procedure:
-
Dissolution & Activation: Dissolve Boc-L-phenylalanine (5.00 g, 18.8 mmol) and HOBt (3.04 g, 22.5 mmol) in DCM (100 mL) in a round-bottomed flask. Cool the solution to 0°C in an ice bath. Add EDC·HCl (4.33 g, 22.5 mmol) in one portion and stir for 30 minutes at 0°C.
-
Amine Addition: Add ammonium chloride (1.51 g, 28.2 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (4.88 mL, 37.6 mmol).
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with an additional 100 mL of DCM.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess DIPEA), 50 mL of saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product is typically a white solid. Purify by recrystallization from ethyl acetate/hexane or by flash column chromatography on silica gel using a gradient of methanol in chloroform (e.g., 0-5% methanol).
Characterization and Quality Control
-
TLC: Monitor the reaction using a mobile phase of 5% Methanol in Chloroform. Visualize spots with UV light and/or a potassium permanganate stain.
-
¹H NMR: The proton NMR spectrum should confirm the presence of all expected functional groups. Key signals include the tert-butyl protons (singlet, ~1.4 ppm), the benzyl side chain protons (~2.9-3.1 ppm and ~7.2-7.3 ppm), the α-proton (~4.3 ppm), and the two amide protons (broad singlets).[9]
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the Boc group carbons, the aromatic carbons, the α- and β-carbons of the phenylalanine backbone, and the amide carbonyl.[10]
-
Mass Spectrometry: Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular weight of 264.33 g/mol .
-
Melting Point: The purified product should have a sharp melting point, consistent with literature values (approx. 143-145 °C).
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC indicates the presence of starting material, consider extending the reaction time or adding a slight excess (0.1-0.2 eq.) of the coupling agent and amine source. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.
-
Low Yield: Low yields can result from inefficient extraction or premature product precipitation during work-up. Ensure the pH is carefully controlled during washes. If using EDC, the urea byproduct is water-soluble, simplifying purification compared to DCC.[7]
-
Racemization: While the use of HOBt significantly suppresses racemization, prolonged exposure to basic conditions (excess DIPEA) or elevated temperatures can compromise stereochemical purity. Perform the reaction at the recommended temperatures and avoid excessive use of base. Chiral HPLC can be used to determine the enantiomeric excess if required.[11]
-
Purification Difficulties: If the crude product is an oil or difficult to crystallize, flash column chromatography is the most reliable purification method. Ensure the complete removal of solvent from the crude product before attempting crystallization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR [m.chemicalbook.com]
- 11. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide to Boc-L-phenylalaninamide Coupling Reactions
Introduction: The Central Role of Amide Bonds in Peptide Science
The formation of the amide bond is the cornerstone of peptide synthesis, a process critical to drug discovery and the development of novel therapeutics.[1][2] Boc-L-phenylalaninamide, a derivative of the amino acid phenylalanine, serves as a versatile building block in the construction of complex peptide sequences.[3] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom prevents unwanted side reactions, allowing for the specific and controlled formation of a peptide bond between its free carboxyl group and a primary or secondary amine.[3][]
This guide provides a comprehensive overview of the this compound coupling reaction, detailing not just the procedural steps but also the underlying chemical principles. We will explore reagent selection, reaction mechanisms, and provide a field-tested protocol for achieving high-yield, high-purity coupled products, empowering researchers to confidently execute this foundational synthetic transformation.
The Chemistry of Amide Bond Formation: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under standard conditions. Therefore, the carboxyl group of this compound must first be "activated". This is achieved by converting the hydroxyl of the carboxylic acid into a better leaving group, creating a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[2]
Peptide coupling reagents are sophisticated activators that facilitate this process efficiently while minimizing the risk of side reactions, most notably the racemization of the chiral center of the amino acid.[1][5][6] Modern coupling reagents fall into several classes, primarily carbodiimides and onium salts (uronium/phosphonium).[5]
Mechanism of Action: A Two-Step Process
The coupling reaction generally proceeds in two main stages:[2][7][8]
-
Activation: The coupling reagent reacts with the carboxylic acid of this compound. In the presence of a non-nucleophilic base, the carboxylate anion attacks the reagent to form a highly reactive intermediate, such as an O-acylisourea ester (with carbodiimides like EDC) or an OAt-active ester (with uronium reagents like HATU).[7][9]
-
Acylation: The amine nucleophile then attacks this activated intermediate, forming a tetrahedral intermediate which subsequently collapses to yield the desired amide bond and releases the coupling reagent byproducts.[7][8]
Reagent Selection: Tailoring the Reaction for Success
The success of a coupling reaction is highly dependent on the judicious choice of reagents. Polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are typically preferred.[9]
Coupling Reagents
The selection of a coupling reagent is a balance between reactivity, cost, and the potential for side reactions.[1]
| Reagent Class | Example(s) | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely used.[6] | Can lead to racemization without additives; DCC byproduct (DCU) is poorly soluble.[2] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High coupling efficiency, rapid reaction times, low racemization, effective for sterically hindered amino acids.[7][10] | Higher cost, can cause guanidinylation of the amine if not pre-activated correctly.[7] |
| Phosphonium Salts | PyBOP, PyAOP | Low racemization levels, effective for cyclization.[11] | Can react with unprotected phosphorylated amino acids.[2] |
For most standard applications, and especially for challenging couplings, uronium salts like HATU are often the reagent of choice due to their high efficiency and ability to suppress racemization.[7][10]
Additives and Bases
-
Additives: When using carbodiimides, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are crucial. They react with the activated intermediate to form active esters that are less prone to racemization.[6][11]
-
Bases: A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize any acid salts formed during the reaction.[12][13] N,N-Diisopropylethylamine (DIPEA) is commonly used due to its strong basicity and steric hindrance, which prevents it from acting as a nucleophile.[14] For reactions particularly sensitive to racemization, a weaker base like N-methylmorpholine (NMM) may be preferred.[11]
Experimental Protocol: HATU-Mediated Coupling
This protocol details a robust method for coupling this compound with a generic primary amine using HATU, a highly efficient uronium salt coupling reagent.[7]
Materials and Reagents
-
This compound (1.0 eq)
-
Amine coupling partner (1.0 - 1.2 eq)
-
HATU (1.1 eq)[7]
-
DIPEA (2.0 - 3.0 eq)[7]
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (a concentration of 0.1-0.5 M is typical).
-
Add HATU (1.1 eq) to the stirred solution.
-
Add DIPEA (2.0 eq) to the mixture.[7]
-
Scientist's Note: This order of addition allows for the "pre-activation" of the carboxylic acid. Stir the mixture at room temperature for 5-15 minutes.[7] This step is crucial to form the active ester intermediate before the amine is introduced, which minimizes the risk of the amine reacting directly with HATU (guanidinylation).[7]
-
-
Amine Addition:
-
Dissolve the amine coupling partner (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
If the amine is provided as a hydrochloride salt, an additional equivalent of DIPEA will be needed to neutralize it.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The reaction is complete when the limiting starting material (usually the this compound) is no longer visible. Reaction times can vary from 1 to 24 hours.[7]
-
-
Work-up Procedure:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate or DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
5% citric acid or 1M HCl (to remove excess base).
-
Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt/HOAt).
-
Brine (to remove residual water).
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product using silica gel column chromatography.[15] The appropriate eluent system will depend on the polarity of the product but often consists of a gradient of ethyl acetate in hexanes.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualizing the Workflow and Mechanism
To better illustrate the process, the following diagrams outline the experimental workflow and the chemical mechanism.
Caption: Experimental workflow for HATU-mediated amide coupling.
Caption: Simplified mechanism of HATU-mediated coupling.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This section addresses common problems and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Activation: Moisture in reagents/solvents; degraded coupling reagent. | Ensure all glassware is oven-dried and solvents are anhydrous. Use a fresh bottle of coupling reagent. |
| Steric Hindrance: Bulky groups on the amine or carboxylic acid are physically obstructing the reaction.[11] | Switch to a more potent coupling reagent like HATU or COMU.[10] Consider gentle heating (40-50°C), but monitor for racemization.[7] | |
| Poor Nucleophilicity of Amine: Electron-withdrawing groups on the amine reduce its reactivity. | Increase reaction time and/or temperature. Use a more powerful coupling reagent. | |
| Presence of Side Products | Racemization/Epimerization: Loss of stereochemical integrity at the alpha-carbon. | Use a racemization-suppressing additive like HOAt.[11] Use a weaker base like NMM or collidine instead of DIPEA.[11] Lower the reaction temperature.[11] |
| Guanidinylation of Amine: Amine reacts directly with HATU. | Ensure proper pre-activation time (5-15 mins) of the carboxylic acid before adding the amine.[7] | |
| N-acylurea Formation: (With carbodiimides) A side reaction that consumes the activated acid. | Use an additive like HOBt or HOAt to trap the active intermediate as a more stable ester. | |
| Difficulty in Purification | Byproduct Co-elution: Coupling reagent byproducts (e.g., tetramethylurea, DCU) have similar polarity to the product. | For HATU/HBTU, the urea byproduct is water-soluble and should be removed during the aqueous work-up. For DCC, switching to DIC can help as the diisopropylurea byproduct is more soluble.[2] |
| Unreacted Starting Materials: Incomplete reaction. | If the reaction has stalled, consider a "recoupling" by adding fresh reagents to the mixture. Optimize reaction conditions (time, temp, stoichiometry) on a small scale. |
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. benchchem.com [benchchem.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]
- 15. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Deprotection of Boc-L-phenylalaninamide
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide chemistry, due to its stability in a wide range of conditions and its facile, acid-labile removal.[1][2] This guide provides a comprehensive overview of the methodologies and reagents for the deprotection of Boc-L-phenylalaninamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of common deprotection strategies, offers detailed, field-proven experimental protocols, and presents comparative data to inform the selection of the most appropriate method for a given synthetic context.
Introduction: The Strategic Importance of Boc Deprotection
In the synthesis of peptides and complex molecules, the temporary masking of reactive functional groups is paramount.[1] The Boc group, widely used for the protection of amines, offers robustness against basic and nucleophilic conditions, making it an ideal orthogonal partner to other protecting groups like Fmoc and Cbz.[1] The successful cleavage of the Boc group from L-phenylalaninamide is a critical step that liberates the primary amine for subsequent coupling reactions or to yield the final active pharmaceutical ingredient.
The choice of deprotection method is governed by several factors, including the presence of other acid-sensitive functional groups within the molecule, the desired salt form of the product, and considerations for process scalability and green chemistry.[3] This document will primarily focus on the most prevalent and reliable acidic deprotection methods.
Mechanistic Principles of Acid-Catalyzed Boc Cleavage
The removal of the Boc group is fundamentally an acid-catalyzed hydrolysis of a carbamate.[4] The generally accepted mechanism proceeds through the following key steps:[5][6]
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6][7]
-
Formation of a Tert-Butyl Cation: The protonated intermediate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[5][6]
-
Decarboxylation: The carbamic acid readily undergoes decarboxylation, releasing carbon dioxide gas.[5][6] This step is often visually satisfying as it results in bubbling.[6]
-
Amine Salt Formation: The newly liberated primary amine is then protonated by the excess acid in the reaction medium, typically yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[5]
It is crucial to perform this reaction in an open or well-vented system to allow for the safe release of the generated carbon dioxide and isobutylene gas, which can form from the deprotonation of the tert-butyl cation.[5][7]
Core Deprotection Methodologies and Reagents
The selection of the acidic reagent is a critical decision that influences reaction kinetics, selectivity, and the final product's salt form.
Trifluoroacetic Acid (TFA): The Gold Standard
TFA is a powerful and commonly used reagent for Boc deprotection due to its efficacy and the high solubility of many organic compounds in it.[4][6][7]
-
Causality of Choice: TFA's strong acidity (pKa ≈ 0.5) ensures rapid and complete cleavage of the Boc group, often at room temperature.[4][8] It is typically used in excess, either neat or as a solution in a solvent like dichloromethane (DCM).[6][9]
-
Potential Complications & Mitigation: The highly reactive tert-butyl cation generated during the reaction can lead to side reactions, particularly the alkylation of nucleophilic residues like tryptophan or methionine in peptide chains.[3][10] To circumvent this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) are often added to the reaction mixture to trap the carbocation.[10][11]
Hydrochloric Acid (HCl): A Versatile Alternative
Solutions of hydrogen chloride in organic solvents, most commonly 4M HCl in 1,4-dioxane, provide a reliable and often milder alternative to TFA.[11][12][13]
-
Causality of Choice: This reagent is particularly advantageous when the final product is desired as a hydrochloride salt, which is common for active pharmaceutical ingredients due to improved stability and handling properties. The reaction is typically clean and efficient.[11][12] In some cases, HCl in dioxane shows superior selectivity in the presence of other acid-sensitive groups compared to TFA.[12]
-
Procedural Considerations: The reaction progress can be monitored by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][14] Upon completion, the product often precipitates from the reaction mixture as the hydrochloride salt, which can be easily isolated by filtration.[8]
Alternative and Milder Acidic Reagents
For substrates containing highly acid-labile functionalities, exploring milder deprotection conditions is necessary.
-
p-Toluenesulfonic Acid (pTSA): This solid, biodegradable Brønsted acid offers a greener alternative to TFA.[15] It can be used catalytically in various solvents.[15]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or bismuth(III) trichloride can mediate Boc deprotection, sometimes offering different chemoselectivity.[7][16] For instance, ZnBr₂ in DCM can selectively cleave secondary N-Boc groups while leaving primary ones intact.[7]
-
Oxalyl Chloride in Methanol: This system has been reported as a mild and effective method for deprotecting a wide range of N-Boc amines, showing tolerance for other acid-labile groups where TFA or HCl might fail.[17][18]
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines a standard procedure for the complete removal of the Boc group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5–10 eq, often a 25-50% v/v solution in DCM) to the stirred solution.[9]
-
Allow the reaction mixture to warm to room temperature and stir for 1–4 hours.
-
Monitor Progress: Withdraw a small aliquot from the reaction, quench it with a basic solution, extract, and analyze by TLC or LC-MS to confirm the disappearance of the starting material.[8][14]
-
Work-up (Option A - Isolation as TFA salt): Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue is the phenylalaninamide trifluoroacetate salt, which can be used directly or purified further.[9][19]
-
Work-up (Option B - Isolation as free amine): Concentrate the reaction mixture in vacuo. Dissolve the residue in an organic solvent like ethyl acetate or DCM. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.[8][20] Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free phenylalaninamide.[8][20]
Diagram: TFA-Mediated Deprotection Workflow
Caption: Workflow for Boc deprotection using TFA.
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
This protocol is ideal for obtaining the product as a stable hydrochloride salt.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane solution
-
Anhydrous 1,4-Dioxane (optional, for dilution)
-
Anhydrous diethyl ether
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask with a magnetic stir bar.
-
Add 4M HCl in 1,4-dioxane (5–10 eq) to the flask.[8][13] If the starting material is not fully soluble, a minimal amount of anhydrous dioxane can be added.
-
Stir the mixture at room temperature. The reaction is typically complete within 1 to 4 hours.[8] A precipitate of the hydrochloride salt may form during the reaction.[8][13]
-
Monitor Progress: Check for the consumption of starting material by TLC or LC-MS.[8]
-
Isolation: Upon completion, add anhydrous diethyl ether to the reaction mixture to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual starting material or impurities.
-
Dry the white solid under high vacuum to yield L-phenylalaninamide hydrochloride.
Diagram: Acidic Boc Deprotection Mechanism
Caption: Mechanism of acid-catalyzed Boc deprotection.
Data Presentation: Comparative Overview of Methods
The choice of deprotection agent significantly impacts reaction conditions and outcomes. The following table provides a comparative summary.
| Method | Reagent(s) | Typical Solvent | Temp (°C) | Time (h) | Outcome/Considerations |
| TFA | 25-50% TFA | Dichloromethane (DCM) | 0 to RT | 0.5 - 4 | Fast and efficient; requires basic work-up for free amine; scavengers may be needed.[8][9] |
| HCl/Dioxane | 4M HCl | 1,4-Dioxane | RT | 1 - 4 | Yields hydrochloride salt directly, often by precipitation; good selectivity.[8][12][21] |
| pTSA | p-Toluenesulfonic acid | CH₂Cl₂/THF | RT | 1 - 2 | Greener alternative; may require optimization for different substrates.[15] |
| Thermal | None (neat or solvent) | Dioxane/Water | 150 | 0.5 | Acid-free method, useful for highly sensitive substrates; requires high temperatures.[22][23] |
Note: Reaction times and yields are highly substrate-dependent and the conditions provided are general guidelines.
Analytical Validation of Deprotection
Confirming the complete removal of the Boc group is essential for the success of subsequent synthetic steps. Several analytical techniques are employed for this purpose.[14]
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method to monitor the reaction's progress. The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a lower Retention Factor (Rf) value.[14][20] Ninhydrin stain can be used to visualize the primary amine product.[20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the consumption of starting material and formation of the product. It also confirms the molecular weight of the desired phenylalaninamide.[14][20]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Offers definitive structural confirmation. The complete disappearance of the characteristic singlet peak for the nine tert-butyl protons (typically around 1.4 ppm) is unambiguous evidence of successful deprotection.[14]
Conclusion and Best Practices
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Boc Deprotection - HCl [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Liquid-Phase Synthesis of Peptides Utilizing Boc-L-Phenylalaninamide
Introduction: The Strategic Role of Liquid-Phase Peptide Synthesis in Modern Drug Discovery
Liquid-Phase Peptide Synthesis (LPPS), often referred to as solution-phase synthesis, represents the classical approach to constructing peptide chains. While Solid-Phase Peptide Synthesis (SPPS) has become dominant due to its ease of automation and purification, LPPS retains significant advantages, particularly in the large-scale production of short to medium-length peptides and for sequences that pose challenges in solid-phase methodologies.[1][2] The core principle of LPPS involves the sequential coupling of amino acid residues in a homogenous solution, with purification of the intermediate peptide product after each coupling or deprotection step.[2]
This application note provides a detailed guide to the liquid-phase synthesis of peptides using the Boc (tert-butoxycarbonyl) protection strategy, with a specific focus on utilizing Boc-L-phenylalaninamide as the C-terminal starting material. The use of a C-terminal amide is of significant interest in drug development, as many biologically active peptides possess an amidated C-terminus, which can enhance metabolic stability and receptor binding affinity. We will delve into the mechanistic underpinnings of the Boc strategy, provide detailed, field-tested protocols, and offer insights into the critical parameters that ensure a successful synthesis.
Scientific Integrity & Logic: The Boc/Bzl Protection Strategy in LPPS
The success of any peptide synthesis hinges on a robust and orthogonal protecting group strategy. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a well-established approach in LPPS.[1]
-
Nα-Protection (Temporary): The α-amino group is protected by the acid-labile Boc group. This group is stable under the conditions of peptide coupling but can be selectively removed using moderately acidic conditions, typically with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[3][]
-
Side-Chain and C-Terminal Protection (Permanent): Protecting groups for reactive amino acid side chains (and historically for the C-terminal carboxyl group) are often benzyl-based (e.g., Benzyl esters for Asp/Glu, Benzyl ethers for Ser/Thr/Tyr). These are generally stable to the mild acidic conditions used for Boc removal but can be cleaved under stronger conditions, such as with strong acids like liquid hydrogen fluoride (HF) or through catalytic hydrogenation.[5]
In our focus application, the C-terminus is an amide, which is a stable functional group under the standard conditions of peptide synthesis and does not require a protecting group.
Mechanism of Boc Deprotection
The removal of the Boc group is a critical step and proceeds via an acid-catalyzed elimination reaction.[3]
-
Protonation: A strong acid protonates the carbonyl oxygen of the Boc group, making it more electrophilic.[3]
-
Cleavage: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[3]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide and liberating the free α-amino group of the peptide.[3]
The generated tert-butyl cation is a reactive electrophile that can cause undesired alkylation of sensitive residues like Tryptophan or Methionine. Therefore, "scavengers" such as triisopropylsilane (TIPS) or dithiothreitol (DTE) are often added to the deprotection solution to trap these cations.[3][6]
Mechanism of Peptide Bond Formation: The Role of Coupling Reagents
The formation of the amide (peptide) bond requires the activation of the C-terminal carboxylic acid of the incoming amino acid. This is achieved using coupling reagents. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used in LPPS.[7][8]
The general mechanism involving a carbodiimide and an additive like 1-Hydroxybenzotriazole (HOBt) is as follows:
-
Activation: The carboxyl group of the N-Boc protected amino acid attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate.
-
Minimizing Racemization: This intermediate is prone to racemization. The addition of HOBt intercepts the O-acylisourea to form an active ester (OBt ester). This ester is more stable and less prone to racemization.[9]
-
Coupling: The free amino group of the C-terminal residue (in our case, the deprotected phenylalaninamide) attacks the carbonyl carbon of the active ester, forming the new peptide bond and releasing HOBt.[9]
The workflow for a single cycle of peptide elongation in liquid-phase synthesis is depicted below.
References
Application Notes & Protocols: The Strategic Application of Boc-L-phenylalaninamide in the Synthesis of Potent Enzyme Inhibitors
Introduction: The Architectural Significance of Boc-L-phenylalaninamide
In the landscape of modern drug discovery and medicinal chemistry, the selection of appropriate molecular building blocks is a critical determinant of success. This compound stands out as a cornerstone scaffold, prized for its unique combination of structural features that are ideally suited for the rational design of enzyme inhibitors.[1][2] Its utility stems from three key attributes:
-
The N-terminal Boc Group: The tert-butoxycarbonyl (Boc) protecting group provides excellent stability under a wide range of reaction conditions, yet it can be removed cleanly and efficiently under mild acidic conditions, typically with trifluoroacetic acid (TFA).[3][4][5] This orthogonality is fundamental to multi-step synthetic strategies, allowing for selective deprotection and sequential elaboration of the molecule.
-
The L-Phenylalanine Core: The chiral L-phenylalanine backbone provides a rigid, stereochemically defined framework. The aromatic phenyl side chain is particularly adept at engaging in hydrophobic and π-stacking interactions within the deep, often greasy, substrate-binding pockets (e.g., S1 or S2 subsites) of many enzymes, especially proteases.[6] The absolute stereochemistry of the L-enantiomer is frequently essential for achieving the precise geometric orientation required for high-affinity binding.[3][7]
-
The C-terminal Primary Amide: The primary amide (-CONH₂) serves as a versatile chemical handle. It can act as a hydrogen bond donor, anchor the molecule within the active site, or serve as a precursor for conversion into more complex functionalities or electrophilic "warheads" designed to react with catalytic residues.
This guide provides an in-depth exploration of the strategic use of this compound in the synthesis of cysteine protease inhibitors, with a specific focus on calpains—a family of enzymes implicated in neurodegenerative diseases and other pathologies.[8][9]
Mechanistic Rationale: Why Phenylalanine Derivatives Excel as Inhibitor Scaffolds
The efficacy of inhibitors derived from this compound is not coincidental; it is rooted in the fundamental principles of enzyme-substrate recognition. Proteases, the primary targets for these inhibitors, have evolved active sites with well-defined sub-pockets that accommodate the side chains of incoming peptide substrates.
The benzyl side chain of the phenylalanine residue is a superb mimic for the natural substrates of chymotrypsin-like proteases, which preferentially cleave after large hydrophobic residues. By incorporating this moiety, a synthetic inhibitor can effectively occupy these specificity pockets, forming favorable van der Waals and hydrophobic contacts that are a major driving force for binding affinity. This principle is central to the design of inhibitors for a wide array of proteases, including HIV protease, cathepsins, and calpains.[6][8][10][11]
The synthesis of these inhibitors must be stereocontrolled. Starting with enantiomerically pure this compound ensures that the final product possesses the correct (S)-configuration, obviating the need for costly and often inefficient chiral separations of the final compound.[3][7]
Caption: Conceptual model of an inhibitor binding to a protease active site.
Synthetic Workflow: From Building Block to Potent Inhibitor
The following protocols outline a representative, multi-step synthesis of a peptidomimetic α-ketoamide calpain inhibitor. This class of compounds features a reversible covalent interaction with the active site cysteine residue and leverages the phenylalanine side chain to achieve high affinity and selectivity.[9][12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery - BioSpace [biospace.com]
- 3. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. peptide.com [peptide.com]
- 6. Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Products as Cathepsin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Biological and Structural Evaluations of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Boc-L-Phenylalaninamide in Peptidomimetic Synthesis
Introduction: The Role of Peptidomimetics in Modern Drug Discovery
Peptides are fundamental signaling molecules in a vast array of biological processes, making them attractive candidates for therapeutic development. However, their application as drugs is often hampered by inherent limitations such as susceptibility to enzymatic degradation, poor oral bioavailability, and short half-lives.[1][2] Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides while overcoming these pharmacological drawbacks.[3][4] By incorporating non-natural amino acids, modifying the peptide backbone, or introducing cyclic constraints, peptidomimetics can offer enhanced stability, improved receptor selectivity, and better pharmacokinetic profiles.[1][4]
Boc-L-phenylalaninamide, a derivative of the natural amino acid L-phenylalanine, serves as a crucial building block in the synthesis of a diverse range of peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function allows for controlled, stepwise peptide bond formation, a cornerstone of both solid-phase and solution-phase synthesis.[5] The amide at the C-terminus provides a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in the synthesis of peptidomimetics, complete with detailed protocols and the scientific rationale behind the experimental choices.
Chemical Properties and Handling of this compound
The chemical behavior of this compound is largely dictated by the Boc protecting group. This group is stable under a variety of reaction conditions, including basic and nucleophilic environments, but is readily cleaved under acidic conditions.[6] This acid lability is the key to its utility in peptide synthesis, allowing for the selective deprotection of the N-terminus to enable chain elongation.[7][8]
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₃ | |
| Molecular Weight | 264.32 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in a wide range of organic solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Methanol. | [6] |
| Storage | Store at 2-8 °C to ensure long-term stability. |
Core Synthetic Strategies Employing this compound
The journey from this compound to a complex peptidomimetic involves a series of well-defined chemical transformations. The following sections detail the key steps and provide robust protocols for their execution.
Boc Deprotection: Unveiling the Reactive Amine
The removal of the Boc group is the inaugural step in most synthetic sequences involving this compound. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[7][9]
Mechanism of Acid-Catalyzed Boc Deprotection:
The reaction proceeds through the protonation of the carbamate carbonyl oxygen, which leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to yield the free amine.[7]
Figure 1: General mechanism of acid-catalyzed Boc deprotection.
Protocol 1: Boc Deprotection of this compound
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per gram of starting material) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution. Caution: The reaction can be exothermic and produce gas (isobutylene and CO₂).[7]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude L-phenylalaninamide. The product is often used in the next step without further purification.
-
Peptide Coupling: Forging the Amide Bond
Following Boc deprotection, the newly formed free amine of L-phenylalaninamide can be coupled with another Boc-protected amino acid to extend the peptide chain. This reaction requires a coupling reagent to activate the carboxylic acid of the incoming amino acid.[10]
Common Coupling Reagents:
A variety of coupling reagents are available, each with its own advantages.[11]
| Coupling Reagent | Class | Advantages |
| DCC/DIC | Carbodiimide | Cost-effective and widely used.[12] |
| HBTU/HATU | Aminium/Uronium Salt | High coupling efficiency, low racemization.[12][13] |
| PyBOP | Phosphonium Salt | Excellent for sterically hindered couplings.[13] |
Mechanism of Peptide Coupling with HBTU:
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) activates the carboxylic acid to form a highly reactive OBt active ester, which is then susceptible to nucleophilic attack by the amine.[13]
Figure 2: Simplified workflow for HBTU-mediated peptide coupling.
Protocol 2: Solution-Phase Peptide Coupling
-
Materials:
-
L-phenylalaninamide (from Protocol 1) (1.0 eq)
-
Boc-protected amino acid (e.g., Boc-L-Alanine) (1.1 eq)
-
HBTU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve the Boc-protected amino acid (1.1 eq) and HBTU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (1.5 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve L-phenylalaninamide (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq).
-
Add the pre-activated amino acid solution to the L-phenylalaninamide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash successively with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide by flash column chromatography.
-
Multicomponent Reactions: A Paradigm of Efficiency
Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, offer a powerful and efficient approach to synthesizing complex peptidomimetics in a single step from three or more starting materials.[14] this compound, after deprotection, can serve as the amine component in these reactions.
The Ugi Four-Component Reaction (U-4CR):
The U-4CR involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[15] This reaction is highly versatile for creating diverse libraries of peptidomimetics.[15][16]
Figure 3: The four components of the Ugi reaction leading to a peptidomimetic product.
Protocol 3: Ugi Four-Component Reaction
-
Materials:
-
L-phenylalaninamide (from Protocol 1) (1.0 eq)
-
An aldehyde (e.g., isobutyraldehyde) (1.0 eq)
-
A carboxylic acid (e.g., acetic acid) (1.0 eq)
-
An isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)
-
Methanol (MeOH) as solvent
-
-
Procedure:
-
To a solution of L-phenylalaninamide (1.0 eq) and the aldehyde (1.0 eq) in methanol, add the carboxylic acid (1.0 eq).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Characterization of Peptidomimetics
The synthesized peptidomimetics must be thoroughly characterized to confirm their structure and purity. A combination of analytical techniques is typically employed.[17]
| Analytical Technique | Information Obtained |
| NMR Spectroscopy (¹H, ¹³C) | Provides detailed structural information, including connectivity and stereochemistry.[18][19] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its identity.[18][19] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the synthesized compound.[18][19] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of key functional groups, such as amide bonds.[20] |
Conclusion
This compound is a versatile and indispensable building block for the synthesis of a wide array of peptidomimetics. Its robust chemical properties, coupled with well-established protocols for deprotection and coupling, provide a reliable platform for constructing both linear and complex, constrained peptide analogs. The application of modern synthetic methodologies, such as multicomponent reactions, further expands the chemical space accessible from this precursor. The protocols and principles outlined in this guide are intended to empower researchers in drug discovery and medicinal chemistry to effectively utilize this compound in the design and synthesis of next-generation therapeutics.
References
- 1. jopcr.com [jopcr.com]
- 2. Peptidomimetic - Wikipedia [en.wikipedia.org]
- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. people.uniurb.it [people.uniurb.it]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. Synthesis of enediyne peptidomimetics by Passerini reaction FULIR [fulir.irb.hr]
- 15. Ugi and Passerini MCRs - Peptidomimetics II [ebrary.net]
- 16. Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New and Evolving Techniques for the Characterization of Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 20. ijsra.net [ijsra.net]
Application Notes & Protocols: Enzymatic Synthesis of Derivatives Using Boc-L-Phenylalaninamide
Introduction: Embracing Biocatalysis for Precision Peptide Synthesis
In the landscape of pharmaceutical and biochemical research, the synthesis of peptides and their derivatives is a cornerstone of drug development and molecular biology. While traditional chemical methods like solid-phase peptide synthesis (SPPS) are powerful, they often involve harsh reagents, complex protection-deprotection steps, and can generate significant waste.[1][2] Chemoenzymatic peptide synthesis (CEPS) has emerged as a compelling alternative, offering a green, highly specific, and efficient methodology that operates under mild conditions.[3]
This guide focuses on the strategic use of Boc-L-phenylalaninamide as a pivotal building block in enzymatic synthesis. The tert-Butoxycarbonyl (Boc) group serves as a robust N-terminal protecting group, essential for preventing the uncontrolled self-polymerization of amino acid substrates during the reaction.[4] Its facile removal under acidic conditions that do not affect other parts of the peptide chain makes it a cornerstone of many synthetic strategies.[5][6] Phenylalaninamide, with its C-terminal amide, provides a readily available nucleophilic amine group (upon Boc deprotection) for enzyme-catalyzed peptide bond formation.[7]
Herein, we explore the core principles, provide a selection guide for suitable enzymes, and present detailed protocols for the synthesis of peptide derivatives, empowering researchers to leverage the precision of biocatalysis.
Part 1: The Scientific Foundation of Enzymatic Peptide Coupling
The Core Mechanism: Kinetically Controlled Synthesis
The enzymatic formation of a peptide bond using proteases does not proceed by simply reversing hydrolysis. Instead, it operates under kinetic control, a crucial concept for maximizing yield. The process can be dissected into two primary steps:
-
Acyl-Enzyme Intermediate Formation: An activated acyl donor (typically an N-protected amino acid ester, e.g., Boc-Ala-OMe) binds to the enzyme's active site. The enzyme's catalytic machinery (e.g., the catalytic triad in a serine protease) attacks the ester's carbonyl carbon, releasing the alcohol (methanol, in this case) and forming a covalent acyl-enzyme intermediate.
-
Nucleophilic Attack (Aminolysis): The free amino group of a nucleophile (e.g., H-L-phenylalaninamide) then attacks the carbonyl carbon of the acyl-enzyme intermediate. This step, known as aminolysis, is in direct competition with hydrolysis (attack by water). A successful aminolysis event forms the new peptide bond and releases the newly synthesized peptide derivative from the enzyme.
The success of the synthesis hinges on favoring aminolysis over hydrolysis. This is achieved by manipulating reaction conditions, such as using high concentrations of the nucleophile and employing organic co-solvents to reduce the effective concentration of water.[1]
Caption: Kinetically controlled enzymatic peptide synthesis workflow.
The Role of this compound
This compound is typically used as a precursor to the active nucleophile, H-L-phenylalaninamide . The Boc group must first be removed, usually with an acid like trifluoroacetic acid (TFA), to expose the primary amine required for the nucleophilic attack.[8][9] The resulting phenylalaninamide hydrochloride is then neutralized in situ just before the enzymatic reaction. This strategy is central to the chemoenzymatic approach, combining the robustness of chemical protecting groups with the specificity of enzymatic catalysis.[1][3]
Part 2: Enzyme Selection Guide: Choosing the Right Biocatalyst
The choice of enzyme is critical and depends on the specific amino acid being used as the acyl donor. Proteases exhibit distinct substrate specificities, which can be leveraged for precise control over the reaction.
| Enzyme | Type | Optimal pH | Key Characteristics & Specificity |
| α-Chymotrypsin | Serine Protease | 7.5 - 8.5 | High specificity for coupling acyl donors with large, hydrophobic C-terminal residues (Phe, Tyr, Trp).[10][11] Ideal when the acyl donor is a derivative of these amino acids. |
| Papain | Cysteine Protease | 6.0 - 7.5 | Exhibits broad substrate specificity, making it a versatile "workhorse" for various peptide couplings.[3][12] Can be used effectively in organic solvents to increase yield.[13] |
| Thermolysin | Metallo-protease | 7.0 - 8.0 | Prefers hydrophobic amino acid residues as the donor of the carbonyl group.[14][15] It is also highly thermostable, allowing reactions at elevated temperatures. |
| Lipases | Esterase | Varies | Can catalyze aminolysis of esters in anhydrous organic solvents, offering an alternative to proteases and minimizing competing hydrolysis reactions.[16][17] |
Part 3: Experimental Protocols
These protocols provide a framework for synthesis. Researchers should optimize parameters such as substrate concentration, enzyme loading, and reaction time for their specific application.
Protocol 1: Synthesis of Boc-L-Alaninyl-L-phenylalaninamide (Boc-Ala-Phe-NH₂) using α-Chymotrypsin
Principle: This protocol details the coupling of an N-terminally protected alanine ester (acyl donor) with phenylalaninamide (nucleophile) using the highly specific α-chymotrypsin enzyme. The reaction is monitored by HPLC to determine completion.
Materials:
-
This compound
-
Boc-L-Alanine methyl ester (Boc-Ala-OMe)
-
α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (anhydrous)
-
Acetonitrile (ACN), HPLC grade
-
Tris-HCl buffer (100 mM, pH 8.0) containing 10 mM CaCl₂
-
Sodium bicarbonate (NaHCO₃)
-
HPLC system with a C18 column
-
Lyophilizer
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Preparation of Nucleophile (H-Phe-NH₂·TFA):
-
Dissolve 1.0 g of this compound in 5 mL of a 50% TFA solution in dichloromethane (DCM).
-
Stir the mixture at room temperature for 30 minutes.
-
Remove the solvent and excess TFA under reduced pressure.
-
Add 20 mL of cold, anhydrous diethyl ether to the residue to precipitate the product.
-
Collect the white precipitate (H-Phe-NH₂·TFA) by filtration, wash with more cold ether, and dry under vacuum. Confirm deprotection via TLC or MS.
-
-
Enzymatic Coupling Reaction:
-
In a 50 mL flask, dissolve 203 mg (1.0 mmol) of Boc-Ala-OMe (acyl donor) in 10 mL of acetonitrile.
-
In a separate beaker, dissolve 279 mg (1.0 mmol) of the prepared H-Phe-NH₂·TFA salt in 10 mL of 100 mM Tris-HCl buffer (pH 8.0).
-
Carefully neutralize the nucleophile solution by adding solid sodium bicarbonate portion-wise until effervescence ceases and the pH is approximately 8.0.
-
Combine the acyl donor and nucleophile solutions in the reaction flask. Stir for 5 minutes to ensure homogeneity.
-
Add 10 mg of α-chymotrypsin to the reaction mixture.
-
Stir the reaction at 30°C. The product, Boc-Ala-Phe-NH₂, will begin to precipitate as a white solid as it is less soluble than the reactants.
-
-
Reaction Monitoring & Work-up:
-
Monitor the reaction progress by taking small aliquots (50 µL) every hour, quenching with 100 µL of 1% TFA, and analyzing by RP-HPLC.
-
Once the reaction reaches >95% completion (typically 4-6 hours), stop the reaction by acidifying the entire mixture to pH 2-3 with 1N HCl. This will precipitate any remaining enzyme.
-
Filter the mixture to collect the crude peptide precipitate. Wash the solid with cold water (pH 3) and then a small amount of cold diethyl ether.
-
-
Purification and Characterization:
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) for purification.
-
For higher purity, dissolve the crude product in a minimal amount of DMF or ACN/water and purify using preparative RP-HPLC.
-
Combine the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
-
Confirm the identity and purity of the final product using Mass Spectrometry (to verify molecular weight) and analytical RP-HPLC.
-
Protocol 2: Papain-Catalyzed Synthesis of Boc-Gly-Phe-NH₂ in an Aqueous-Organic Biphasic System
Principle: This protocol utilizes the broad specificity of papain and employs an organic co-solvent (ethyl acetate) to reduce the water activity, thereby shifting the reaction equilibrium towards synthesis and improving the final yield.[13][18]
Materials:
-
H-Phe-NH₂·TFA (prepared as in Protocol 1)
-
Boc-Glycine-p-nitrophenyl ester (Boc-Gly-ONp)
-
Papain (e.g., Sigma-Aldrich P3125)
-
Citrate-phosphate buffer (0.2 M, pH 6.5)
-
2-Mercaptoethanol (required for papain activity)
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃)
Step-by-Step Methodology:
-
Preparation of Reaction Medium:
-
Prepare a biphasic system by mixing 10 mL of citrate-phosphate buffer (pH 6.5) and 10 mL of ethyl acetate in a reaction vessel.
-
Add 2-mercaptoethanol to the buffer phase to a final concentration of 5 mM to activate the papain.
-
-
Enzymatic Coupling Reaction:
-
Dissolve 322 mg (1.0 mmol) of Boc-Gly-ONp (acyl donor) in the ethyl acetate layer of the biphasic system.
-
In a separate tube, dissolve 279 mg (1.0 mmol) of H-Phe-NH₂·TFA in the aqueous buffer layer and neutralize with NaHCO₃ to pH ~6.5.
-
Add 20 mg of papain to the aqueous phase.
-
Combine the two phases in the reaction vessel and stir vigorously at 37°C to ensure adequate mixing between the aqueous and organic layers.
-
-
Reaction Monitoring & Work-up:
-
Monitor the disappearance of the yellow p-nitrophenyl group from the Boc-Gly-ONp substrate spectrophotometrically (at 405 nm) or by HPLC.
-
After the reaction is complete (typically 8-12 hours), stop the stirrer and allow the layers to separate.
-
The peptide product will preferentially partition into the organic ethyl acetate layer.
-
Separate the organic layer, wash it with 1N HCl, then with saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
Proceed with purification (recrystallization or preparative HPLC) and characterization (Mass Spectrometry, HPLC) as described in Protocol 1.
-
Caption: General experimental workflow for enzymatic peptide synthesis.
Part 4: Troubleshooting and Final Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Competing hydrolysis. 2. Incorrect pH. 3. Inactive enzyme. 4. Poor substrate solubility. | 1. Add organic co-solvent; increase nucleophile concentration. 2. Verify pH of the reaction mixture is optimal for the chosen enzyme. 3. Use a fresh batch of enzyme or test its activity. 4. Add a small amount of a miscible organic solvent like DMF or DMSO. |
| Side Product Formation | 1. Hydrolysis of acyl donor. 2. Racemization (rare in enzymatic synthesis). | 1. Reduce water content or reaction time. 2. Ensure mild reaction conditions; enzymatic reactions are highly stereospecific.[1] |
| No Reaction | 1. Incorrect substrates for enzyme specificity. 2. Complete enzyme inhibition or denaturation. | 1. Check enzyme specificity against the chosen acyl donor. 2. Ensure no inhibitors are present and reaction temperature is appropriate. |
By carefully selecting the enzyme and controlling the reaction environment, researchers can effectively synthesize a wide array of peptide derivatives using this compound as a versatile starting material, paving the way for advancements in drug discovery and biotechnology.
References
- 1. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qyaobio.com [qyaobio.com]
- 4. biosynth.com [biosynth.com]
- 5. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. portlandpress.com [portlandpress.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. Peptide bond synthesis catalyzed by alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pnas.org [pnas.org]
- 15. Thermolysin-catalyzed peptide bond synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. ias.ac.in [ias.ac.in]
Application Notes & Protocols: High-Purity Crystallization of Boc-L-phenylalanine
Abstract: This document provides a comprehensive scientific guide to the purification of N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-L-phenylalanine) via crystallization. As a cornerstone reagent in solid-phase peptide synthesis (SPPS) and other areas of drug development, the purity of Boc-L-phenylalanine is paramount to the success of subsequent synthetic steps.[1] We move beyond simple procedural lists to explore the fundamental principles of crystallization—supersaturation, nucleation, and growth—and detail how these are manipulated to achieve high-purity solid-state material. This guide furnishes researchers and process chemists with both the theoretical foundation and actionable protocols for cooling, anti-solvent, and seeding crystallization techniques, validated by standard analytical methods.
Introduction: The Imperative for Purity
N-(tert-Butoxycarbonyl)-L-phenylalanine is an indispensable building block in organic and medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group allows for the controlled, sequential assembly of peptides by masking the amine functionality of the amino acid.[1][2] The presence of impurities, such as unreacted L-phenylalanine, residual solvents, or by-products from the protection step, can lead to failed couplings, the formation of deletion sequences in peptides, and complex downstream purification challenges.
Crystallization stands as the most powerful and scalable technique for purifying these intermediates, capable of delivering purity levels exceeding 99% in a single, efficient step.[3] It is a thermodynamic process that exploits differences in solubility to selectively separate the desired compound from impurities, resulting in a highly ordered, solid crystalline form.[4][5] This guide provides the scientific rationale and detailed methodologies to master this essential purification technique.
Foundational Physicochemical Properties
A successful crystallization protocol is built upon a thorough understanding of the molecule's physical and chemical properties. These parameters dictate solvent selection and the optimal conditions for inducing crystallization.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₄ | [6] |
| Molecular Weight | 265.30 g/mol | [6] |
| Appearance | White crystalline powder | [1][7] |
| Melting Point | 85-88 °C | [7][8] |
| Optical Rotation [α]²⁰/D | +25.5° ± 2° (c=1 in Ethanol) | [1] |
| Solubility Profile | Soluble in Methanol, Dichloromethane, DMSO, Ethyl Acetate.[7][9][10] | [7][9][10] |
The introduction of the bulky, nonpolar Boc group significantly increases the molecule's lipophilicity compared to the parent amino acid, rendering it highly soluble in a range of common organic solvents.[9] This property is central to designing effective crystallization strategies.
The Science of Crystallization: A Three-Act Process
Crystallization is not a simple precipitation; it is a controlled process governed by thermodynamics and kinetics. Understanding its three core stages is crucial for troubleshooting and optimization.[4][5]
-
Supersaturation: This is the essential driving force for crystallization. A solution is supersaturated when the concentration of the solute (Boc-L-phenylalanine) exceeds its equilibrium solubility at a given temperature.[4] This unstable state can be achieved by cooling a saturated solution, adding an anti-solvent, or evaporating the solvent. Operation within the "metastable zone"—a region of moderate supersaturation—is ideal, as it favors crystal growth over excessive nucleation, leading to purer, larger crystals.[11]
-
Nucleation: This is the birth of a crystal. It is the initial formation of microscopic, ordered clusters of solute molecules from the supersaturated solution.[4]
-
Primary Nucleation: Occurs spontaneously without the presence of existing crystals. It is often induced by high levels of supersaturation.
-
Secondary Nucleation: Catalyzed by the presence of existing "seed" crystals of the target compound. This method offers superior control over the crystallization process, leading to more consistent results.[4]
-
-
Crystal Growth: Following nucleation, solute molecules deposit in an orderly fashion onto the existing nuclei, enlarging the crystal lattice.[5] The rate of growth relative to the rate of nucleation determines the final crystal size distribution. A process that favors growth over nucleation will yield larger, more easily filterable crystals that are typically of higher purity, as the ordered lattice structure is effective at excluding foreign molecules.
Experimental Workflows & Protocols
The following diagram illustrates the general workflow for purifying crude Boc-L-phenylalanine, which often starts as an oil or amorphous solid after synthesis and initial workup.[12][13]
Caption: General workflow for Boc-L-phenylalanine purification.
Protocol 1: Cooling Crystallization from Ethyl Acetate/Hexane
This is the most common technique, leveraging the reduced solubility of Boc-L-phenylalanine in a solvent system at lower temperatures. Ethyl acetate is a good primary solvent, while hexane acts as an anti-solvent and helps induce precipitation upon cooling.
Rationale: The goal is to find a solvent that dissolves the compound well when hot but poorly when cold. The addition of a nonpolar co-solvent like hexane further decreases solubility, ensuring a high recovery yield upon cooling.
Step-by-Step Methodology:
-
Place the crude Boc-L-phenylalanine (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of warm ethyl acetate (e.g., start with 20-30 mL) and stir until the solid is fully dissolved. Gentle heating (to ~40-50 °C) may be required. If any insoluble impurities remain, perform a hot filtration.
-
While the solution is warm, slowly add hexane dropwise until the solution becomes faintly turbid (cloudy). This indicates the solution is nearing its saturation point.
-
Add a few more drops of warm ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, well-defined crystals.
-
Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) for several hours (or overnight) to maximize crystal formation.
-
Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Dry the crystals under high vacuum to a constant weight. A typical yield of pure material is 78-87%.[14]
Protocol 2: Anti-Solvent Crystallization
This method is ideal when the compound is highly soluble across a wide range of temperatures in a given solvent. Supersaturation is induced by adding a second solvent (the anti-solvent) in which the compound is insoluble.
Rationale: This technique decouples solubility from temperature. Dichloromethane (DCM) is an excellent solvent for Boc-L-phenylalanine, while a nonpolar solvent like n-hexane or diethyl ether serves as an effective anti-solvent. The key to success is the slow addition of the anti-solvent to maintain a controlled level of supersaturation.
Caption: Workflow for the anti-solvent crystallization method.
Step-by-Step Methodology:
-
Dissolve the crude Boc-L-phenylalanine completely in a minimum volume of a suitable solvent (e.g., dichloromethane or diethyl ether) at room temperature.
-
Set the solution to stir vigorously.
-
Slowly add an anti-solvent (e.g., n-hexane or cyclohexane) dropwise via an addition funnel. A patent describes the use of diethyl ether or n-hexane for this purpose after obtaining the product as an oil.[15][16]
-
Continue adding the anti-solvent until the solution remains persistently cloudy, indicating that nucleation has begun.
-
Stop the addition and allow the mixture to stir at room temperature for 1-2 hours to allow the crystals to grow.
-
If desired, cool the mixture in an ice bath to further decrease solubility and improve the yield.
-
Collect the crystals by vacuum filtration, wash with a small volume of the anti-solvent, and dry under vacuum.
Protocol 3: Seeding and Slurrying for Difficult-to-Crystallize Oils
Crude Boc-amino acids, including Boc-L-phenylalanine, often present as viscous oils that resist spontaneous crystallization due to high purity or the presence of inhibitors.[13][15][16] Seeding is a powerful technique to overcome this kinetic barrier.
Rationale: By introducing a small number of pre-existing, high-purity crystals (seeds), we bypass the challenging primary nucleation step and move directly to controlled crystal growth.[4] This method is highly effective for ensuring batch-to-batch consistency.
Step-by-Step Methodology:
-
Isolate the crude Boc-L-phenylalanine as a concentrated oil by removing the reaction solvent under reduced pressure.[14][16] Complete removal of residual solvents like tert-butanol is critical, as they can inhibit crystallization.[14]
-
Add a few seed crystals (0.5-1.0% by weight) of pure Boc-L-phenylalanine to the oil.[15][16]
-
Allow the mixture to stand at room temperature. Over several hours (15-27 hours have been reported), the oil will solidify as the seed crystals induce widespread crystallization.[15][16]
-
Once the mass is fully solidified, add a weak polar or nonpolar solvent (e.g., 10 volumes of n-hexane, diethyl ether, or cyclohexane) to create a slurry.[15][16]
-
Stir this slurry (a process known as pulping or trituration) at room temperature for 2-4 hours. This process dissolves remaining impurities into the solvent and can help break up agglomerates.
-
Collect the purified white solid by vacuum filtration, wash with a small amount of the pulping solvent, and dry under vacuum at a moderate temperature (e.g., 60 °C).[16] This method has been shown to yield products with HPLC purity >99%.[16]
Purity Verification: Analytical Techniques
The success of any purification must be validated. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment of Boc-protected amino acids.[17]
| Technique | Purpose | Typical Parameters |
| HPLC | Quantitative purity analysis and detection of impurities. | Column: C18 reverse-phaseMobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA)Detection: UV at 220 nm[17] |
| ¹H NMR | Structural confirmation and detection of solvent/reagent impurities. | Solvent: CDCl₃ or DMSO-d₆Key signals include the Boc group (~1.4 ppm), the alpha-proton, and aromatic protons.[2] |
| Melting Point | Qualitative assessment of purity. | A sharp melting point range (e.g., 85-87 °C) is indicative of high purity. Broad ranges suggest the presence of impurities. |
Conclusion
The crystallization of Boc-L-phenylalanine is a critical and highly effective method for achieving the purity required for demanding applications like pharmaceutical peptide synthesis. By understanding and applying the fundamental principles of supersaturation and nucleation, researchers can move from routine procedures to robust, optimized purification strategies. The choice between cooling, anti-solvent, or seeding techniques depends on the specific properties of the crude material, but all, when executed with care, can yield a product of exceptional purity. The protocols provided herein serve as a validated starting point for laboratory and process scale purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. filter-dryer.com [filter-dryer.com]
- 5. syrris.com [syrris.com]
- 6. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 8. Boc-L-phenylalanine | CAS#:13734-34-4 | Chemsrc [chemsrc.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. web.mit.edu [web.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Boc-L-phenylalaninamide Coupling
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Boc-L-phenylalaninamide coupling. This guide is designed to provide in-depth troubleshooting strategies and address common issues encountered during the synthesis of this compound, helping you optimize your reaction yields and ensure the purity of your product.
Frequently Asked Questions (FAQs)
Q1: My this compound coupling reaction has a low yield. What are the most common causes?
Several factors can contribute to low yields in peptide coupling reactions. The most common culprits include:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid of Boc-L-phenylalanine must be activated to react with the amine. If the coupling reagent is inefficient or used in insufficient amounts, the activation will be incomplete, leading to unreacted starting material.[1]
-
Steric Hindrance: The bulky nature of the Boc protecting group and the phenyl side chain of phenylalanine can physically obstruct the approach of the activated carboxylic acid to the amine, slowing down the reaction.[1][2]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and reaction time are crucial and may need to be optimized for challenging couplings.[2]
-
Hydrolysis of Activated Intermediates: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide bond formation. It is critical to use anhydrous solvents and reagents.[1]
-
Aggregation: Hydrophobic sequences, particularly those containing bulky residues, can aggregate, leading to incomplete reactions.
Q2: How do I choose the right coupling reagent for this compound synthesis?
The choice of coupling reagent is critical for overcoming the challenges associated with this specific coupling. While standard carbodiimide reagents like DCC and DIC can be used, more potent activating agents are often required for higher yields, especially when dealing with steric hindrance.[3]
Recommended Coupling Reagents:
-
Uronium/Aminium Reagents (HATU, HBTU, HCTU): These are highly efficient and are considered among the most powerful for overcoming steric hindrance.[3][4] HATU is frequently recommended for difficult couplings.[3]
-
Phosphonium Reagents (PyBOP, PyAOP): These are also excellent choices for hindered couplings due to their high reactivity.[3][5]
-
Oxyma-Based Reagents (COMU): COMU offers coupling efficiencies comparable to HATU but with an improved safety profile as it is not based on potentially explosive HOBt or HOAt derivatives.[3][6]
| Coupling Reagent Class | Examples | Key Advantages |
| Uronium/Aminium | HATU, HBTU, HCTU | High reactivity, effective for sterically hindered couplings.[3][4] |
| Phosphonium | PyBOP, PyAOP | High reactivity, good for hindered systems.[3][5] |
| Oxyma-Based | COMU | High efficiency, improved safety profile.[3][6] |
| Carbodiimides | DCC, DIC | Cost-effective, but often require additives. |
Q3: Can racemization occur during the coupling reaction, and how can I minimize it?
Yes, racemization is a significant concern in peptide synthesis. It is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to the formation of diastereomeric impurities that are difficult to separate.[2] The activation of the carboxylic acid is the step where racemization is most likely to occur.[7][8][9]
Strategies to Minimize Racemization:
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are crucial for suppressing racemization, especially when using carbodiimide-based coupling reagents.[4][7] HOAt and OxymaPure are generally superior to HOBt in this regard.[2]
-
Choice of Coupling Reagent: Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization.[2]
-
Control of Base: The basicity and steric hindrance of the organic base used can significantly influence racemization.[7] Using a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger base like diisopropylethylamine (DIPEA) can be beneficial.[2][10]
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C) to minimize the rate of racemization.[11]
Q4: What are the optimal reaction conditions (solvent, temperature, time) for this coupling?
Optimizing reaction conditions is a critical strategy for improving yield.
-
Solvent: The choice of solvent is crucial for ensuring proper solvation of the reactants.[12][13]
-
Temperature:
-
For standard couplings, room temperature is often sufficient.
-
For difficult, sterically hindered reactions, increasing the temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[3][15] Microwave-assisted synthesis is particularly effective at increasing reaction rates for challenging couplings.[3]
-
-
Reaction Time:
-
For slow, sterically hindered reactions, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[3]
-
Consider a "double coupling" strategy, where the coupling reaction is performed twice with fresh reagents to ensure complete reaction.[4][16]
-
Troubleshooting Workflow
Here is a logical workflow to troubleshoot low yields in your this compound coupling reaction.
Caption: A workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol outlines a general procedure for the coupling of Boc-L-phenylalanine to an amine using HATU.
-
Carboxylic Acid Pre-activation:
-
Coupling Reaction:
-
Add the amine component (1.0-1.2 equivalents) to the pre-activated carboxylic acid solution.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]
-
Purify the crude product by column chromatography.
-
Protocol 2: Standard Coupling using DCC/HOBt
This protocol describes a standard coupling procedure using dicyclohexylcarbodiimide (DCC) and HOBt.
-
Reaction Setup:
-
Dissolve Boc-L-phenylalanine (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Add a solution of DCC (1.1 equivalents) in the same solvent to the reaction mixture.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the amine component (1.0 equivalent) to the reaction.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Mechanistic Insights
Understanding the reaction mechanism is key to effective troubleshooting.
Caption: Generalized peptide coupling mechanism.
The first step in the coupling reaction is the activation of the carboxylic acid of Boc-L-phenylalanine by the coupling reagent to form a reactive intermediate, such as an active ester.[10][17] This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond.[18] Side reactions, such as hydrolysis of the activated intermediate, can compete with the desired reaction and lower the yield.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. americanpeptidesociety.org [americanpeptidesociety.org]
- 17. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 18. nbinno.com [nbinno.com]
- 19. One moment, please... [peptideport.com]
Technical Support Center: Optimizing Boc-L-phenylalaninamide Deprotection
Welcome to the technical support guide for the deprotection of Boc-L-phenylalaninamide. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines deep mechanistic understanding with practical, field-tested solutions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this common but critical synthetic step. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
This section addresses the most common questions we receive regarding the deprotection of Boc-protected amines.
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?
A1: The acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) group is a three-step process initiated by a strong acid, typically trifluoroacetic acid (TFA).[1][2]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[1]
-
Carbocation Formation: This protonation weakens the C-O bond, leading to the departure of the protecting group as a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[1] Under the acidic conditions, the newly liberated amine is protonated, typically forming a salt with the conjugate base of the acid used (e.g., an ammonium trifluoroacetate salt).[1]
Q2: My deprotection reaction is incomplete. What are the likely causes?
A2: Incomplete deprotection is a common issue that can almost always be traced back to one of three factors:
-
Insufficient Acid: The acid is a reagent in the initial protonation step. An insufficient concentration or number of equivalents may lead to a stalled or sluggish reaction. For particularly stubborn deprotections, switching from TFA in dichloromethane (DCM) to a stronger acid system like 4M HCl in dioxane can be effective.[3][4]
-
Inadequate Reaction Time or Temperature: While many Boc deprotections are complete within 1-2 hours at room temperature, some sterically hindered substrates may require longer reaction times or gentle heating (e.g., 30-40°C).[3][5] However, be aware that increasing the temperature can also accelerate side reactions.[3]
-
Solvent and Solubility Issues: The chosen solvent must fully dissolve the Boc-protected starting material. Dichloromethane (DCM) is most common, but if your substrate has poor solubility, the reaction kinetics will be severely hampered.[5]
Q3: I see unexpected peaks in my LC-MS analysis. What are the common side products?
A3: The primary culprit for side product formation is the highly reactive tert-butyl cation generated during the reaction.[3][6] This electrophile will readily attack any available nucleophiles in your molecule. While the phenyl side chain of phenylalanine is not highly nucleophilic, if your broader molecule contains more susceptible residues (like Tryptophan, Methionine, Cysteine, or Tyrosine), you can expect to see tert-butylation on their side chains.[3][4]
Q4: What are "scavengers," and when are they necessary?
A4: Scavengers are nucleophilic reagents added to the reaction mixture to trap, or "scavenge," the electrophilic tert-butyl cation before it can react with your desired molecule.[3][4] They are essential when your substrate contains sensitive, nucleophilic functional groups. Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger that reacts with the tert-butyl cation. A standard cleavage cocktail is a 95:2.5:2.5 mixture of TFA/TIS/H₂O.[3]
-
Water: Can act as a scavenger, but is less effective than dedicated reagents.
-
Thioanisole: Often used to protect Methionine residues from alkylation.
-
Ethanedithiol (EDT): Particularly useful for Cysteine-containing compounds.[3]
Q5: How can I effectively monitor the reaction's progress?
A5: Proper reaction monitoring is key to avoiding incomplete reactions or excessive side product formation from prolonged acid exposure.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method.[5][7] The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value (it will stick closer to the baseline).[7][8] Spot the reaction mixture alongside your starting material to visualize the disappearance of the starting spot and the appearance of the product spot.[9]
-
LC-MS: Provides a more quantitative assessment of the consumption of starting material and the formation of the desired product and any side products.[7]
-
¹H NMR Spectroscopy: Can be used to confirm reaction completion by observing the complete disappearance of the characteristic singlet for the nine protons of the tert-butyl group, which typically appears around 1.4 ppm.[5][10]
Q6: What is the best way to work up the reaction and isolate my product?
A6: The work-up procedure depends on whether you need the final product as the free amine or as the ammonium salt.
-
Isolating the Salt: If the subsequent step is compatible with the ammonium salt (e.g., TFA salt), the simplest method is to remove the solvent and excess acid in vacuo. To remove residual TFA, which is high-boiling, co-evaporation with a solvent like toluene or isopropanol is highly recommended.[5][11]
-
Isolating the Free Amine: To obtain the neutral amine, a basic work-up is required. After removing the bulk of the TFA, dissolve the residue in an appropriate organic solvent and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.[5][12][13] Be cautious if your molecule contains other base-labile functional groups, such as esters.[12][14]
Q7: Are there milder or non-acidic alternatives to TFA for deprotection?
A7: Yes. When a substrate is sensitive to strong acids, several alternative methods can be employed.[15]
-
HCl in Organic Solvents: 4M HCl in dioxane or HCl in ethyl acetate are common alternatives to TFA and can sometimes offer cleaner reactions, yielding HCl salts that are often crystalline solids rather than oils.[11][14]
-
Oxalyl Chloride in Methanol: This system provides a very mild and effective deprotection at room temperature, tolerant of many other acid-sensitive functional groups.[16][17] The mechanism is thought to be broader than simple in situ generation of HCl.[16]
-
Thermal Deprotection: Heating the Boc-protected compound, sometimes simply in boiling water or in a high-boiling solvent, can induce thermal cleavage of the Boc group.[15][18][19] This is often considered a "green" chemistry approach.[20]
Troubleshooting Guide & Comparative Data
Use the following table to diagnose issues and compare common deprotection strategies.
| Issue / Observation | Potential Cause | Recommended Solution / Action |
| Incomplete Reaction (Starting material remains) | 1. Insufficient acid concentration. 2. Insufficient reaction time. 3. Steric hindrance. | 1. Increase TFA concentration (e.g., from 20% to 50% in DCM) or switch to 4M HCl in dioxane.[3][4] 2. Increase reaction time and continue monitoring by TLC/LC-MS.[5] 3. Consider gentle heating (30-40°C) or switch to a less sterically demanding deprotection method if available.[5] |
| Multiple Side Products (Unexpected peaks in LC-MS) | 1. tert-butyl cation alkylation of nucleophilic sites. 2. Degradation of other acid-sensitive groups. | 1. Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) is an excellent general-purpose choice.[3][4] 2. Reduce reaction time and/or temperature. If degradation persists, switch to a milder deprotection method (e.g., oxalyl chloride/MeOH).[15][16] |
| Product is an Oil/Gummy Solid | 1. Product is the TFA salt, which is often non-crystalline. 2. Residual solvent or TFA. | 1. Convert the TFA salt to the HCl salt, which has a higher tendency to crystallize.[11] Alternatively, perform a basic work-up to isolate the free amine. 2. Perform several co-evaporations with toluene to azeotropically remove residual TFA.[5] |
| Low Isolated Yield after Basic Work-up | 1. The deprotected amine (free base) has some water solubility. 2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the amine's solubility. Perform multiple extractions with your organic solvent. 2. Add more brine or filter the mixture through celite to break the emulsion. |
Comparison of Common Deprotection Reagents
| Reagent System | Typical Conditions | Pros | Cons / Common Issues |
| 20-50% TFA in DCM | 0°C to RT, 1-3 h[5][21] | Fast, reliable, volatile solvent is easy to remove. | Harsh; can cleave other acid-labile groups. Generates reactive t-butyl cation.[3] TFA salts are often oily.[11] |
| 4M HCl in Dioxane | RT, 0.5-2 h[11] | Very effective, often faster than TFA. HCl salts are frequently crystalline solids. | Dioxane is a peroxide-former and has a high boiling point. Can be harsher than TFA. |
| Oxalyl Chloride in MeOH | RT, 1-4 h[16][17] | Very mild, tolerates other acid-sensitive groups like esters.[16] | Reagents are toxic and must be handled with care. |
| Thermal (Boiling Water) | 100°C, 10 min - 2 h[15] | "Green" method, avoids harsh acids and organic solvents. | Requires high temperatures, not suitable for thermally sensitive molecules. Substrate must be water-soluble. |
Experimental Protocols & Methodologies
Mandatory Visualizations
Protocol 1: Standard Deprotection with TFA in DCM
This protocol is the industry standard for robust substrates.
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
(Optional) Scavenger Addition: If your substrate is sensitive to carbocation side reactions, add 2.5-5% (v/v) of triisopropylsilane (TIS) to the solution and stir for 2 minutes.[5]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) dropwise via syringe to a final concentration of 20-50% (v/v).[5][21] A common ratio is 1:1 DCM:TFA.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Monitoring: Monitor the reaction's progress every 30-60 minutes by TLC until the starting material spot has been completely consumed.[5][7]
-
Work-up:
-
For TFA Salt: Concentrate the reaction mixture under reduced pressure. Add toluene (3 x 10 mL) and concentrate again after each addition to azeotropically remove residual TFA.[5] The resulting salt can often be used without further purification.
-
For Free Amine: After concentration, dissolve the residue in DCM or ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ solution (1-2 times), followed by water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected free amine.[13]
-
Protocol 2: Alternative Deprotection with Oxalyl Chloride/Methanol
This protocol is suitable for substrates with other acid-labile functional groups, such as esters, that would be cleaved by TFA.[16]
-
Dissolution: Dissolve the this compound in methanol (MeOH) to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: At room temperature, slowly add oxalyl chloride (3 equivalents) to the stirring solution.
-
Reaction: Continue stirring at room temperature for 1-4 hours.[16][17]
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting product will be the hydrochloride salt. A standard basic work-up (as described in Protocol 1) can be performed if the free amine is desired.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. coconote.app [coconote.app]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Boc Deprotection - TFA [commonorganicchemistry.com]
Navigating Side Reactions with Boc-L-phenylalaninamide in SPPS: A Technical Support Guide
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions when utilizing Boc-L-phenylalaninamide (Boc-Phe-NH2) in your synthesis protocols. My aim is to provide you with not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the use of this compound in SPPS.
Q1: What are the primary side reactions of concern when using this compound as the C-terminal residue in SPPS?
The most significant side reaction is the formation of a diketopiperazine (DKP). This occurs after the deprotection of the second amino acid coupled to the C-terminal phenylalaninamide. The newly exposed N-terminal amine of the dipeptide can intramolecularly attack the amide bond of the phenylalaninamide, leading to the cleavage of the dipeptide from the resin as a cyclic DKP. This results in a truncated peptide and a lower overall yield.[1][2][3] Another potential, though less common, issue is racemization at the alpha-carbon of the phenylalanine residue, especially with certain activation methods.[4][5]
Q2: How does the amide at the C-terminus of this compound influence side reactions compared to a standard carboxylic acid-linked residue?
The C-terminal amide of phenylalaninamide makes the peptide more susceptible to diketopiperazine formation compared to a resin-bound ester linkage. The amide bond can be more readily attacked by the N-terminal amine of the preceding residue.
Q3: Are there specific dipeptide sequences with C-terminal phenylalaninamide that are more prone to diketopiperazine formation?
Yes, sequences where the second amino acid is proline or another secondary amino acid are particularly susceptible to DKP formation.[1][6] The conformational constraints imposed by these residues can favor the cyclization reaction.
Q4: Can I use standard Boc deprotection and coupling protocols with this compound?
While standard protocols can be a starting point, they often require optimization to minimize side reactions. The key is to manage the deprotection and coupling steps to disfavor the intramolecular cyclization that leads to DKP formation.
Troubleshooting Guide: Diketopiperazine (DKP) Formation
This section provides a systematic approach to diagnosing and mitigating DKP formation when working with C-terminal phenylalaninamide.
Issue: Low Yield of the Target Peptide and Identification of a Truncated Dipeptide Byproduct
If you observe a significantly lower than expected yield of your final peptide and your mass spectrometry (MS) analysis reveals a prominent peak corresponding to the mass of the C-terminal dipeptide, it is highly probable that DKP formation is the culprit.
Root Cause Analysis
The formation of a diketopiperazine is an intramolecular cyclization reaction that cleaves the dipeptide from the resin. This process is often catalyzed by the base used for neutralization after the Boc-deprotection step.[7]
Visualizing the Mechanism of Diketopiperazine Formation
References
- 1. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Boc-L-phenylalaninamide for Reactions
Welcome to the technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting strategies and practical solutions for a common yet critical challenge: the limited solubility of N-tert-butoxycarbonyl-L-phenylalaninamide (Boc-L-phenylalaninamide) in reaction systems. Our goal is to equip you with the scientific rationale and proven methods to overcome solubility hurdles, ensuring the success and reproducibility of your experiments.
Introduction: Understanding the Solubility Challenge
This compound is a crucial building block in peptide synthesis and medicinal chemistry. Its structure, featuring a bulky, hydrophobic Boc protecting group, a phenyl side chain, and a primary amide terminus, presents a unique solubility profile. Unlike its carboxylic acid counterpart (Boc-L-phenylalanine), the primary amide group (-CONH₂) can participate in strong intermolecular hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This extensive hydrogen bonding network contributes to a stable crystal lattice, often resulting in poor solubility in many standard organic solvents.
This guide will walk you through a logical progression of techniques to enhance dissolution, from solvent selection to the use of additives and physical methods, ensuring your reactions proceed under homogeneous conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in common solvents like Dichloromethane (DCM)?
A: While DCM is a versatile solvent, its ability to dissolve this compound can be limited. The primary reason is that DCM is a non-polar, aprotic solvent and cannot effectively break up the strong, intermolecular hydrogen bonds of the primary amide group.[1][2] For complete dissolution, more polar, hydrogen-bond-accepting solvents are typically required.
Q2: What are the best starting solvents to try for dissolving this compound?
A: For most applications, especially peptide coupling, the recommended starting solvents are polar aprotic solvents. These include:
-
N-Methyl-2-pyrrolidone (NMP) [3]
These solvents excel at solvating the peptide backbone and disrupting the hydrogen bonds that cause low solubility.[2]
Q3: Can I heat the mixture to improve solubility? What are the risks?
A: Yes, gentle heating can significantly improve solubility by providing the energy needed to overcome the crystal lattice energy. However, this must be done with caution. The primary risks are:
-
Racemization: Prolonged heating, especially in the presence of a base, can increase the risk of epimerization at the chiral center.[6]
-
Side Reactions: For sensitive substrates or coupling reagents, heat can promote the formation of unwanted byproducts.
-
Boc-Group Lability: While generally stable, the Boc group can become more labile at elevated temperatures, especially under acidic or strongly basic conditions.
A general guideline is to warm the mixture to 35-40°C. Always optimize for the shortest time and lowest temperature necessary.
Q4: My compound dissolves initially but then precipitates out when I add other reagents. Why?
A: This phenomenon, known as "salting out," often occurs when you change the polarity of the solvent system. For instance, adding a less polar coupling reagent solution or a bulky base like N,N-Diisopropylethylamine (DIPEA) can decrease the overall solvating power of the mixture, causing your starting material to crash out. The solution is often to use a stronger solubilizing solvent (like NMP or DMSO) or to increase the total solvent volume to keep all components in the solution phase.
Q5: Are there any additives that can help increase solubility?
A: In challenging cases, certain additives can be effective. For peptide synthesis, adding a salt like Lithium Chloride (LiCl) to DMF has been shown to improve the solubility of protected peptides by disrupting aggregation.[2] However, this should be considered carefully as it can impact downstream workup and purification.
Systematic Troubleshooting Guide
When facing solubility issues, a systematic approach is more effective than random solvent screening. Follow this workflow to diagnose and solve the problem efficiently.
Logical Workflow for Troubleshooting Solubility
Caption: A decision tree for systematically troubleshooting solubility issues.
Solvent Selection Guide
The choice of solvent is the single most critical factor in achieving a homogeneous reaction. The following table summarizes the properties of recommended solvents and their suitability for dissolving this compound.
| Solvent | Class | Dielectric Constant (20°C) | Boiling Point (°C) | Key Considerations for this compound |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | First choice for peptide coupling. Excellent solubilizing power for protected amino acids.[3][4] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32.2 | 202 | Superior solubilizing power, often works when DMF fails. Higher boiling point makes removal more difficult.[3] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47.2 | 189 | Excellent solvent, especially for aggregated peptides. [2][5] Can complicate workup due to high boiling point and water miscibility. |
| Dichloromethane (DCM) | Chlorinated | 9.1 | 40 | Often insufficient on its own but useful in co-solvent systems with DMF or for workup/extraction.[7][8] |
| Tetrahydrofuran (THF) | Ether | 7.6 | 66 | Moderate solvating power; may be suitable for less polar reaction systems or as a co-solvent. |
| Methanol (MeOH) | Polar Protic | 32.7 | 65 | Can dissolve the compound but may interfere with coupling reactions (e.g., ester formation). Useful as a co-solvent in specific cases.[3][4] |
Experimental Protocols
Here are detailed, step-by-step methods for dissolving this compound for a typical peptide coupling reaction.
Protocol 1: Standard Dissolution in DMF for Peptide Coupling
This protocol is the standard starting point for most coupling reactions.
-
Preparation: To a clean, dry reaction vessel, add the required amount of this compound (1.0 eq).
-
Solvent Addition: Add peptide-synthesis grade DMF to achieve a concentration of approximately 0.2-0.5 M.
-
Agitation: Stir the mixture vigorously at room temperature using a magnetic stir bar for 5-10 minutes. The solid should completely dissolve to give a clear solution.
-
Reagent Addition: Once a homogeneous solution is confirmed, proceed with the addition of your other reagents (e.g., coupling agent like HATU, followed by a base like DIPEA).
-
Observation: Monitor the solution after adding all reagents to ensure no precipitation occurs. If it does, add a small amount of additional DMF.
Protocol 2: Aided Dissolution using Sonication and Gentle Warming
Use this method if the compound fails to dissolve in DMF at room temperature.
-
Initial Steps: Follow steps 1 and 2 from Protocol 1.
-
Sonication: Place the reaction vessel in a sonicating water bath for 5-10 minutes. The mechanical agitation often helps break up solid aggregates.
-
Gentle Warming: If sonication is insufficient, warm the vessel in a water bath to 35-40°C while stirring. Do not exceed 40°C to minimize the risk of racemization.
-
Confirmation and Cooling: Once the solid is fully dissolved, remove the vessel from the heat and allow it to cool to room temperature before adding subsequent reagents. Ensure the compound remains in solution upon cooling.
Protocol 3: Dissolution using a Co-Solvent System
This approach is useful when reaction partners are only soluble in a less polar solvent like DCM.
-
Primary Dissolution: In a separate vial, dissolve the this compound in the minimum required volume of DMF or NMP until a clear, concentrated solution is formed.
-
Secondary Solution: In the main reaction vessel, dissolve the other reaction components in the primary solvent (e.g., DCM).
-
Combined Addition: Slowly add the concentrated this compound solution from step 1 to the main reaction vessel with vigorous stirring. This maintains a solvent environment that is as accommodating as possible to all species.
-
Volume Adjustment: If any cloudiness appears, add a small amount of DMF or NMP until the solution becomes clear again.
References
- 1. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. fishersci.co.uk [fishersci.co.uk]
Identifying and removing impurities from Boc-L-phenylalaninamide
Welcome to the technical support guide for Boc-L-phenylalaninamide. This resource is designed for researchers, medicinal chemists, and process development scientists to effectively identify, troubleshoot, and remove common impurities encountered during the synthesis and handling of this crucial building block. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs) - Troubleshooting Purity
Q1: What are the most common impurities I should expect in my crude this compound, and where do they come from?
A: Understanding the origin of impurities is the first step toward their elimination. Impurities in this compound typically arise from the starting materials, reagents used in the Boc-protection step, or side reactions during synthesis.
The most common species are:
-
Unreacted L-phenylalaninamide: Incomplete reaction during the Boc-protection step.
-
Di-tert-butyl dicarbonate (Boc₂O): Excess reagent used to drive the protection reaction to completion.
-
tert-Butanol (t-BuOH): A byproduct of the Boc protection reaction.[1][2]
-
Unprotected Phenylalaninamide: Formed by premature deprotection of the Boc group, often triggered by acidic conditions during workup or prolonged storage.[]
-
Dipeptide (Boc-Phe-Phe-NH₂): Can form if the starting L-phenylalaninamide is acylated by an activated Boc-L-phenylalanine intermediate, a possibility in certain coupling strategies.
-
Enantiomeric Impurity (Boc-D-phenylalaninamide): Arises from racemization during the synthesis or from impurities in the original L-phenylalaninamide starting material. Chiral HPLC is essential for its detection.[4][5]
-
Residual Solvents: Such as Dioxane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), or Hexanes, depending on the synthetic and purification procedures used.[6][7]
Table 1: Common Impurities & Identification Strategy
| Impurity | Likely Source | Primary Identification Method | Secondary Method |
| L-phenylalaninamide | Incomplete reaction | TLC, HPLC | ¹H NMR |
| Di-tert-butyl dicarbonate | Excess reagent | ¹H NMR (δ ≈ 1.5 ppm) | GC-MS |
| tert-Butanol | Reaction byproduct | ¹H NMR (δ ≈ 1.28 ppm) | GC-MS |
| Boc-D-phenylalaninamide | Racemization | Chiral HPLC | - |
| Dipeptide Impurities | Side reaction | LC-MS | HPLC |
| Residual Solvents | Workup/Purification | ¹H NMR | GC-MS |
Q2: My TLC plate shows multiple spots after running my crude product. How do I interpret this?
A: Thin-Layer Chromatography (TLC) is an invaluable, rapid tool for assessing the purity of your sample and guiding your purification strategy. A typical TLC analysis of this compound on a silica gel plate might look like this:
-
Baseline Spot: Highly polar impurities, such as the free amine of L-phenylalaninamide, will have a very low Rf value and may not move far from the baseline in common solvent systems like ethyl acetate/hexanes.
-
Main Product Spot: this compound is moderately polar and should have an intermediate Rf value.
-
High Rf Spots: Non-polar impurities, such as residual Boc anhydride or other non-polar byproducts, will travel further up the plate.
To properly interpret the results, always run a co-spot, where you apply both your crude material and a pure standard (if available) on the same lane. This confirms the identity of your main product spot. If you see streaking, especially from the baseline, it often indicates the presence of a primary amine, which interacts strongly with the acidic silica gel. Adding a small amount of triethylamine (1%) to your eluent can often resolve this.[8]
Q3: My synthesized this compound is a persistent oil and won't crystallize. What's the cause and how can I solidify it?
A: This is a very common issue, often caused by the presence of impurities that inhibit the formation of a crystal lattice.[9][10] Residual solvents, tert-butanol, or even small amounts of unreacted starting materials can act as "crystallization poisons".
Troubleshooting Strategy:
-
High-Vacuum Drying: First, ensure all volatile impurities and residual solvents are removed by drying the oil under high vacuum, possibly with gentle heating (40-50 °C) for several hours.[10]
-
Trituration: This technique involves "washing" the oil with a solvent in which your product is insoluble, but the impurities are soluble. For this compound, n-hexane or diethyl ether are excellent choices. Add the solvent to the oil, stir or sonicate vigorously until the oil transforms into a free-flowing solid, then filter and wash the solid with fresh cold solvent.
-
Seed Crystal Induction: If you have a small amount of pure, solid material, adding a "seed crystal" to the oil can initiate crystallization.[7][11] After seeding, allow the mixture to stand undisturbed.
-
Purification: If the above methods fail, it indicates a significant level of impurities that must be removed via column chromatography before attempting crystallization again.
Q4: I need to purify my this compound by column chromatography. How do I select the right solvent system?
A: The key is to find a solvent system that provides good separation between your product and the impurities on a TLC plate. The Rf value of your product should ideally be between 0.25 and 0.40 for effective separation on a silica gel column.
Workflow for Solvent System Selection:
-
Start with a Standard Mixture: A good starting point for this compound is a mixture of Ethyl Acetate (polar) and Hexanes (non-polar). Begin with a ratio like 30:70 EtOAc:Hexanes.
-
Run TLCs with Varying Polarity: Prepare several TLC chambers with different ratios (e.g., 20:80, 30:70, 40:60 EtOAc:Hexanes).
-
Analyze the Rf Values:
-
If your product's Rf is too high (>0.5), decrease the polarity (increase the proportion of hexanes).
-
If your product's Rf is too low (<0.2), increase the polarity (increase the proportion of ethyl acetate).
-
-
Optimize for Separation: Choose the system that shows the largest distance between the product spot and the nearest impurity spots. For stubborn separations, consider adding a third solvent, such as dichloromethane, or a small amount of methanol (1-2%) for more polar impurities.[6][12]
Visual Workflow: Impurity Identification & Purification Strategy
The following diagrams outline a logical workflow for assessing the purity of your this compound and selecting an appropriate purification method.
Caption: Workflow for impurity identification and purification.
Detailed Experimental Protocols
Protocol 1: Analytical HPLC for Chemical Purity
This Reversed-Phase HPLC (RP-HPLC) method is designed to separate this compound from common, non-chiral impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Method Rationale: TFA acts as an ion-pairing agent, improving peak shape for any compounds with free amine or carboxylate groups. The C18 stationary phase separates compounds based on their hydrophobicity.
-
Procedure:
-
Sample Preparation: Prepare a sample solution of ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Analysis: The main product, this compound, will elute as a major peak. Unprotected starting material will elute earlier (more polar), while less polar impurities will elute later. Purity is calculated based on the area percentage of the main peak.
-
Protocol 2: Purification by Recrystallization
Recrystallization is the most efficient method for purifying large quantities of material, provided a suitable solvent system can be found.
-
Objective: To dissolve the crude product in a minimum amount of a hot solvent system and allow it to slowly cool, causing the pure product to crystallize while impurities remain in the mother liquor.
-
Recommended Solvent System: Ethyl Acetate / Hexanes.
-
Procedure:
-
Place the crude, oily, or solid this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethyl acetate (a solvent in which the product is soluble) and stir until the solid is completely dissolved. Use a hot plate and ensure proper ventilation.
-
Slowly add hexanes (a solvent in which the product is poorly soluble) dropwise to the hot solution until you observe persistent cloudiness (the point of saturation). Add a drop or two of hot ethyl acetate to redissolve the precipitate.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold hexanes to remove any residual mother liquor.
-
Dry the purified crystals under vacuum to a constant weight.
-
References
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. jk-sci.com [jk-sci.com]
- 4. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Chiral Integrity of Boc-L-Phenylalaninamide
Welcome to the Technical Support Center for the synthesis of Boc-L-phenylalaninamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical purity during its synthesis. Maintaining the chiral integrity of L-phenylalanine derivatives is paramount for the efficacy and safety of the final peptide therapeutic. This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the successful synthesis of enantiomerically pure this compound.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the conversion of an enantiomerically pure compound, such as this compound, into a mixture containing both its L- and D-enantiomers.[1] In pharmaceutical applications, the presence of the undesired D-enantiomer can lead to reduced biological activity, altered binding properties, or even toxic side effects, making the control of stereochemistry a critical quality attribute.[2]
Q2: What is the primary chemical mechanism responsible for the racemization of this compound during coupling reactions?
A2: The predominant mechanism for racemization during the activation of the carboxylic acid of Boc-L-phenylalanine is through the formation of a 5(4H)-oxazolone intermediate.[3][4][5] The activation of the carboxyl group makes the α-proton acidic. A base can then abstract this proton, leading to the formation of the planar, achiral oxazolone. Subsequent nucleophilic attack by the amine on this intermediate can occur from either face, resulting in a mixture of L- and D-products.[3][6] A secondary, less common pathway is direct enolization, where a base directly abstracts the α-proton of the activated amino acid.[3][7][8]
Q3: How does the choice of coupling reagent influence the extent of racemization?
A3: The coupling reagent is a critical factor. Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), when used alone, generate a highly reactive O-acylisourea intermediate that is very susceptible to oxazolone formation and subsequent racemization.[3][9][10] Uronium/aminium (e.g., HBTU, HATU) and phosphonium (e.g., PyBOP) based reagents are generally considered "low-racemization" as they are designed to rapidly form active esters in situ, which are less prone to racemization.[9][11][12]
Q4: What is the function of additives like HOBt and HOAt in minimizing racemization?
A4: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are racemization suppressants.[13][14] They react with the highly reactive activated intermediate (e.g., the O-acylisourea from carbodiimides) to form a more stable active ester.[14][15][16] This active ester is sufficiently reactive to form the desired amide bond but is less prone to cyclizing into the problematic oxazolone intermediate.[15][17] HOAt is often considered superior to HOBt in suppressing racemization and accelerating coupling.[16][18]
Q5: Which bases are recommended to minimize racemization?
A5: The choice of base and its properties significantly impact racemization.[7] Sterically hindered, weaker bases are preferred. N-methylmorpholine (NMM) (pKa 7.38) and 2,4,6-collidine (TMP) (pKa 7.43) are less likely to cause racemization compared to the stronger, less hindered base N,N-diisopropylethylamine (DIEA) (pKa 10.1).[7] Triethylamine (TEA) should generally be avoided due to its small steric hindrance and strong basicity, which promotes racemization.[7]
Troubleshooting Guide: High Levels of D-Isomer Detected
Encountering significant levels of the undesired D-enantiomer of Boc-phenylalaninamide is a common challenge. This guide provides a systematic approach to diagnose and resolve the issue.
Logical Workflow for Troubleshooting Racemization
Caption: A logical workflow for troubleshooting high racemization levels.
Detailed Troubleshooting Steps
Issue 1: Inappropriate Coupling Reagent and/or Lack of Additive
-
Potential Cause: Using a carbodiimide coupling reagent (DCC, DIC) without a racemization-suppressing additive is a primary cause of high D-isomer formation. The resulting O-acylisourea intermediate readily forms the oxazolone.[3][9]
-
Corrective Action:
-
If using DCC or DIC, always incorporate an additive. Add 1.1 equivalents of HOBt or, preferably, HOAt to the reaction mixture before adding the carbodiimide.[13][17][19]
-
Consider switching coupling reagents. Change to a uronium/aminium salt like HATU or HBTU, or a phosphonium salt like PyBOP. These reagents are formulated to minimize racemization.[9][11]
-
Data Presentation: Impact of Coupling Reagents & Additives on Racemization
| Coupling System | Relative Racemization Risk | Mechanism of Suppression |
| DIC alone | Very High | None; O-acylisourea is highly prone to racemization.[3] |
| DIC / HOBt | Low | HOBt traps the O-acylisourea as a less reactive OBt-ester.[9][15] |
| DIC / HOAt | Very Low | HOAt is more effective than HOBt at forming a stable active ester.[16] |
| HATU / Base | Very Low | In situ formation of a highly reactive OAt-ester.[11][20] |
| HBTU / Base | Low | In situ formation of an OBt-ester.[9][15] |
| PyBOP / Base | Low | Forms a phosphonium-based active ester.[11] |
Issue 2: Incorrect Base Selection
-
Potential Cause: The use of a strong, sterically unhindered base like triethylamine (TEA) or even diisopropylethylamine (DIEA) can accelerate the abstraction of the α-proton, promoting racemization.[7]
-
Corrective Action:
-
Replace TEA or DIEA with a weaker, bulkier base. N-methylmorpholine (NMM) is an excellent choice.[7]
-
Use the minimum necessary amount of base required to neutralize any salts and facilitate the reaction. An excess of base will increase the risk of racemization.
-
Issue 3: Elevated Reaction Temperature
-
Potential Cause: Higher reaction temperatures increase the rate of all reactions, including the undesired racemization pathway.[3]
-
Corrective Action:
-
Perform the coupling reaction at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature.
-
For particularly sensitive couplings, maintaining the reaction at 0°C for its entire duration may be necessary.
-
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Boc-L-Phenylalanine using DIC/HOAt
This protocol is designed to minimize racemization during the synthesis of this compound.
-
Dissolution: In a round-bottom flask, dissolve Boc-L-phenylalanine (1.0 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Amine Addition: Add the amine component (e.g., ammonia source or an amino acid ester) (1.0 eq) to the cooled solution. If the amine is a hydrochloride or other salt, add N-methylmorpholine (NMM) (1.0 eq) and stir for 10 minutes before proceeding.
-
Carbodiimide Addition: Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, filter off the diisopropylurea byproduct. Proceed with a standard aqueous work-up to isolate the product.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
This method provides a baseline for determining the ratio of L- and D-isomers of this compound. Method optimization may be required.
-
Instrumentation: HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC T).[21]
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.[22]
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Isocratic mixture of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile). A common starting point is a buffered methanol/water mixture.[22]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 220 nm or 254 nm).
-
-
Analysis: Inject the sample and a racemic standard (if available) to identify the retention times of the L- and D-enantiomers. Calculate the enantiomeric excess (%ee) from the peak areas of the two enantiomers.
Mechanistic Visualization
The Oxazolone Pathway of Racemization
Caption: Mechanism of racemization via oxazolone formation.
Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a live environment.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Racemization in peptide synthesis | PPTX [slideshare.net]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. file.globalso.com [file.globalso.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 16. nbinno.com [nbinno.com]
- 17. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. omizzur.com [omizzur.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Aggregation in Peptides Containing Boc-L-Phenylalaninamide
<_
Welcome to the technical support center for managing challenges associated with peptides containing N-tert-butyloxycarbonyl-L-phenylalaninamide (Boc-L-Phe-NH2). This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve aggregation issues encountered during the synthesis, purification, and handling of these complex sequences.
The Root of the Problem: Why Do Boc-Phe-NH2 Peptides Aggregate?
Peptide aggregation during and after synthesis is a formidable challenge, often leading to incomplete reactions, low yields, and purification difficulties.[1][2] The incorporation of a Boc-L-phenylalaninamide residue introduces a confluence of factors that significantly heighten the risk of aggregation:
-
Hydrophobicity: Both the Phenylalanine side chain and the N-terminal Boc protecting group are bulky and hydrophobic. In polar solvents, these groups tend to minimize contact with the solvent by associating with each other, driving intermolecular clustering.[3][4]
-
Intermolecular Hydrogen Bonding: The C-terminal amide (-NH2) and the peptide backbone itself can form strong intermolecular hydrogen bonds. This interaction promotes the formation of highly ordered, insoluble β-sheet structures, which are the hallmark of peptide aggregation.[1][2]
-
Steric Hindrance: The bulky Boc group can sterically hinder the approach of reagents during coupling and deprotection steps, especially once initial aggregation has occurred, exacerbating synthesis problems.
The combination of these factors creates a "perfect storm" for aggregation, making peptides containing this moiety notoriously difficult to work with.
Frequently Asked Questions (FAQs)
Q1: My peptide crashed out of the cleavage cocktail upon ether precipitation. Now it won't redissolve. What should I do? This is a classic sign of severe aggregation. The peptide is likely in a stable, low-energy aggregated state. Do not waste valuable material on standard solvents. Proceed directly to the "Aggressive Dissolution Protocol" in the guides below, which involves testing solvents like neat TFA, formic acid, or hexafluoroisopropanol (HFIP).[5][6]
Q2: I'm seeing poor resin swelling and getting a positive Kaiser test after coupling Boc-Phe-NH2. Is this aggregation? Yes, these are hallmark signs of on-resin aggregation.[1][2] The growing peptide chains are collapsing onto themselves and the resin support, preventing adequate swelling and blocking reactive sites. Immediate intervention is required. Refer to the "Troubleshooting Guide 1: Synthesis & Cleavage" for strategies like switching to aggressive solvents (NMP, DMSO) or using chaotropic salts.[2][7]
Q3: My peptide dissolves initially for HPLC but then crashes out in the autosampler or on the column, leading to broad peaks and low recovery. What's happening? This indicates that the initial dissolution is metastable. The change in solvent composition upon injection into the aqueous mobile phase is inducing rapid aggregation or precipitation.[4][8] This is a common issue with hydrophobic peptides. You need to modify your sample solvent and/or your HPLC mobile phase. See "Troubleshooting Guide 2: Purification" for co-solvent strategies.
Q4: Can I use sonication or heat to dissolve my aggregated peptide? Yes, these are valuable physical methods to aid dissolution. Sonication provides energy to break up solid aggregates, while gentle heating (e.g., up to 40-50°C) can increase solubility.[2][9] However, they should be used in conjunction with the correct solvent choice and with caution to avoid peptide degradation. They are often insufficient on their own for severely aggregated peptides.
In-Depth Troubleshooting Guides
Guide 1: Aggregation During Peptide Synthesis & Cleavage
On-resin aggregation is a primary cause of failed syntheses. It prevents reagents from accessing the growing peptide chain, leading to deletion sequences and truncated products.
Symptoms:
-
Slow or incomplete coupling reactions (positive Kaiser or TNBS test).[1]
-
Slow or incomplete Boc-deprotection.
-
Formation of a gel-like or clumpy resin mass.
Caption: A logical workflow for troubleshooting peptide aggregation.
Recommended Solutions:
-
Solvent Modification: Standard solvents like Dichloromethane (DCM) may not be sufficient to solvate aggregating peptide chains.[7]
-
Switch to NMP or DMF: N-methylpyrrolidone (NMP) and Dimethylformamide (DMF) are more polar and have better solvating properties for peptides.[7]
-
Use a Solvent Mixture: A mixture of DCM/DMF/NMP (1:1:1) can be highly effective.
-
Introduce DMSO: Adding up to 20% Dimethyl Sulfoxide (DMSO) to DMF or NMP can significantly disrupt hydrogen bonding.[2][9]
-
-
Chaotropic Salts: These agents disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds.[10]
-
Before coupling, perform a wash with a solution of 0.4 M - 0.8 M LiCl or NaClO4 in DMF.[2] This helps to break up existing aggregates and make the peptide chain more accessible.
-
-
Elevated Temperature & Microwave Synthesis:
-
Backbone Protection (Proactive Strategy): For known difficult sequences, proactively inserting a structure-disrupting element is the most effective strategy.
-
Incorporate a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid every 6-7 residues to introduce a "kink" in the peptide backbone, which disrupts the formation of β-sheets.[2]
-
Guide 2: Overcoming Solubility Challenges During Purification
Aggregation during purification leads to sample loss, poor peak shape, and inaccurate quantification. The key is to maintain peptide solubility from the dissolution step through to elution from the column.
Symptoms:
-
Inability to dissolve the lyophilized crude peptide.
-
Precipitation of the sample in the injection vial or loop.[11]
-
Broad, tailing, or split peaks on the HPLC chromatogram.
-
Irreversible adsorption of the peptide onto the column.[4]
Recommended Solutions:
Table 1: Solvent Strategies for HPLC Sample Preparation
| Solvent System | Mechanism of Action | Best For | Cautions |
| Neat DMSO or DMF | Strong organic solvents that dissolve hydrophobic peptides. | Very hydrophobic peptides as a first step. | High viscosity can cause injection issues. May be immiscible with initial HPLC mobile phase.[5] |
| Acetonitrile/Water with 10-30% Acetic or Formic Acid | The high acid concentration protonates the peptide, increasing repulsion and disrupting H-bonds. | Peptides that are insoluble in standard 0.1% TFA. | High acid content can be harsh on some HPLC columns over time.[6] |
| Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) | "Structure-breaking" solvents that excel at disrupting secondary structures like β-sheets.[5] | Severely aggregated peptides that fail to dissolve in other systems. | Can alter peptide conformation. Must be used sparingly and diluted carefully. |
| 6-8 M Guanidine HCl or Urea | Powerful chaotropic agents that denature aggregated structures.[5] | Rescuing highly aggregated, "plastic-like" peptide solids. | Non-volatile salts; cannot be used if mass spectrometry is required post-collection. |
-
Start Small: Weigh ~1 mg of your crude peptide into a microfuge tube.
-
Minimal Organic: Add the smallest possible volume (e.g., 20-50 µL) of a strong organic solvent like DMSO or neat formic acid to wet and disperse the peptide.[5][8]
-
Vortex/Sonicate: Agitate vigorously for 1-2 minutes.
-
Dilute Slowly: Gradually add your intended HPLC mobile phase A (e.g., water with 0.1% TFA), vortexing between additions.
-
Observe: If the peptide stays in solution at your target concentration (e.g., 1-2 mg/mL), this is a viable sample solvent. If it precipitates, you must use a stronger dissolution system from Table 1.
HPLC Method Optimization:
-
Use a Stronger Organic Modifier: For very hydrophobic peptides, using n-propanol or isopropanol in the mobile phase (often mixed with acetonitrile) can improve solubility and peak shape.[8][12]
-
Elevate Column Temperature: Running the column at 40-60°C can increase peptide solubility in the mobile phase and improve peak symmetry.[12]
-
Use a Different Stationary Phase: If a C18 column fails, a C8 or C4 column, which is less hydrophobic, may provide better recovery.[13]
Guide 3: Handling and Long-Term Storage
Even after successful purification, aggregation can occur during lyophilization, storage, and subsequent use, compromising experimental results.
Symptoms:
-
Difficulty dissolving the final, purified lyophilized powder.
-
Appearance of cloudiness or precipitate in a stock solution over time.
-
Loss of biological activity.
Caption: Best practices workflow for handling aggregation-prone peptides.
Best Practices:
-
Reconstitution:
-
Follow the "Test Dissolution Protocol" above to find a suitable solvent. It is critical to achieve full dissolution before making stock solutions.
-
For biological assays, dissolving in a minimal amount of DMSO and then diluting with buffer is a common strategy, but ensure the final DMSO concentration is compatible with your experiment.[5]
-
-
Storage:
-
Solid Form: The most stable form is as a lyophilized powder. Store at -20°C or preferably -80°C, desiccated.
-
Solution Form: If you must store the peptide in solution, flash-freeze single-use aliquots in liquid nitrogen and store at -80°C. Avoid storing in solution at -20°C, as slow freezing can promote aggregation.
-
-
Handling:
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing is a major driver of aggregation. This is why single-use aliquots are critical.
-
pH Control: Do not store the peptide in a buffer near its isoelectric point (pI), as this minimizes electrostatic repulsion and promotes aggregation.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. genscript.com [genscript.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. nestgrp.com [nestgrp.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-L-Phenylalanine to Resin
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that challenges in solid-phase peptide synthesis (SPPS) can be a significant roadblock in your research and development. This guide is designed to provide you with in-depth, field-proven insights to diagnose and resolve issues related to the incomplete coupling of Boc-L-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs of an incomplete Boc-L-phenylalanine coupling reaction?
The most direct indicator of an incomplete coupling is a positive qualitative test for free primary amines on the peptide-resin.[1] The most common method for this is the Kaiser test (or ninhydrin test).[2][3][4][5] A positive result, typically an intense blue or purple color on the resin beads, confirms the presence of unreacted N-terminal amines from the previous deprotection step.[1][2][4]
Q2: What are the primary causes of poor coupling efficiency for Boc-L-phenylalanine?
Incomplete coupling of Boc-L-phenylalanine can stem from several factors, often related to steric hindrance, reaction conditions, or reagent quality. The primary causes include:
-
Steric Hindrance: The bulky phenyl side chain of phenylalanine, combined with the also bulky Boc protecting group, can physically obstruct the activated carboxyl group from reaching the N-terminal amine of the growing peptide chain.[1][6]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures or aggregate on the resin, making the N-terminal amine inaccessible to the incoming activated amino acid.[1][7][8] This is a common issue in the synthesis of "difficult sequences".[1][9]
-
Poor Resin Swelling: For the coupling reaction to proceed efficiently, the resin must be adequately swollen in the reaction solvent.[10][11][12] Insufficient swelling limits the accessibility of reagents to the reactive sites on the peptide-resin.[1][11]
-
Suboptimal Reaction Conditions: Factors such as the choice of coupling reagent, solvent, reaction time, and temperature are critical and may need to be optimized for challenging couplings.[8]
-
Reagent Quality: The purity and stability of the Boc-L-phenylalanine, coupling reagents, and solvents are crucial. Degraded reagents can lead to failed reactions.[13]
Q3: How does the choice of solvent impact the coupling of Boc-L-phenylalanine?
The solvent plays a critical role in both resin swelling and the solvation of the growing peptide chain.[1] Commonly used solvents in Boc-SPPS include Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).[14] For difficult couplings where peptide aggregation is suspected, switching to more polar solvents like N-Methylpyrrolidone (NMP) or adding a small amount of Dimethyl sulfoxide (DMSO) can help disrupt these secondary structures and improve solvation, thereby enhancing coupling efficiency.[1][7][9]
In-Depth Troubleshooting Guide
If you have identified an incomplete coupling of Boc-L-phenylalanine, this guide provides a systematic approach to diagnose and resolve the issue.
Problem: Positive Kaiser Test After Boc-L-phenylalanine Coupling
A positive Kaiser test indicates the presence of unreacted primary amines. The intensity of the color can give a clue as to the severity of the problem.
Initial Diagnostic Workflow
The following workflow diagram illustrates the decision-making process when faced with an incomplete coupling.
Caption: Troubleshooting workflow for incomplete coupling.
Step 1: Immediate Recoupling (Double Coupling)
The first and most straightforward action is to perform a second coupling.[1] This often drives the reaction to completion, especially if the initial inefficiency was minor.
-
Action: Wash the resin thoroughly to remove byproducts and residual reagents from the first attempt. Then, repeat the coupling step with a fresh solution of activated Boc-L-phenylalanine.[1][13]
-
Verification: Perform another Kaiser test after the recoupling. If the test is negative (yellow or colorless beads), you can proceed to the next deprotection step. If it remains positive, you will need to take more drastic measures.
Step 2: Modify Coupling Conditions
If recoupling is unsuccessful, you need to address the potential root causes of the poor efficiency.
Not all coupling reagents are equally effective, especially for sterically hindered amino acids.[8]
-
Action: If you are using a standard carbodiimide like DCC or DIC with an additive like HOBt, consider switching to a more potent onium salt-based reagent.[8]
-
Uronium/Aminium Salts: Reagents like HBTU, HATU, and HCTU are highly effective as they form more reactive OAt or OBt active esters.[8][15] HATU is often considered superior for many difficult couplings.[8]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents that can improve yields in challenging situations.[8][15]
-
| Coupling Reagent | Class | Relative Speed | Key Considerations |
| DCC/DIC + HOBt | Carbodiimide | Moderate | Standard, cost-effective; can lead to N-acylurea formation and potential racemization.[6] |
| HBTU/HCTU | Uronium/Aminium | Fast | Very efficient, but can be allergenic.[16] |
| HATU | Uronium/Aminium | Very Fast | Highly efficient for sterically hindered couplings; forms a highly reactive OAt-ester.[8][17][18] |
| PyBOP | Phosphonium | Fast | High coupling efficiency with low racemization risk.[8][15] |
| COMU | Uronium/Aminium | Very Fast | Comparable efficiency to HATU with better solubility and less hazardous byproducts.[8][17] |
To counteract potential peptide aggregation, changing the solvent can be highly effective.
-
Action: Switch from DCM or DMF to a more polar solvent like NMP.[1] In particularly difficult cases, a mixture of NMP and DMSO can be used to improve the solvation of the peptide-resin.[7][9]
Slower reaction kinetics due to steric hindrance can sometimes be overcome with more time or energy.
-
Action: Extend the coupling reaction time, for example, from 1-2 hours to 4 hours or even overnight.[13][19] Gentle heating (e.g., to 40-50°C) can also be beneficial, but should be used with caution to avoid potential side reactions like racemization.[20]
Step 3: Capping Unreacted Amines
If, after attempting the above steps, a small fraction of N-termini remains unreacted, it is crucial to cap these free amines.
-
Action: Acetylate the unreacted amines using a reagent like acetic anhydride. This will prevent the formation of deletion peptides in subsequent steps, which are often difficult to separate from the desired product during purification.[5]
-
Verification: A negative Kaiser test will confirm the successful capping of all free amines.
Key Experimental Protocols
Protocol 1: The Kaiser Test (Ninhydrin Test)
This protocol is for the qualitative detection of primary amines on a solid support.[2][4][21]
Reagents:
-
Solution A: 1.0 mL of a 16.5 mg/25 mL aqueous KCN solution diluted with 49 mL of pyridine.[4][21]
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[2][4][21]
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[2][4][21]
Procedure:
-
Place a small sample of resin (10-15 beads) into a small test tube.[4][21]
-
Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.[4][21]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Beads and solution are yellow/colorless | Complete Coupling: No free primary amines detected. | Proceed to the next deprotection step. |
| Beads are dark blue, solution is light blue | Incomplete Coupling: Significant amount of unreacted amines. | Recouple or modify coupling conditions.[4][5] |
| Beads are colorless, solution is dark blue | Nearly Complete Coupling: Trace amounts of unreacted amines. | Extend coupling time or proceed to capping.[4][5] |
| Beads and solution are intense blue | Failed Coupling: Major failure in the coupling step. | Check reagents and protocol, then recouple.[4][5] |
Protocol 2: Analytical HPLC for Purity Assessment
After cleavage of the peptide from the resin, analytical HPLC is used to determine the purity of the crude product. The presence of deletion sequences (missing the phenylalanine residue) can confirm a systematic coupling problem.
Procedure:
-
Cleavage: Cleave a small sample of the peptide-resin using an appropriate cleavage cocktail (e.g., for Boc/Bzl chemistry, anhydrous HF or TFMSA with scavengers is common).[22][23] For Fmoc/tBu chemistry, a common cleavage cocktail is TFA/TIS/water (95:2.5:2.5).[24]
-
Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.[25] Dissolve the dried crude peptide in a suitable solvent (e.g., 0.1% aqueous TFA) at a concentration of approximately 1 mg/mL.[25]
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used for peptide analysis.[25]
-
Solvents:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A typical analytical gradient for peptides is a linear gradient from 0% to 70% Solvent B over 30 minutes.[25]
-
Detection: Monitor the eluent at 220 nm.[25]
-
-
Data Interpretation: Analyze the resulting chromatogram. The presence of a significant peak eluting earlier than the main product peak may correspond to the deletion peptide lacking phenylalanine. Mass spectrometry can be used to confirm the identity of the peaks.
Caption: Workflow for HPLC analysis of crude peptide.
By following this structured troubleshooting guide, you can effectively diagnose the root cause of incomplete Boc-L-phenylalanine coupling, implement corrective actions, and improve the success rate of your solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of resin swelling and substitution on solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. jpt.com [jpt.com]
- 16. mesalabs.com [mesalabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. peptide.com [peptide.com]
- 23. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Boc-L-phenylalaninamide and Fmoc-L-phenylalaninamide in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the selection of an Nα-protecting group strategy is a foundational decision that dictates the entire synthetic workflow and profoundly influences the final purity and yield of the target peptide. The two dominant methodologies revolve around the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This guide provides an in-depth, objective comparison of these two strategies, specifically focusing on the use of Boc-L-phenylalaninamide and Fmoc-L-phenylalaninamide as building blocks in the synthesis of C-terminal peptide amides.
Core Principles: A Dichotomy in Chemical Lability
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection schemes.[1] This chemical distinction governs the choice of reagents, side-chain protecting groups, and final cleavage conditions.
-
Boc (tert-butyloxycarbonyl) Strategy : This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[1] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based (e.g., Bzl) and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[1]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy : Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group.[] This group is readily cleaved by a secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][3] The side-chain protecting groups are acid-labile (typically tert-butyl based, e.g., tBu), allowing for their simultaneous removal with cleavage from the resin using TFA.[][4] This true orthogonality is a key advantage of the Fmoc approach.[1]
Deprotection Mechanisms: The "How" and "Why"
Understanding the causality behind the deprotection reactions is crucial for troubleshooting and optimizing peptide synthesis.
Boc Deprotection: An Acid-Catalyzed Cascade
The removal of the Boc group is an acid-catalyzed process. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to liberate the free amine and carbon dioxide.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Fmoc Deprotection: A Base-Induced β-Elimination
The Fmoc group is cleaved under basic conditions via a β-elimination mechanism. A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This induces an elimination reaction that releases the free amine, carbon dioxide, and a dibenzofulvene (DBF) intermediate, which is subsequently trapped by piperidine to form a stable adduct.[5]
Caption: Base-induced β-elimination for Fmoc group removal.
Performance Comparison: A Data-Informed Perspective
While the optimal strategy is often sequence-dependent, a comparison of key performance metrics for the synthesis of a model peptide amide using either this compound or Fmoc-L-phenylalaninamide reveals distinct advantages for each approach. The following data is illustrative, based on established performance characteristics.[4][6]
| Parameter | This compound Strategy | Fmoc-L-phenylalaninamide Strategy | Rationale & Causality |
| Deprotection Conditions | Strongly acidic (e.g., 50% TFA in DCM)[1] | Mildly basic (e.g., 20% Piperidine in DMF)[1] | The inherent chemical stability of the protecting group dictates the required deprotection reagents. |
| Typical Deprotection Time | 15-30 minutes per cycle[4] | 5-20 minutes per cycle[4] | Fmoc deprotection is generally a faster reaction. |
| Coupling Efficiency | >99% | >99.5% | Both strategies achieve high efficiency with modern coupling reagents (e.g., HBTU, HATU). Fmoc coupling is often considered slightly more efficient.[][4] |
| Crude Peptide Purity | 70-85% | 85-95% | The milder conditions of the Fmoc strategy typically result in higher crude purity due to fewer side reactions caused by repeated acid exposure.[4] |
| Final Peptide Yield | 15-35% | 20-40% | Final yield is highly dependent on peptide length, sequence, and purification efficiency. |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable to automation | The use of highly corrosive HF in the Boc strategy requires specialized equipment, whereas the Fmoc chemistry is more compatible with standard automated synthesizers.[1] |
| Handling of "Difficult" Sequences | Can be advantageous for hydrophobic or aggregation-prone sequences.[6] | May be more prone to aggregation issues. | The acidic deprotection in Boc-SPPS protonates the N-terminus, which can help disrupt interchain hydrogen bonding and improve solvation.[6] |
Experimental Protocols: A Step-by-Step Guide
The following are detailed, self-validating protocols for a single coupling cycle in a manual solid-phase synthesis using either Boc- or Fmoc-L-phenylalaninamide attached to a Rink Amide resin (for C-terminal amide synthesis).
General SPPS Workflow
Caption: General workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: this compound SPPS Cycle
This protocol assumes the starting material is a Boc-protected amino acid coupled to the resin.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (v/v) to the resin.
-
Agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin sequentially with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual TFA.
-
Neutralization:
-
Wash the resin with a 5% solution of diisopropylethylamine (DIPEA) in DCM (v/v) for 2 minutes (2x).
-
This step is critical to neutralize the protonated N-terminus, preparing it for coupling.
-
-
Washing: Wash the resin with DCM (3x) and then DMF (3x).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3 eq.) with a coupling agent like HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 5-10 minutes.
-
Add DIPEA (6 eq.) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Monitoring & Washing:
-
Perform a ninhydrin test to confirm the completion of the coupling reaction (a negative result indicates completion).
-
If the reaction is incomplete, repeat the coupling step.
-
Once complete, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Protocol 2: Fmoc-L-phenylalaninamide SPPS Cycle
This protocol assumes the starting material is an Fmoc-protected amino acid coupled to the resin.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine and the DBF-adduct.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 eq.) with a coupling agent like HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to facilitate the reaction.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Monitoring & Washing:
-
Perform a ninhydrin test. A negative result indicates the primary amine has been consumed and the coupling is complete.
-
If the reaction is incomplete, the coupling step should be repeated.
-
Once complete, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Conclusion and Strategic Recommendations
The choice between this compound and Fmoc-L-phenylalaninamide is a strategic decision contingent on the specific requirements of the peptide, available resources, and desired scale of synthesis.
-
The Fmoc strategy has become the predominant method in modern SPPS.[1] Its milder deprotection conditions, true orthogonality, and high amenability to automation make it particularly advantageous for the synthesis of complex, modified, or acid-sensitive peptides.[1][] The generally higher crude purity can also simplify downstream purification efforts.
-
The Boc strategy , while requiring more hazardous reagents (TFA, HF) and specialized equipment, remains a robust and valuable method. It is particularly well-suited for the synthesis of long or hydrophobic peptides where aggregation can be a significant challenge during the Fmoc workflow.[6] Furthermore, Boc-protected amino acids are often less expensive, which can be a consideration for large-scale synthesis.[]
Ultimately, both strategies are capable of producing high-quality peptide amides. A thorough understanding of the underlying chemistry, potential side reactions, and practical considerations detailed in this guide will empower researchers to make an informed decision, optimizing their synthetic strategy for the highest probability of success.
References
A Comparative Guide to Boc and Fmoc Protection for Phenylalaninamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-yield, high-purity peptides. This guide offers an in-depth, objective comparison of the two cornerstone α-amino protecting group strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—with a specific focus on their application in the synthesis of peptides containing C-terminal phenylalaninamide. By examining the fundamental chemical principles, experimental protocols, and potential side reactions, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic endeavors.
The Principle of Orthogonality: A Tale of Two Chemistries
The core difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate the chemical environments for deprotection and cleavage.[1][2] In peptide synthesis, "orthogonality" refers to the use of multiple protecting groups that can be removed under distinct conditions, allowing for selective deprotection without affecting other protected functionalities.[2][3]
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA).[1][4] Side-chain protecting groups are typically benzyl-based (Bzl) and are cleaved, along with the peptide from the resin, using a strong acid such as hydrofluoric acid (HF).[1][5]
-
Fmoc/tBu Strategy: A milder alternative, the Fmoc strategy employs a base-labile Fmoc group for Nα-protection, which is cleaved using a secondary amine, most commonly piperidine.[1][6] The side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based, and are removed during the final cleavage from the resin with TFA.[4][7] This true orthogonality, where temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base vs. acid), is a significant advantage of the Fmoc approach.[1][2]
Head-to-Head Comparison: Boc vs. Fmoc for Phenylalaninamide Synthesis
The choice between Boc and Fmoc strategies for synthesizing peptides with a C-terminal phenylalaninamide can significantly impact the final product's purity and yield. Phenylalanine itself is a relatively stable amino acid, but the amide C-terminus can influence the stability and solubility of the growing peptide chain.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-butyloxycarbonyl (acid-labile) | 9-fluorenylmethyloxycarbonyl (base-labile) |
| Deprotection Reagent | Trifluoroacetic Acid (TFA)[1][8] | Piperidine in DMF[9][10] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu)[4][7] |
| Final Cleavage | Strong acid (e.g., HF)[1] | TFA[4] |
| Key Advantage | Can be advantageous for long or hydrophobic sequences prone to aggregation due to protonation of the N-terminus during deprotection, which can disrupt interchain hydrogen bonding.[1] | Milder deprotection conditions are compatible with a wider range of sensitive amino acids and modifications.[1][4] The orthogonality is a key advantage.[1][2] |
| Key Disadvantage | Requires hazardous reagents (TFA, HF) and specialized equipment.[1] Repetitive acid treatment can lead to side reactions.[11] | The dibenzofulvene byproduct of deprotection can form adducts.[9][10] Base-lability can be an issue with base-sensitive sequences. |
Deprotection Mechanisms and Experimental Protocols
A thorough understanding of the deprotection mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Boc Deprotection of Phenylalaninamide
The cleavage of the Boc group is an acid-catalyzed elimination process.[8] The carbonyl oxygen of the Boc group is protonated by TFA, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decomposes to release the free amine and carbon dioxide.[8][12]
Caption: Boc deprotection mechanism for Phenylalaninamide.
Experimental Protocol: Boc Deprotection
-
Resin Swelling: Swell the Boc-Phe-NH2-resin in dichloromethane (DCM).
-
Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes at room temperature.[8] Note: A 55% TFA solution in DCM has been reported to give higher purity peptides compared to 100% TFA due to better resin swelling.[13]
-
Washing: Wash the resin thoroughly with DCM to remove excess TFA and the tert-butyl cation byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin with DCM and then with dimethylformamide (DMF) to prepare for the next coupling step.
Fmoc Deprotection of Phenylalaninamide
The Fmoc group is removed via a base-catalyzed β-elimination reaction.[10] A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine.[10][14] Excess piperidine then scavenges the DBF to form a stable adduct.[9][10]
Caption: Fmoc deprotection mechanism for Phenylalaninamide.
Experimental Protocol: Fmoc Deprotection
-
Resin Swelling: Swell the Fmoc-Phe-NH2-resin in DMF.
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF.[9][10] A common procedure is a short initial treatment (1-5 minutes), followed by a longer treatment (10-20 minutes).[10]
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional): The completion of the deprotection can be monitored by a colorimetric method such as the Kaiser test, which detects the presence of free primary amines.[10]
Potential Side Reactions and Mitigation Strategies
Both Boc and Fmoc strategies are associated with potential side reactions that can impact the purity of the final phenylalaninamide-containing peptide.
Boc Strategy Side Reactions
-
Alkylation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic side chains, particularly tryptophan, methionine, and cysteine.[8][15] The use of scavengers, such as triisopropylsilane (TIS) or anisole, is crucial to trap these carbocations.[8]
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a stable five-membered ring under acidic conditions.[15][16] In Boc synthesis, using the beta cyclohexyl ester of aspartic acid can reduce this side reaction.[16]
-
Pyroglutamate Formation: An N-terminal glutamine can cyclize under acidic conditions to form pyroglutamate.[15]
Fmoc Strategy Side Reactions
-
Diketopiperazine Formation: This is a significant side reaction at the dipeptide stage, leading to cleavage from the resin.[15][16] It is particularly prevalent when proline is one of the first two residues.[16] For phenylalaninamide synthesis, if the second amino acid is prone to this, using 2-chlorotrityl chloride resin can mitigate this issue due to its steric bulk.[16]
-
Aspartimide Formation: This can also occur under the basic conditions of Fmoc deprotection, especially with Asp-Gly sequences.[17] Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can reduce aspartimide formation.[16]
-
Racemization: Prolonged exposure to basic conditions can sometimes lead to racemization of the C-terminal amino acid.[17]
Conclusion
The choice between Boc and Fmoc protection for the synthesis of phenylalaninamide-containing peptides is a critical decision that depends on several factors, including the overall peptide sequence, the presence of sensitive residues, and the available laboratory infrastructure.
The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, which are compatible with a broader range of functionalities and its amenability to automation.[1]
The Boc strategy , while requiring more hazardous reagents, remains a powerful tool, particularly for the synthesis of long and difficult sequences prone to aggregation.[1][4] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[1]
Ultimately, a comprehensive understanding of the chemical principles and potential pitfalls of both Boc and Fmoc SPPS is essential for the successful synthesis of high-quality phenylalaninamide-containing peptides for research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity Analysis of Synthetic Boc-L-phenylalaninamide by HPLC
For professionals in peptide synthesis and drug development, the purity of protected amino acid building blocks is not merely a quality metric; it is the foundation of a successful synthesis campaign. Boc-L-phenylalaninamide, a crucial intermediate, is no exception. Its purity directly influences the yield, impurity profile, and biological activity of the final peptide. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of synthetic this compound, moving beyond mere protocols to explain the scientific rationale behind methodological choices.
The Imperative of Purity: Why Scrutinize this compound?
The tert-butoxycarbonyl (Boc) protecting group is instrumental in stepwise peptide synthesis.[1][2] However, the synthesis of this compound can introduce several process-related impurities. These may include unreacted starting materials, by-products from side reactions, or diastereomers formed through racemization. The presence of the undesired D-enantiomer, for instance, can lead to the synthesis of an isomeric peptide impurity, potentially altering its pharmacological activity or safety profile.[3] Therefore, a robust analytical strategy is required to ensure both chemical and chiral purity.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[4][5][6] This guide will compare three critical HPLC-based approaches:
-
Reversed-Phase HPLC (RP-HPLC) for achiral purity and impurity profiling.
-
Chiral HPLC for quantifying enantiomeric purity.
-
Ultra-High-Performance Liquid Chromatography (UHPLC) as a high-throughput alternative.
Method 1: Reversed-Phase HPLC for Achiral Purity Assessment
RP-HPLC is the primary workhorse for assessing the purity of peptides and their precursors.[7][8] The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. For this compound, the hydrophobic character is driven by the phenyl ring and the tert-butyl group of the Boc moiety.
Causality Behind the Method:
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the standard choice. Its long alkyl chains provide strong hydrophobic retention for the aromatic and Boc groups, enabling effective separation from more polar impurities (e.g., starting materials lacking the Boc group) and some nonpolar by-products.
-
Mobile Phase Composition: A gradient of acetonitrile (or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of an acid modifier, typically 0.1% Trifluoroacetic Acid (TFA), is critical. TFA acts as an ion-pairing agent and suppresses the ionization of residual silanol groups on the silica support, which prevents peak tailing and results in sharper, more symmetrical peaks.[9]
-
Detection: UV detection at 210-220 nm is highly effective as it targets the absorbance of the amide bond, providing a universal response for the main compound and most peptide-related impurities.[7]
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 30 20.0 70 22.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
Method 2: Chiral HPLC for Enantiomeric Purity
Controlling stereochemistry is paramount in pharmaceutical development.[3] Even trace amounts of the undesired Boc-D-phenylalaninamide can compromise the final product. Chiral HPLC is the definitive method for separating and quantifying enantiomers.[10][]
Causality Behind the Method:
-
Stationary Phase Selection: Chiral Stationary Phases (CSPs) are essential. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., CHIROBIOTIC T), are particularly effective for underivatized N-protected amino acids.[12][13] The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector. The differing stability of these complexes leads to different retention times. The D-enantiomer is often more strongly retained on these types of columns.[12]
-
Mobile Phase: The mobile phase in chiral separations is highly specific to the column and analyte. For a teicoplanin-based column, a polar organic or reversed-phase mode can be used. A common approach involves a mixture of an alcohol (like methanol or ethanol) and an aqueous buffer (like ammonium acetate), which helps modulate the ionic and hydrogen-bonding interactions crucial for chiral recognition.[13]
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with UV-Vis detector.
-
Column: Chiral Stationary Phase, e.g., CHIROBIOTIC T, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: 20 mM ammonium acetate in methanol/water (90:10, v/v), adjusted to pH 6.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Method 3: UHPLC - The High-Throughput Alternative
For laboratories focused on process optimization or high-throughput screening, analysis time is a critical factor. Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC.[14][15] By using columns packed with sub-2 µm particles, UHPLC systems operate at much higher pressures to achieve faster separations with superior resolution and sensitivity.[14][16]
Causality Behind the Method:
-
Increased Efficiency: The move to smaller particles dramatically increases column efficiency, leading to sharper, narrower peaks. This results in improved resolution between the main peak and closely eluting impurities and a higher peak capacity (the number of peaks that can be resolved in a given time).[16][17]
-
Faster Analysis: The higher optimal flow rates for smaller particles allow for a significant reduction in run times without sacrificing separation quality.[15]
-
Enhanced Sensitivity: The sharper peaks from UHPLC translate to greater peak heights, which improves the signal-to-noise ratio and leads to lower detection limits.[14]
The RP-HPLC method described earlier can be readily adapted to a UHPLC system, typically by using a shorter column (e.g., 50-100 mm) with a smaller particle size (e.g., 1.7-1.8 µm) and adjusting the gradient slope and flow rate accordingly.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the three methods, providing a clear basis for comparison.
| Parameter | Standard RP-HPLC | Chiral HPLC | RP-UHPLC |
| Primary Application | Achiral Purity, Impurity Profile | Enantiomeric Purity | High-Throughput Achiral Purity |
| Typical Analysis Time | 25-30 min | 15-25 min | 5-10 min |
| Resolution (Rs) | Good (>2.0 for key impurities) | Excellent (>1.5 for enantiomers) | Excellent (>3.0 for key impurities) |
| Relative Sensitivity | High | Moderate to High | Very High |
| Solvent Consumption | High | Moderate | Low |
| System Pressure | 1500-3000 psi | 1000-2500 psi | 8000-15000 psi |
Visualizing the Workflow and Mechanism
To better illustrate the analytical process and the underlying separation principle, the following diagrams are provided.
Caption: General workflow for the HPLC purity analysis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. benchchem.com [benchchem.com]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 16. labmal.com [labmal.com]
- 17. waters.com [waters.com]
Introduction: The Critical Role of Boc-L-phenylalaninamide Characterization
An In-Depth Comparative Guide to the Mass Spectrometry Characterization of Boc-L-phenylalaninamide
N-α-tert-Butoxycarbonyl-L-phenylalaninamide is a crucial derivative of the amino acid L-phenylalanine. The tert-butoxycarbonyl (Boc) protecting group is fundamental in peptide synthesis, preventing unwanted reactions at the N-terminus while peptide bonds are formed.[1][2] Its amide-functionalized C-terminus makes it a versatile building block for constructing more complex peptide amides, which are prevalent in many biologically active molecules and pharmaceuticals.[3]
Given its role as a foundational precursor, the unambiguous confirmation of its identity, purity, and structural integrity is paramount. Failure to do so can compromise entire synthesis pathways, leading to failed experiments, loss of valuable materials, and incorrect biological data. Mass spectrometry (MS) stands out as a primary analytical tool for this purpose, offering an unparalleled combination of sensitivity, speed, and detailed structural insight.[] This guide will delve into the nuances of MS characterization and objectively compare its performance against other key analytical techniques.
Mass Spectrometry: The Definitive Tool for Molecular Verification
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing direct evidence of a compound's molecular weight and, through fragmentation, its structure. For a molecule like this compound, "soft" ionization techniques are essential to prevent premature degradation and observe the intact molecular ion.
Ionization Techniques: A Head-to-Head Comparison
The choice of ionization source is the most critical decision in the MS analysis of protected amino acids. The lability of the Boc group requires a gentle approach to transition the molecule from the condensed phase to a gas-phase ion.
A. Electrospray Ionization (ESI)
ESI is the workhorse for analyzing moderately polar, thermally labile molecules from a liquid stream. It is the natural choice for coupling with High-Performance Liquid Chromatography (HPLC) for LC-MS analysis, enabling simultaneous purity assessment and mass identification.
-
Mechanism of Action: A solution of the analyte is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.
-
Expected Ions: In positive ion mode, this compound (Molecular Weight: 264.15 g/mol ) is expected to form a protonated molecule, [M+H]⁺ at m/z 265.15 , as well as adducts with common cations like sodium [M+Na]⁺ at m/z 287.13 and ammonium [M+NH₄]⁺ at m/z 282.18 .[5]
-
Expertise & Causality: A key challenge with ESI is in-source fragmentation , where the energy in the ionization source can cleave the labile Boc group before analysis.[5][6] This manifests as a premature appearance of the unprotected phenylalaninamide ion. To mitigate this , it is crucial to lower the instrument's fragmentor or cone voltage and reduce the source temperature. This minimizes the internal energy imparted to the ions, preserving the intact molecular ion for detection and subsequent tandem MS analysis.
B. Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is a solid-state technique renowned for its high throughput and tolerance for complex mixtures, making it well-suited for the rapid screening of synthesis products.[7][8]
-
Mechanism of Action: The analyte is co-crystallized with a large excess of a UV-absorbing matrix. A pulsed laser irradiates the spot, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase.[8][9] The matrix absorbs the bulk of the laser energy, protecting the analyte from direct laser-induced fragmentation.
-
Expected Ions: MALDI typically produces singly charged ions, resulting in clean spectra dominated by the [M+H]⁺ or [M+Na]⁺ species.[8]
-
Trustworthiness & Causality: The choice of matrix is a self-validating system for Boc-protected compounds. Standard acidic matrices used for peptides, such as 2,5-dihydroxybenzoic acid (DHB), can cause acid-catalyzed cleavage of the Boc group on the target plate, leading to erroneous results.[10] To ensure trustworthy data, a more neutral matrix like dithranol or 2,4,6-trihydroxyacetophenone should be employed. The addition of cationizing agents like CsCl can further reduce fragmentation and improve signal quality by promoting the formation of stable [M+Cs]⁺ adducts.[7]
Tandem Mass Spectrometry (MS/MS): Elucidating the Structure
Tandem MS (or MS²) provides definitive structural proof by isolating the molecular ion and fragmenting it in a controlled manner. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the fragmentation is dominated by the characteristic and predictable behavior of the Boc group.
Primary Fragmentation Pathways:
The collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound follows several key pathways, all stemming from the lability of the Boc protecting group:
-
Loss of Isobutylene: The most common pathway involves the neutral loss of isobutylene (C₄H₈), resulting in a fragment with a mass loss of 56 Da .[5][11] This is a hallmark of Boc-protected amines.
-
Loss of the Entire Boc Group: A subsequent or alternative fragmentation is the loss of the entire Boc group as C₅H₈O₂, leading to a mass loss of 100 Da .[5] This yields the protonated phenylalaninamide ion.
-
Loss of tert-Butanol: A less common, but still significant, fragmentation is the neutral loss of tert-butanol (C₄H₁₀O), corresponding to a mass loss of 74 Da .[5][12]
These predictable losses provide unequivocal evidence for the presence and location of the Boc group.
Table 1: Summary of Expected m/z Values in MS and MS/MS Analysis
| Ion / Fragment | Formula | Expected Monoisotopic m/z | Analysis Mode | Description |
| [M+H]⁺ | [C₁₄H₂₁N₂O₃]⁺ | 265.15 | MS | Protonated Molecular Ion |
| [M+Na]⁺ | [C₁₄H₂₀N₂O₃Na]⁺ | 287.13 | MS | Sodium Adduct |
| [M+H - C₄H₈]⁺ | [C₁₀H₁₃N₂O₃]⁺ | 209.09 | MS/MS | Loss of isobutylene from Boc group |
| [M+H - C₅H₈O₂]⁺ | [C₉H₁₃N₂O]⁺ | 165.10 | MS/MS | Loss of entire Boc group |
| [M+H - C₄H₁₀O]⁺ | [C₁₀H₁₁N₂O₂]⁺ | 191.08 | MS/MS | Loss of tert-butanol from Boc group |
Visualizing the Mass Spectrometry Workflow
Caption: Workflow for LC-MS/MS characterization of this compound.
Visualizing the Fragmentation Pathway
Caption: Key fragmentation pathways of protonated this compound in MS/MS.
Comparison with Alternative Analytical Techniques
While mass spectrometry is exceptionally powerful, a comprehensive characterization often relies on a multi-technique approach. Understanding the strengths and weaknesses of each method is key to designing a robust analytical strategy.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Role: NMR is the gold standard for unambiguous structure elucidation. It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), confirming atomic connectivity and stereochemistry.
-
Comparison to MS: NMR offers far more structural detail than MS, confirming the exact arrangement of atoms. For this compound, ¹H NMR would clearly show a characteristic singlet signal for the nine equivalent protons of the tert-butyl group around 1.4 ppm, alongside distinct signals for the aromatic and backbone protons, validating the structure.[13] However, NMR is significantly less sensitive than MS (requiring milligrams of sample versus picograms for MS) and is unsuitable for analyzing complex mixtures without prior separation.
B. High-Performance Liquid Chromatography (HPLC)
-
Role: HPLC is the premier technique for assessing the purity of a sample.[2][14] Using a UV detector, it separates the target compound from starting materials, byproducts, and other impurities, allowing for precise quantification of purity.
-
Comparison to MS: HPLC is a separation technique, whereas MS is a detection technique. They are highly complementary and most powerful when combined as LC-MS.[][] Standalone HPLC-UV can tell you that a sample is, for example, 99.5% pure, but it cannot confirm that the main peak is indeed this compound. MS provides that confirmation.
C. Thermal Analysis (DSC/TGA)
-
Role: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on bulk physical properties, such as melting point, thermal stability, and decomposition profile.[16]
-
Comparison to MS: Thermal analysis characterizes the material's solid-state and thermal properties, not its molecular structure. It is a complementary technique used in later-stage development for formulation and stability studies, whereas MS is essential for identity confirmation at every stage.
Table 2: Comparison of Key Analytical Techniques
| Feature | Mass Spectrometry (MS) | NMR Spectroscopy | HPLC-UV | Thermal Analysis (DSC/TGA) |
| Primary Information | Molecular Weight & Structure | Atomic Connectivity & Stereochemistry | Purity & Quantification | Thermal Stability & Melting Point |
| Sensitivity | Very High (pg - fg) | Low (mg) | High (ng - µg) | Very Low (mg) |
| Sample Throughput | High (especially MALDI) | Low | High | Medium |
| Mixture Analysis | Excellent (especially with LC) | Poor (requires pure sample) | Excellent (designed for separation) | Not applicable |
| Confirmatory Power | High (for MW and fragments) | Very High (for full structure) | Low (for identity) | None (for identity) |
Validated Experimental Protocols
The following protocols provide a robust starting point for the analysis of this compound. Instrument parameters should be optimized for the specific system being used.
Protocol 1: LC-MS/MS Analysis via ESI
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.[5]
-
-
Mass Spectrometry Conditions (ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C (start low to minimize in-source fragmentation).[5]
-
Cone/Fragmentor Voltage: 20 V (use a low setting to preserve the precursor ion).
-
MS1 Scan Range: m/z 100–400.
-
MS/MS: Set a targeted experiment to isolate the precursor ion at m/z 265.15 and fragment using a collision energy of 15-25 eV (optimize for best fragmentation spectrum).
-
Protocol 2: MALDI-TOF MS Analysis
-
Matrix Preparation: Prepare a saturated solution of dithranol in acetonitrile. Separately, prepare a 10 mg/mL solution of cesium chloride (CsCl) in 50:50 acetonitrile:water.[7]
-
Sample Preparation: Mix the analyte solution (approx. 1 mg/mL in acetonitrile) with the dithranol matrix solution in a 1:10 ratio (analyte:matrix).
-
Spotting Technique (Dried-Droplet): Spot 1 µL of the analyte-matrix mixture onto the MALDI target plate. Immediately add 0.5 µL of the CsCl solution to the spot. Allow to air dry completely to form co-crystals.
-
Instrument Settings:
-
Ionization Mode: Positive.
-
Mass Analyzer: Reflector mode for high resolution.
-
Laser Power: Use the minimum laser intensity required to obtain a good signal, avoiding excessive fragmentation.
-
Calibration: Calibrate the instrument externally using a standard peptide mixture in the same mass range.
-
Conclusion: An Integrated Approach to Characterization
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the most effective and comprehensive tool for the routine characterization of this compound. Its ability to provide simultaneous purity data, accurate molecular weight confirmation, and detailed structural information through fragmentation is unmatched by any other single technique. ESI is ideal for integrated purity and identity testing, while MALDI offers a high-throughput alternative for rapid screening.
While MS is the cornerstone, the highest degree of confidence is achieved through an orthogonal, multi-technique approach. The combination of LC-MS for purity and mass verification, supplemented with NMR for definitive, one-time structural confirmation of a reference standard, constitutes a self-validating and trustworthy system that ensures the quality and integrity of this critical synthetic building block.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimized sample preparation for MALDI mass spectrometry analysis of protected synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. youtube.com [youtube.com]
- 10. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Confirmation of Boc-L-phenylalaninamide: An NMR-Centric Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of rigorous scientific practice. In the realm of peptide synthesis, where the fidelity of each amino acid coupling is paramount, N-Boc-protected amino acids and their derivatives are ubiquitous building blocks. This guide provides an in-depth technical analysis of the structural confirmation of Boc-L-phenylalaninamide, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the principal analytical tool. We will explore the causality behind experimental choices in NMR, compare its utility against alternative techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, and provide field-proven insights to ensure self-validating protocols.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule makes it an indispensable tool for confirming the successful synthesis of compounds like this compound. Unlike techniques that provide more global information about a molecule (e.g., mass-to-charge ratio or functional groups), NMR allows for a detailed, atom-by-atom verification of the expected structure.
Understanding the ¹H and ¹³C NMR Spectra of this compound
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Boc-C(CH₃)₃ | ~1.42 | s (9H) | ~28.3 |
| Boc-C(CH₃)₃ | - | - | ~80.0 |
| β-CH₂ | ~3.05 - 3.15 | m (2H) | ~38.5 |
| α-CH | ~4.35 | m (1H) | ~55.0 |
| Phenyl-H (ortho, meta, para) | ~7.20 - 7.35 | m (5H) | ~127.0, ~128.5, ~129.3 |
| Phenyl-C (quaternary) | - | - | ~137.0 |
| Boc-C=O | - | - | ~155.5 |
| Amide-C=O | - | - | ~174.0 |
| Amide-NH₂ | ~5.4 (broad s, 1H), ~6.2 (broad s, 1H) | br s | - |
| Boc-NH | ~5.0 (broad d, 1H) | br d | - |
Causality Behind Experimental Choices: The Importance of Solvent Selection
The choice of deuterated solvent for NMR analysis is a critical experimental parameter that can significantly impact the resulting spectrum. For this compound, common choices include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).
-
CDCl₃: Being a relatively non-polar solvent, it often provides sharp signals for the non-polar protons of the Boc and phenyl groups. However, the amide and carbamate N-H protons may exhibit broader signals and their chemical shifts can be concentration-dependent due to hydrogen bonding.
-
DMSO-d₆: As a polar, hydrogen-bond accepting solvent, DMSO-d₆ can lead to more well-defined N-H signals, often appearing at a more downfield chemical shift. This can be advantageous for confirming the presence of these protons. However, the residual water peak in DMSO-d₆ can sometimes obscure nearby signals.
The selection of the solvent should be guided by the specific information sought and the solubility of the compound. For routine confirmation, CDCl₃ is often sufficient.
A Comparative Analysis: NMR vs. Alternative Spectroscopic Techniques
While NMR is unparalleled for detailed structural confirmation, a multi-technique approach provides a more complete analytical picture. Mass Spectrometry and FTIR Spectroscopy offer complementary information, and their data should be congruent with the proposed structure.
| Technique | Strengths | Weaknesses | Information Provided for this compound |
| NMR Spectroscopy | - Unambiguous structural elucidation- Detailed information on chemical environment and connectivity- Stereochemical information | - Relatively low sensitivity- Requires larger sample amounts- Can be time-consuming | - Confirmation of all proton and carbon environments- Verification of the intact Boc group and phenylalanine backbone- Diastereotopic nature of β-protons |
| Mass Spectrometry (MS) | - High sensitivity- Accurate molecular weight determination- Structural information through fragmentation | - Does not provide detailed connectivity information- Isomeric and isobaric compounds can be difficult to distinguish | - Confirmation of the molecular ion peak (M+H)⁺- Characteristic fragmentation pattern, including the loss of the Boc group (-100 Da) or isobutylene (-56 Da)[4] |
| FTIR Spectroscopy | - Fast and simple to perform- Provides information on functional groups | - Provides limited information on the overall molecular structure- Complex spectra can be difficult to interpret | - Presence of N-H stretches (amide and carbamate)- Carbonyl (C=O) stretches for the amide and carbamate- Aromatic C-H and C=C stretches |
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Analysis of this compound
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Lock and shim the spectrometer.
-
Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz).
-
Integrate all signals and determine their multiplicities (singlet, doublet, triplet, multiplet).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz).
-
Note the chemical shifts of all carbon signals.
-
-
Data Analysis:
-
Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Compare the observed chemical shifts, multiplicities, and integrations with the expected values to confirm the structure.
-
Protocol 2: Mass Spectrometry Analysis (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion/Injection: Introduce the sample into the ESI-MS system via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis:
-
Identify the protonated molecular ion peak [M+H]⁺.
-
If performing tandem MS (MS/MS), fragment the parent ion and analyze the resulting daughter ions for characteristic losses (e.g., loss of the Boc group). It is important to note that the Boc group can sometimes undergo in-source fragmentation.[5]
-
Protocol 3: FTIR Spectroscopy Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR)-FTIR, place the solid sample directly on the crystal.
-
Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups:
-
N-H stretch (amide and carbamate): ~3400-3200 cm⁻¹
-
C-H stretch (aromatic and aliphatic): ~3100-2850 cm⁻¹
-
C=O stretch (amide and carbamate): ~1700-1630 cm⁻¹
-
N-H bend (amide): ~1640-1550 cm⁻¹
-
C-N stretch: ~1250-1020 cm⁻¹
-
Visualizing the Analytical Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Tale of Two Termini: A Comparative Guide to Boc-L-phenylalaninamide and Boc-L-phenylalanine in Enzymatic Assays
For researchers, scientists, and drug development professionals navigating the nuanced world of enzymatic assays, the choice of substrate or inhibitor is paramount. Seemingly minor molecular modifications can lead to profoundly different experimental outcomes. This guide provides an in-depth comparison of two closely related phenylalanine derivatives: N-(tert-Butoxycarbonyl)-L-phenylalaninamide (Boc-L-phenylalaninamide) and N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-L-phenylalanine). While separated by only a simple amide versus carboxylic acid at the C-terminus, their utility in enzymatic assays, particularly with proteases, is distinctly divergent.
At a Glance: Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of these two compounds is essential for appreciating their differential behavior in biological assays.
| Property | Boc-L-phenylalanine | This compound |
| Synonyms | Boc-L-Phe-OH, N-(tert-Butoxycarbonyl)-L-phenylalanine | Boc-L-Phe-NH2, N-(tert-Butoxycarbonyl)-L-phenylalaninamide |
| Molecular Formula | C₁₄H₁₉NO₄[1][2] | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 265.31 g/mol [1][2] | 264.32 g/mol |
| C-Terminal Functional Group | Carboxylic Acid | Amide |
| Appearance | White to off-white powder or crystalline solid[1] | White to off-white powder |
| Solubility | Soluble in organic solvents like ethanol, methanol, DMF, and ethyl acetate. Insoluble in water.[1] | Soluble in organic solvents; solubility in aqueous buffers may vary. |
The Decisive C-Terminus: Dictating Enzyme Interaction
The primary determinant of the differential application of these two molecules in enzymatic assays is the nature of their C-terminal functional group. The free carboxylic acid of Boc-L-phenylalanine versus the primary amide of this compound dictates their recognition and processing by specific classes of proteases.
Endopeptidases vs. Exopeptidases: A Crucial Distinction
Proteases are broadly classified into endopeptidases and exopeptidases. Endopeptidases cleave peptide bonds within a polypeptide chain, while exopeptidases remove amino acids from the ends (N- or C-terminus) of a polypeptide chain. This distinction is central to understanding the utility of our two compounds of interest.
This compound: A Substrate for Endopeptidases
This compound, with its C-terminal amide, effectively mimics a peptide bond. This makes it an excellent substrate for endopeptidases that exhibit specificity for phenylalanine, such as chymotrypsin .
Chymotrypsin , a serine protease, preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids like phenylalanine, tryptophan, and tyrosine. The amide bond in this compound is susceptible to hydrolysis by chymotrypsin, releasing ammonia and Boc-L-phenylalanine.
Causality in Experimental Design:
The choice of this compound as a substrate for chymotrypsin is based on the enzyme's mechanism. The bulky Boc group on the N-terminus does not significantly hinder the binding of the phenylalanine side chain into the S1 specificity pocket of chymotrypsin. The C-terminal amide provides the scissile bond for the enzyme's catalytic triad to act upon.
Experimental Protocol: Chymotrypsin Activity Assay
This protocol outlines a continuous spectrophotometric assay to measure the activity of chymotrypsin using this compound. The assay can be adapted to screen for chymotrypsin inhibitors.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
This compound
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 245 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it in the Tris-HCl buffer to the desired final concentrations.
-
Prepare a working solution of α-chymotrypsin in cold, dilute HCl (e.g., 1 mM) to maintain stability.
-
Set up the reaction mixture in a quartz cuvette by adding the Tris-HCl buffer and the this compound solution.
-
Equilibrate the cuvette at the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the chymotrypsin solution to the cuvette and mix quickly.
-
Monitor the increase in absorbance at 245 nm over time. The hydrolysis of the amide bond leads to the formation of Boc-L-phenylalanine, which has a different extinction coefficient at this wavelength.
-
Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot.
Self-Validation: The protocol's integrity is maintained by including a control reaction without the enzyme to account for any non-enzymatic hydrolysis of the substrate. Additionally, a known chymotrypsin inhibitor can be used as a positive control for inhibition assays.
Boc-L-phenylalanine: A Tool for Studying Exopeptidases
In contrast to its amide counterpart, Boc-L-phenylalanine, with its free C-terminal carboxylic acid, is generally not a substrate for endopeptidases like chymotrypsin. Instead, its utility lies in the study of carboxypeptidases , which are exopeptidases that cleave the C-terminal amino acid from a peptide chain.
Carboxypeptidase A , a metalloexopeptidase, is a prime example. It shows a preference for C-terminal amino acids with aromatic or bulky aliphatic side chains. The free carboxylate group of the substrate is crucial for its binding to the active site of carboxypeptidase A.
Causality in Experimental Design:
The free carboxylate of Boc-L-phenylalanine allows it to be recognized by the active site of carboxypeptidase A. However, the bulky N-terminal Boc group can present a complex scenario. Depending on the specific carboxypeptidase and the assay conditions, Boc-L-phenylalanine could act as:
-
A poor substrate: If the enzyme can accommodate the Boc group and cleave the N-terminal protecting group, though this is not the canonical reaction for carboxypeptidases.
-
A competitive inhibitor: The molecule may bind to the active site, competing with the natural substrate, but the Boc group prevents catalysis.
This makes Boc-L-phenylalanine a valuable tool for probing the active site and specificity of carboxypeptidases.
Experimental Protocol: Carboxypeptidase A Inhibition Assay
This protocol describes how to assess the inhibitory potential of Boc-L-phenylalanine against carboxypeptidase A using a standard substrate.
Materials:
-
Carboxypeptidase A from bovine pancreas
-
A suitable substrate for carboxypeptidase A (e.g., Hippuryl-L-phenylalanine)
-
Boc-L-phenylalanine (as the potential inhibitor)
-
Tris-HCl buffer (e.g., 25 mM, pH 7.5, containing 500 mM NaCl)
-
Spectrophotometer capable of measuring absorbance at 254 nm
Procedure:
-
Prepare stock solutions of the substrate (Hippuryl-L-phenylalanine) and the inhibitor (Boc-L-phenylalanine) in the appropriate buffer.
-
Prepare a working solution of Carboxypeptidase A in a suitable diluent (e.g., 1.0 M NaCl).
-
Set up a series of reaction mixtures in cuvettes, each containing the buffer and a fixed concentration of the substrate.
-
Add varying concentrations of Boc-L-phenylalanine to the cuvettes. Include a control with no inhibitor.
-
Equilibrate the cuvettes at the desired temperature (e.g., 25°C).
-
Initiate the reactions by adding the Carboxypeptidase A solution.
-
Monitor the increase in absorbance at 254 nm , which corresponds to the hydrolysis of Hippuryl-L-phenylalanine.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots) to determine the mode of inhibition and the inhibition constant (Ki).
Self-Validation: The assay's validity is ensured by running parallel controls, including a no-enzyme control and a no-inhibitor control. The substrate concentration should ideally be close to its Km value for the enzyme to achieve sensitive detection of inhibition.
Comparative Performance Data
Direct, side-by-side kinetic data for this compound and Boc-L-phenylalanine with the same enzyme are scarce in the literature, primarily because they are suited for different enzyme classes. However, we can infer their performance based on data from closely related analogs.
For chymotrypsin, studies on N-acetyl-L-phenylalaninamide, a close analog of this compound, provide valuable kinetic parameters.
| Substrate (for α-Chymotrypsin) | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| N-acetyl-L-phenylalaninamide | ~3.3 | ~0.04 | ~12 |
Note: These are approximate values derived from the literature and can vary with experimental conditions. The key takeaway is that the amide is a substrate.
For carboxypeptidase A, Boc-L-phenylalanine's role is more complex. While not a typical substrate, it can act as a competitive inhibitor. Its affinity as an inhibitor would be compared to the Km of a known substrate.
| Compound (for Carboxypeptidase A) | Role | K_m_ or K_i_ (µM) |
| Hippuryl-L-phenylalanine | Substrate | ~100-500 |
| Boc-L-phenylalanine | Potential Inhibitor | Varies (expected in the µM to mM range) |
| L-Phenylalaninamide | Potential Inhibitor | K_i_ ~ 600 µM |
The data for L-Phenylalaninamide suggests that the amide version could also act as an inhibitor for carboxypeptidase A, likely by binding to the active site but not being properly positioned for catalysis due to the lack of a free carboxylate.
Conclusion: Making an Informed Choice
The selection between this compound and Boc-L-phenylalanine for enzymatic assays is not a matter of superior performance but of fundamentally different applications dictated by their C-terminal structures.
-
Choose this compound when you need a specific, single amino acid substrate for an endopeptidase like chymotrypsin that recognizes phenylalanine. Its C-terminal amide mimics a peptide bond, making it a suitable substrate for cleavage.
-
Choose Boc-L-phenylalanine when investigating the specificity and inhibition of exopeptidases like carboxypeptidase A. Its free C-terminal carboxylate is a key recognition element for this class of enzymes, making it a potential competitive inhibitor.
By understanding the mechanistic basis of enzyme-substrate interactions, researchers can confidently select the appropriate reagent, ensuring the integrity and relevance of their experimental findings. This guide serves as a starting point for designing robust and insightful enzymatic assays.
References
A Senior Application Scientist's Guide to the Synthesis of Boc-L-phenylalaninamide: A Comparative Protocol Analysis
For researchers and professionals in drug development and peptide chemistry, the synthesis of protected amino acid amides like N-tert-butoxycarbonyl-L-phenylalaninamide is a foundational yet critical step. The choice of synthetic strategy can significantly impact yield, purity, and scalability, directly influencing downstream applications. This guide provides an in-depth comparison of two prevalent and validated protocols for synthesizing Boc-L-phenylalaninamide, offering insights into the causality behind experimental choices and providing the data necessary for informed decision-making.
Introduction to this compound
N-tert-butoxycarbonyl-L-phenylalaninamide is a crucial building block in the synthesis of peptidomimetics and other pharmaceutically relevant molecules. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, making it a cornerstone of modern peptide synthesis.[1][2] The primary amide at the C-terminus is a common feature in many bioactive peptides and small molecule drugs.
This guide will dissect two distinct and reliable synthetic pathways to this target molecule:
-
Protocol A: Direct Amidation of Boc-L-phenylalanine. This approach involves the activation of the carboxylic acid of commercially available Boc-L-phenylalanine followed by reaction with an ammonia source.
-
Protocol B: Boc Protection of L-phenylalaninamide. This alternative route begins with L-phenylalaninamide and introduces the Boc protecting group onto the free amine.
Each protocol will be evaluated based on its chemical principles, experimental workflow, and expected outcomes, providing a comprehensive framework for laboratory application.
Protocol A: Direct Amidation of Boc-L-phenylalanine via Carbodiimide Coupling
This protocol is a classic and widely adopted method for amide bond formation, utilizing a carbodiimide coupling agent in conjunction with an activating agent to minimize side reactions and preserve stereochemical integrity.[3][4]
Rationale and Mechanistic Insight
The core of this protocol is the activation of the carboxylic acid of Boc-L-phenylalanine. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), are powerful dehydrating agents that react with the carboxyl group to form a highly reactive O-acylisourea intermediate.[3][4] However, this intermediate is susceptible to racemization and can undergo intramolecular rearrangement to form a stable N-acylurea byproduct.
To mitigate these issues, an activating agent like 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt intercepts the O-acylisourea intermediate to form a less reactive but still highly efficient acylating agent, the HOBt-ester. This active ester readily reacts with an amine (in this case, ammonia) to form the desired amide bond with minimal risk of racemization.[3]
Experimental Workflow: Protocol A
Caption: Workflow for Protocol A: Amidation of Boc-L-phenylalanine.
Detailed Step-by-Step Methodology: Protocol A
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-phenylalanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the activation to proceed at 0°C for 30 minutes.
-
Amidation: In a separate flask, prepare the ammonia source. A common method is to use ammonium chloride (NH₄Cl, 1.5 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 1.6 equivalents) in DMF.
-
Add the ammonia solution to the activated Boc-L-phenylalanine mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Protocol B: Boc Protection of L-phenylalaninamide
This protocol takes the opposite strategic approach by starting with the pre-formed amide, L-phenylalaninamide, and subsequently protecting the α-amino group. This method is advantageous if L-phenylalaninamide is readily available or more cost-effective.
Rationale and Mechanistic Insight
The protection of an amine with a Boc group is a fundamental transformation in organic synthesis.[2] The most common reagent for this purpose is Di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the primary amine of L-phenylalaninamide on one of the carbonyl carbons of Boc₂O.[1] This forms a transient tetrahedral intermediate which then collapses, eliminating a tert-butoxycarbonyl group that subsequently decomposes into carbon dioxide and tert-butoxide. A base, typically a tertiary amine like triethylamine (TEA) or DIPEA, is required to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the protected product. The choice of solvent and base is crucial to ensure good solubility of the starting material and to prevent side reactions.
Experimental Workflow: Protocol B
Caption: Workflow for Protocol B: Boc Protection of L-phenylalaninamide.
Detailed Step-by-Step Methodology: Protocol B
-
Reaction Setup: Dissolve L-phenylalaninamide (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add triethylamine (TEA, 1.5 equivalents) to the solution and stir.
-
Boc Protection: To the stirred solution, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise at room temperature.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 5% citric acid solution, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The resulting crude product is then purified by silica gel column chromatography or recrystallization to yield pure this compound.
-
Comparative Analysis and Performance Data
The choice between these two protocols often depends on starting material availability, cost, and the scale of the synthesis. Below is a comparative summary of key performance indicators.
| Parameter | Protocol A: Direct Amidation | Protocol B: Boc Protection | Causality and Field Insights |
| Starting Material | Boc-L-phenylalanine | L-phenylalaninamide | Boc-L-phenylalanine is a very common and often cheaper starting material. L-phenylalaninamide may need to be synthesized first, adding a step. |
| Key Reagents | DCC/DIC, HOBt, NH₄Cl, DIPEA | Boc₂O, TEA | Protocol A involves more reagents, including a potentially hazardous carbodiimide and requires strictly anhydrous conditions for the activation step. Protocol B is generally simpler in terms of reagent handling. |
| Typical Yield | 75-90% | 80-95% | Both methods provide good to excellent yields. Protocol B can sometimes be higher yielding due to the direct and generally clean nature of the Boc protection reaction. |
| Purity (Post-Purification) | >98% | >98% | High purity can be achieved with both methods following standard purification techniques like chromatography or recrystallization. |
| Key Challenge | Minimizing racemization; complete removal of DCU byproduct. | Ensuring complete reaction; potential for di-Boc protection (though unlikely for primary amides). | The use of HOBt in Protocol A is critical for suppressing racemization.[3] The insolubility of the DCU byproduct in Protocol A can be both a purification aid (filtration) and a nuisance if it co-precipitates the product. |
| Scalability | Good; though DCU removal can be cumbersome on a large scale. Using DIC is preferable for larger scales as the urea byproduct is more soluble. | Excellent; the reaction is generally straightforward to scale up. | For industrial applications, the simplicity and fewer reagents of Protocol B might be advantageous. |
Conclusion: A Self-Validating System for Synthesis
Both protocols presented offer reliable and validated pathways to high-purity this compound.
-
Protocol A (Direct Amidation) is an excellent choice when starting from the readily available Boc-L-phenylalanine. Its success hinges on the careful execution of the activation step to prevent racemization, a self-validating checkpoint that can be monitored by chiral HPLC.
-
Protocol B (Boc Protection) is often simpler and more direct if L-phenylalaninamide is the chosen starting material. The reaction is typically high-yielding and the workup is straightforward, making it highly scalable.
Ultimately, the optimal choice will depend on the specific constraints and resources of your laboratory. By understanding the chemical principles and experimental nuances of each method, researchers can confidently select and execute the synthesis that best aligns with their project goals, ensuring a reliable supply of this essential chemical building block.
References
A Comparative Guide to Orthogonal Protection Strategies Involving Boc-L-phenylalaninamide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of complex molecule synthesis, particularly in peptide chemistry and drug development, the ability to selectively unmask a single reactive site among many is paramount. This level of control is achieved through orthogonal protection strategies , a cornerstone of modern synthetic chemistry that allows for the sequential manipulation of functional groups.[1][2] An orthogonal system employs multiple classes of protecting groups, each of which can be removed by a specific set of chemical conditions without affecting the others.[3][4]
This guide provides an in-depth comparison of orthogonal protection strategies centered around the use of tert-Butoxycarbonyl (Boc)-L-phenylalaninamide. As a Senior Application Scientist, this analysis moves beyond mere procedural descriptions to explain the underlying chemical principles and strategic considerations that guide the selection of a protection scheme. We will explore the robust, acid-labile Boc group and compare its performance and orthogonality with key alternatives, providing the experimental context needed to make informed decisions in your synthetic campaigns.
The Central Role of the Boc Group
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups, particularly in non-peptide chemistry and the historical "Boc/Bzl" strategy of solid-phase peptide synthesis (SPPS).[5][6][7] Its popularity stems from its general stability to a wide range of non-acidic reagents and its facile, quantitative removal under acidic conditions.[8]
The deprotection mechanism is initiated by protonation of the carbamate carbonyl, followed by the elimination of a stable tert-butyl cation and the unstable carbamic acid, which promptly decarboxylates to liberate the free amine.[5]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
However, the generation of the highly electrophilic tert-butyl cation is a critical point of concern.[9][10] This reactive intermediate can attack nucleophilic amino acid side chains, such as the indole ring of tryptophan or the thioether of methionine, leading to undesired alkylated byproducts.[11] This necessitates the use of "scavengers"—nucleophilic reagents added to the cleavage cocktail to trap the tert-butyl cation before it can react with the desired product.[9] Common scavengers include triisopropylsilane (TIS), water, and ethanedithiol (EDT).[9][12]
Orthogonality in Practice: Boc vs. The Alternatives
The true power of a protecting group is defined by its compatibility with others.[13] The acid-lability of the Boc group places it in a distinct orthogonal set from base-labile groups like Fmoc, hydrogenolysis-labile groups like Cbz, and transition-metal-labile groups like Alloc.[14][15][16] This orthogonality is the foundation of modern SPPS and complex synthesis.[][18]
For a molecule containing Boc-L-phenylalaninamide and an Fmoc-protected lysine, for example, one can selectively deprotect the lysine with a base like piperidine while the Boc group remains completely intact.[3] Subsequently, the Boc group can be removed with acid without affecting other acid-stable parts of the molecule.
Caption: Orthogonality of major amine protecting group families.
Performance Comparison of Key Amine Protecting Groups
The choice of protecting group dictates the entire synthetic strategy, from reagent compatibility to final cleavage conditions. The following table provides a comparative overview of the most common orthogonal protecting groups.
| Characteristic | Boc (tert-Butoxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) | Alloc (Allyloxycarbonyl) |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl)[14] | Base-labile (e.g., 20% piperidine in DMF)[14] | Hydrogenolysis (e.g., H₂/Pd-C)[14] | Pd(0) Catalysis (e.g., Pd(PPh₃)₄)[19] |
| Orthogonal To | Fmoc, Cbz, Alloc[20] | Boc, Cbz, Alloc[20] | Boc, Fmoc, Alloc | Boc, Fmoc, Cbz |
| Key Advantages | Robust, well-established, can reduce peptide aggregation in some cases.[7][21] | Mild deprotection, automation-friendly, fully orthogonal with acid-labile side-chain groups.[14][] | Stable to a wide range of conditions, useful in solution-phase synthesis.[14] | Cleaved under very mild, neutral conditions; orthogonal to most other groups.[19] |
| Common Side Reactions | Alkylation of Trp, Met, Cys by t-butyl cation (requires scavengers).[11][21] | Diketopiperazine formation at dipeptide stage; Aspartimide formation.[20][21] | Incomplete removal with sulfur-containing amino acids; catalyst poisoning.[14] | Requires careful removal of palladium catalyst from the final product. |
| Primary Application | SPPS (Boc/Bzl strategy), solution-phase synthesis.[14][] | SPPS (Fmoc/tBu strategy) - the modern standard.[][] | Solution-phase synthesis.[14] | Protection of side chains (e.g., Lys) for on-resin modification.[23] |
Experimental Protocols: A Self-Validating System
The trustworthiness of a synthetic strategy lies in its reproducibility and the clarity of its execution. The following protocols detail the selective deprotection of Boc and Fmoc groups, illustrating their orthogonal nature. The causality behind each step is explained to provide field-proven insight.
Protocol 1: Acid-Labile Deprotection of this compound
This protocol describes the removal of the Boc group using a standard trifluoroacetic acid (TFA) cocktail. The inclusion of scavengers is critical for self-validation, as their presence actively prevents potential side reactions, ensuring the integrity of the final product.
Caption: Experimental workflow for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Causality: DCM is a standard solvent for Boc deprotection that effectively dissolves the starting material without participating in the reaction.[5] Anhydrous conditions are preferred to prevent unwanted water-mediated side reactions.
-
-
Scavenger Cocktail: Prepare the cleavage cocktail. A common general-purpose mixture is 95:2.5:2.5 (v/v/v) TFA:Water:TIS .[9] Cool this mixture in an ice bath.
-
Causality: TFA is the strong acid that cleaves the Boc group.[8] Water acts as a scavenger for some cationic species, while TIS is a highly effective scavenger for the tert-butyl cation and trityl groups through reductive cleavage.[10][12] Pre-chilling minimizes potential heat generation upon addition.
-
-
Reaction: Cool the solution of the protected amide to 0°C using an ice bath. Add the pre-chilled TFA scavenger cocktail dropwise with vigorous stirring.
-
Causality: Initial cooling and slow addition control the reaction exotherm and minimize degradation of sensitive functionalities.
-
-
Completion: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature for 1-2 hours.
-
Causality: The reaction is typically rapid, but allowing it to proceed at room temperature ensures complete removal of the Boc group, especially if sterically hindered.[9]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (rotoevaporation). The resulting residue is the TFA salt of L-phenylalaninamide.
-
Causality: Co-evaporation with a solvent like toluene can help remove the last traces of TFA. The product is an ammonium salt, which is typically stable for further use or purification.
-
Protocol 2: Orthogonal Deprotection of Fmoc-Glycinamide
This protocol demonstrates the removal of the base-labile Fmoc group. The conditions are fundamentally different from those in Protocol 1, showcasing the principle of orthogonality. An acid-labile group like Boc would be completely stable under these basic conditions.[14][20]
Materials:
-
Fmoc-Glycinamide
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Preparation: Dissolve Fmoc-Glycinamide (1.0 eq) in DMF (approx. 0.1 M).
-
Reagent Addition: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the mixture at room temperature for 30 minutes.
-
Causality: The deprotection is typically very fast, often completing in minutes. The reaction progress can be monitored by the appearance of the UV-active dibenzofulvene-piperidine adduct.
-
-
Work-up: Remove the DMF and piperidine under high vacuum. The residue can then be purified by standard methods (e.g., crystallization or chromatography) to yield free glycinamide.
Conclusion for the Practicing Scientist
The selection of a protecting group is a strategic decision with cascading effects on the entire synthetic route. The Boc group, used in this compound, represents a robust, acid-labile option that is orthogonal to the widely used base-labile Fmoc group and other families.[14][] While the Boc strategy requires careful management of the electrophilic tert-butyl cation through the use of scavengers, its well-understood chemistry and different solubility profile make it an indispensable tool.[9][21] For the drug development professional, mastering the principles of orthogonality is not merely an academic exercise; it is the key to efficiently constructing complex, polyfunctional molecules and unlocking new therapeutic possibilities.
References
- 1. fiveable.me [fiveable.me]
- 2. jocpr.com [jocpr.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. lifetein.com [lifetein.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. biosynth.com [biosynth.com]
- 19. benchchem.com [benchchem.com]
- 20. chempep.com [chempep.com]
- 21. benchchem.com [benchchem.com]
- 23. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Coupling Reagents for Boc-L-phenylalaninamide Synthesis
For researchers, scientists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of synthetic chemistry. The synthesis of Boc-L-phenylalaninamide, a protected amino acid amide, serves as an excellent model for evaluating the performance of various coupling reagents. The choice of reagent is critical, directly influencing reaction kinetics, yield, purity of the final product, and the degree of racemization.
This in-depth technical guide provides a side-by-side comparison of common coupling reagents for the synthesis of this compound. We will delve into the mechanisms of action, present comparative experimental data, and provide detailed protocols to assist you in selecting the most suitable reagent for your synthetic needs.
The Crucial Role of Coupling Reagents
The formation of an amide bond between the carboxylic acid of Boc-L-phenylalanine and an amine source, such as ammonia, is not a spontaneous process. It requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack. Coupling reagents fulfill this role by converting the carboxylic acid into a highly reactive intermediate. An ideal coupling reagent should facilitate rapid and complete conversion with minimal side reactions, particularly racemization of the chiral center.[1]
This guide will focus on a comparative analysis of four widely used classes of coupling reagents: a carbodiimide (EDC in conjunction with HOBt), two uronium/aminium salts (HATU and HBTU), and a phosphonic acid anhydride (T3P).
Mechanisms of Action: A Closer Look
Understanding the mechanism of each coupling reagent is key to appreciating its strengths and limitations.
EDC/HOBt: The Classic Carbodiimide Approach
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of 1-hydroxybenzotriazole (HOBt) mitigates these issues by trapping the O-acylisourea to form a more stable HOBt-active ester, which then reacts with the amine.[1]
References
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Boc-L-phenylalaninamide
In the landscape of drug discovery and peptide synthesis, the Boc (tert-butoxycarbonyl) protecting group is a cornerstone of chemical strategy. Boc-L-phenylalaninamide, a derivative of the essential amino acid phenylalanine, is a key building block in these processes. While indispensable, its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive framework for the use of Personal Protective Equipment (PPE) when working with this compound, grounded in the principles of risk mitigation and laboratory best practices.
Understanding the Risk Profile
This compound is a white, solid, powdered substance.[1] While some safety data sheets (SDS) may not classify it as hazardous under normal use conditions, others indicate potential for irritation.[1][2] The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements associated with similar compounds include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][3] Therefore, a proactive and cautious approach to PPE is a cornerstone of responsible laboratory practice.
Core Principles of Protection: A Multi-Layered Approach
Effective protection from chemical hazards is not reliant on a single piece of equipment, but rather a holistic system of controls. This includes engineering controls (such as fume hoods), administrative controls (like standard operating procedures), and finally, PPE as the last line of defense. The selection of PPE should be dictated by a risk assessment of the specific procedure being undertaken.
Essential Personal Protective Equipment (PPE) for this compound
The following table outlines the recommended PPE for handling this compound, with justifications rooted in the compound's physical and chemical properties.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[2] | This compound is a fine powder that can easily become airborne and cause serious eye irritation upon contact.[2][3] Safety goggles provide a complete seal around the eyes, protecting from dust and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[4] | To prevent skin contact, which can lead to irritation.[2] Gloves should be inspected for tears or holes before each use. |
| Body Protection | A buttoned laboratory coat.[5] | Protects skin and personal clothing from contamination with the chemical powder. |
| Respiratory Protection | A dust mask or respirator may be necessary if there is a risk of dust formation.[6] | To prevent inhalation of the powder, which may cause respiratory tract irritation.[3] This is particularly important when handling larger quantities or when adequate ventilation is not available. |
Step-by-Step Guide to PPE Usage and Disposal
1. Donning PPE: A Sequence for Safety
The order in which PPE is put on is critical to prevent cross-contamination.
-
Lab Coat: Don the lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If the risk assessment indicates a need for respiratory protection, put on the dust mask or respirator.
-
Eye Protection: Put on safety goggles.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
2. Safe Handling Within a Controlled Environment
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the generation of airborne dust.[7]
3. Doffing PPE: A Contamination-Free Removal
The removal of PPE is a critical step to prevent exposure.
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare hands.
-
Lab Coat: Remove the lab coat, turning it inside out as it is removed to contain any contaminants.
-
Eye Protection: Remove safety goggles.
-
Respiratory Protection: Remove the dust mask or respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5]
4. Disposal Plan: Managing Contaminated Materials
All disposable PPE that has come into contact with this compound, such as gloves and weighing papers, should be considered chemical waste.[6]
-
Solid Waste: Place contaminated disposable PPE into a designated, sealed, and clearly labeled container for chemical waste.[6]
-
Final Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][6]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
